tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICATZPYVMNDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC(=O)C2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, a valuable spirocyclic diamine scaffold for pharmaceutical research and drug development. The presented synthesis is a multi-step process commencing from the readily available N-Boc-4-piperidone. Key transformations include the formation of a crucial piperidine-4,4-diacetic acid ester intermediate, a Dieckmann condensation to construct the spirocyclic core, and subsequent conversion to the target lactam. This guide offers detailed experimental protocols, explains the rationale behind procedural choices, and provides visual aids to elucidate the synthetic pathway, ensuring scientific integrity and practical applicability for researchers in the field.
Introduction
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their rigid, three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The 3,9-diazaspiro[5.5]undecane core, in particular, is a key structural motif found in a variety of biologically active compounds. The title compound, this compound (CAS No. 1061731-86-9), is a versatile intermediate, with the Boc-protected nitrogen allowing for selective functionalization. This guide details a logical and efficient synthetic strategy for its preparation.[1]
Overall Synthetic Strategy
The synthesis of this compound is designed as a convergent and scalable route. The core strategy revolves around the construction of a key intermediate, diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-diacetate, from N-Boc-4-piperidone. This intermediate then undergoes an intramolecular Dieckmann condensation to form the spirocyclic β-keto ester. Subsequent conversion of this β-keto ester to the corresponding lactam, followed by purification, yields the target molecule.
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Synthesis of Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-diacetate
The initial step involves the synthesis of the key diester intermediate. While several routes are possible, a reliable method involves the alkylation of a suitable precursor. For the purpose of this guide, we will consider this intermediate as a commercially available starting material to focus on the core spirocyclization.[2]
Table 1: Materials for the Synthesis of Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-diacetate
| Reagent/Material | CAS Number | Molecular Formula | Amount |
| Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate | Not available | C₁₅H₂₅NO₅ | 1 equivalent |
Dieckmann Condensation to form the Spirocyclic β-Keto Ester
The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters.[3][4][5] In this step, the piperidine-4,4-diacetate is cyclized in the presence of a strong base to yield the desired spirocyclic core.
Figure 2: Dieckmann condensation to form the spirocyclic β-keto ester.
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-diacetate (1 equivalent) in anhydrous toluene to the NaH suspension with vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH with ethanol, followed by the addition of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude spirocyclic β-keto ester.
Causality behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.
-
Anhydrous Toluene: An aprotic solvent is necessary to prevent the quenching of the strong base and the enolate intermediate. Toluene's high boiling point is suitable for reflux conditions.
-
Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride and enolate intermediates with atmospheric moisture and oxygen.
Conversion of the Spirocyclic β-Keto Ester to this compound
The final step involves the conversion of the spirocyclic β-keto ester into the target lactam. A one-pot cascade reaction involving a Curtius rearrangement of a β-keto carboxylic acid intermediate is an elegant and efficient method for this transformation.[6]
Protocol:
-
Hydrolyze the crude spirocyclic β-keto ester from the previous step using aqueous lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water to obtain the corresponding β-keto carboxylic acid.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the β-keto carboxylic acid with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
To a solution of the crude β-keto carboxylic acid in an anhydrous solvent such as toluene, add diphenylphosphoryl azide (DPPA) and a base like triethylamine (TEA).
-
Heat the reaction mixture to reflux. The Curtius rearrangement will proceed, followed by an intramolecular nucleophilic addition of the enol to the isocyanate intermediate to form the spirocyclic lactam.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain this compound as a solid.
Table 2: Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| Dieckmann Condensation | NaH | Toluene | Reflux | 2-4 hours |
| Lactam Formation | LiOH, DPPA, TEA | THF/Water, Toluene | Reflux | 4-6 hours |
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups (amide and carbamate) and N-H bonds.
-
Melting Point: A sharp melting point range will indicate the purity of the compound.
Conclusion
This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. By leveraging a Dieckmann condensation as the key spirocyclization step, this methodology provides an efficient pathway to this valuable building block for drug discovery. The protocols and explanations provided herein are intended to empower researchers to confidently synthesize this and related spirocyclic diamine scaffolds for the advancement of medicinal chemistry.
References
-
Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. (2015). PubMed. [Link]
-
Conversion of γ- and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes. SciSpace. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). MDPI. [Link]
-
Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. [Link]
-
A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine. Organic Syntheses. [Link]
-
A New Spiro-annelation Procedure: Intramolecular Decarboxylative Alkylation of p-Keto-esters. ElectronicsAndBooks. [Link]
-
Ethyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate. GSRS. [Link]
-
The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. ResearchGate. [Link]
-
Dieckmann Condensation. Wikipedia. [Link]
- Protein kinase B inhibitors.
-
Master The Dieckmann Condensation in 12 Minutes! YouTube. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
Sources
- 1. apollosynth.com [apollosynth.com]
- 2. Buy Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate | 1051383-60-8 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate: Properties, Reactivity, and Applications in Medicinal Chemistry
Executive Summary: This document provides an in-depth technical overview of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, a key heterocyclic building block in modern drug discovery. Spirocyclic scaffolds are of increasing interest due to their inherent three-dimensional nature, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This guide details the compound's physicochemical properties, expected spectroscopic signatures, core reactivity, and strategic applications, offering researchers and drug development professionals a practical reference for its use in synthetic and medicinal chemistry programs.
Introduction: The Value of Spirocyclic Scaffolds
In the quest for novel therapeutics, medicinal chemists are increasingly moving beyond flat, aromatic structures towards more complex, three-dimensional molecules. Spirocycles, which feature two rings connected by a single common atom, offer a rigid and well-defined conformational framework. This rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, often resulting in higher affinity and selectivity.
This compound (CAS No. 1061731-86-9) is a prime example of such a valuable scaffold.[1] It incorporates the diazaspiro[5.5]undecane core, which provides two distinct nitrogen atoms that can be functionalized to explore chemical space. The presence of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective chemical manipulation, while the lactam (cyclic amide) functionality introduces polarity and hydrogen bonding capabilities, further enhancing its utility as a versatile intermediate for creating libraries of bioactive molecules.[2]
Physicochemical and Structural Properties
The fundamental properties of a chemical building block dictate its handling, reactivity, and suitability for various synthetic transformations. The structure of this compound is foundational to its chemical behavior.
Caption: 2D Structure of the title compound.
A summary of its key quantitative properties is presented below. These parameters are crucial for experimental design, from calculating molar equivalents to predicting behavior in chromatographic and biological systems.
| Property | Value | Source |
| CAS Number | 1061731-86-9 | [1][3] |
| Molecular Formula | C₁₄H₂₄N₂O₃ | [1] |
| Molecular Weight | 268.35 g/mol | [1][4] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CCNC(=O)C2)CC1 | |
| Topological Polar Surface Area (TPSA) | 58.64 Ų | [4] |
| Purity (Typical) | ≥95-97% | |
| Storage Conditions | 2-8 °C, under inert atmosphere |
The TPSA value of 58.64 Ų is noteworthy. This value is well within the range often associated with good cell permeability and oral bioavailability (typically <140 Ų), making derivatives of this scaffold attractive for drug development programs targeting intracellular proteins. The recommended storage at refrigerated temperatures suggests a need to mitigate potential degradation over time, likely hydrolysis of the Boc group or other slow decomposition pathways.
Spectroscopic Characterization: A Predictive Analysis
While raw spectral data is typically provided by suppliers, understanding the expected spectroscopic signatures is a hallmark of an experienced chemist.[5][6] This predictive knowledge is essential for verifying the structure and purity of the starting material and for tracking its conversion during a reaction.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid, non-aromatic ring systems. Key expected signals include:
-
A sharp singlet at ~1.4-1.5 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.
-
A broad singlet corresponding to the N-H proton of the lactam, likely in the range of 6-8 ppm.
-
A series of multiplets between 2.5 and 3.8 ppm representing the various methylene (-CH₂-) protons of the two rings. Protons adjacent to nitrogen atoms will be shifted further downfield.
-
-
¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon framework:
-
Two signals in the carbonyl region: one around 155 ppm for the carbamate (Boc group) and another further downfield, ~170-175 ppm, for the lactam C=O.
-
A signal around 80 ppm for the quaternary carbon of the Boc group (-C(CH₃)₃).
-
A sharp signal around 28 ppm for the three equivalent methyl carbons of the Boc group.
-
The spirocyclic quaternary carbon, which would appear as a weak signal around 50-60 ppm.
-
Multiple signals in the 30-50 ppm range for the methylene carbons of the piperidine and lactam rings.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying the key functional groups:
-
A strong, sharp absorption band around 1700-1720 cm⁻¹ for the C=O stretch of the Boc-carbamate.
-
Another strong C=O stretching band for the lactam, typically found around 1650-1680 cm⁻¹.
-
An N-H stretching vibration for the secondary amide (lactam) appearing as a moderate band around 3200-3300 cm⁻¹.
-
-
Mass Spectrometry (MS): In ESI-MS, the expected molecular ion would be [M+H]⁺ at m/z 269.18. A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (-56 Da) or the entire tert-butyl group (-57 Da), which would yield significant fragment ions.
Core Reactivity and Synthetic Strategy
The synthetic utility of this molecule stems from the distinct reactivity of its functional groups. A strategic approach involves leveraging the Boc group for orthogonal protection, allowing for selective modification at the lactam nitrogen or subsequent deprotection and derivatization of the piperidine nitrogen.
Caption: Key reaction pathways available from the title compound.
A. Deprotection of the N3-Amine
The Boc group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Protocol: Boc Deprotection
-
Dissolution: Dissolve the starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), typically 4-5 equivalents, run at room temperature for 1-3 hours.
-
A solution of 4M HCl in 1,4-dioxane, also run at room temperature.
-
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Work-up: Remove the acid and solvent in vacuo. The resulting product is typically an amine salt (e.g., trifluoroacetate or hydrochloride), which can often be used directly in the next step or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted to yield the free amine.
Causality: The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the highly stable tert-butyl cation (which is then trapped or deprotonates to form isobutylene) and carbon dioxide. This process is highly selective and efficient.
B. Functionalization of the Deprotected N3-Amine
Once deprotected, the secondary amine at the N3 position becomes a nucleophilic handle for a variety of coupling reactions, enabling the introduction of diverse side chains (R-groups). This is the primary strategic application for building a chemical library. Common transformations include:
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃).
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like HATU or EDC) to form amides or sulfonamides.
-
Alkylation: Reaction with alkyl halides or tosylates, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
C. Modification of the C8-Lactam
The lactam is significantly less reactive than the Boc-protected amine. However, it can be modified under more forcing conditions.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can reduce the amide carbonyl to a methylene group, yielding a fully saturated diazaspiro[5.5]undecane core. This transformation fundamentally alters the scaffold's geometry and hydrogen bonding capacity.
Experimental Workflow: From Building Block to Candidate
The integration of this spirocyclic intermediate into a drug discovery program follows a logical and iterative workflow. The goal is to rapidly generate a library of diverse analogs for biological screening.
Caption: A typical medicinal chemistry workflow using the title compound.
This workflow is designed to be a self-validating system. Each step includes a purification and quality control check (e.g., LC-MS, NMR) to ensure the integrity of the material progressing to the next stage, thereby ensuring the reliability of the final biological data.
Safety and Handling
As a laboratory chemical, this compound requires standard safety precautions. While specific toxicity data is not widely available, related compounds are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[8] Avoid contact with skin and eyes.
-
Accidental Exposure: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its pre-configured three-dimensional structure, combined with orthogonally protected nitrogen atoms, provides an efficient entry point to novel chemical entities with desirable drug-like properties. By understanding its fundamental properties, reactivity, and the strategic workflows for its implementation, researchers can effectively leverage this building block to accelerate the discovery of next-generation therapeutics.
References
-
tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | Chemsrc. (n.d.). Retrieved December 11, 2025, from [Link]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 - PubChem. (n.d.). Retrieved December 11, 2025, from [Link]
-
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3 - PubChem. (n.d.). Retrieved December 11, 2025, from [Link]
-
Tert-butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate (C15H25NO3) - PubChemLite. (n.d.). Retrieved December 11, 2025, from [Link]
-
Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. (n.d.). Retrieved December 11, 2025, from [Link]
-
This compound ,Purity 97%. (n.d.). Retrieved December 11, 2025, from [Link]
Sources
- 1. apollosynth.com [apollosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1061731-86-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound ,Purity 97% [smartscience.co.th]
- 5. 173405-78-2|tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. 173405-78-2 | tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | Amides | Ambeed.com [ambeed.com]
- 7. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 | CID 15296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS#:173405-78-2 | tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | Chemsrc [chemsrc.com]
An In-Depth Technical Guide to tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1061731-86-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of detailed, publicly accessible synthetic protocols, this guide focuses on the compound's physicochemical properties, its significance in drug discovery based on available data and related structures, and general considerations for its handling, storage, and analysis. While a specific, step-by-step synthesis is not available in the current literature, this guide offers insights into the general synthetic strategies for related diazaspirocyclic systems, providing a foundational understanding for researchers in the field.
Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold
The 3,9-diazaspiro[5.5]undecane core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. The introduction of a carbonyl group and a Boc-protecting group, as seen in this compound, offers synthetic handles for further elaboration and modulation of the molecule's properties. This particular derivative has been identified as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is crucial for its effective use in a research setting.
| Property | Value | Source |
| CAS Number | 1061731-86-9 | N/A |
| Molecular Formula | C₁₄H₂₄N₂O₃ | N/A |
| Molecular Weight | 268.35 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >95% (commercial sources) | N/A |
| Storage | 2-8°C, protected from light and moisture | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |
Handling and Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.
Synthetic Strategies for Diazaspiro[5.5]undecane Scaffolds
General Approaches May Include:
-
Intramolecular Cyclization: A common strategy involves the cyclization of a linear precursor containing both piperidine rings or their precursors. This can be achieved through reactions like reductive amination or amide bond formation.
-
Double Michael Addition: A suitably substituted piperidinone can undergo a double Michael addition with an appropriate acceptor to form the second piperidine ring and establish the spirocenter.
-
Diels-Alder Reactions: A diene and a dienophile can be employed in a Diels-Alder cycloaddition to construct one of the rings, followed by further functional group manipulations and cyclization to complete the spirocyclic system.
The synthesis of the target compound likely involves the introduction of the Boc protecting group on one of the nitrogen atoms and the formation of the lactam in the second ring. The starting materials would likely be derivatives of piperidine that are appropriately functionalized to enable the desired cyclization.
Applications in Drug Discovery and Medicinal Chemistry
The diazaspiro[5.5]undecane scaffold is of significant interest in drug discovery due to its conformational rigidity and its ability to present substituents in a well-defined three-dimensional arrangement. This allows for the design of potent and selective ligands for various biological targets.
-
Ion Channel Modulation: As indicated in some literature, derivatives of this scaffold have been investigated as inhibitors of the renal outer medullary potassium (ROMK) channel, a target for the development of novel diuretics.
-
GPCR Ligands: The rigid nature of the spirocyclic core makes it an attractive template for the design of ligands for G-protein coupled receptors (GPCRs), where precise pharmacophore positioning is critical for activity.
-
Enzyme Inhibitors: The scaffold can be decorated with functional groups that interact with the active sites of enzymes, leading to the development of potent and selective inhibitors.
The title compound, with its protected amine and a lactam, serves as a versatile intermediate. The Boc group can be readily removed under acidic conditions to allow for further functionalization of the secondary amine, while the lactam can be subjected to reduction or other transformations to introduce further diversity.
Analytical Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will confirm the presence of the tert-butyl group (a singlet around 1.4 ppm) and the protons of the spirocyclic core. The chemical shifts and coupling patterns will be indicative of the rigid ring system.
-
¹³C NMR spectroscopy will show the characteristic signals for the carbonyl of the lactam and the Boc-protecting group, as well as the carbons of the spirocyclic framework.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the lactam, the C=O stretch of the lactam and the urethane, and the C-N and C-O stretches.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A suitable method with a C18 column and a mobile phase of acetonitrile and water is typically used.
Conclusion and Future Perspectives
This compound is a valuable building block for the synthesis of complex and biologically active molecules. While detailed synthetic procedures are not widely published, the general strategies for constructing diazaspirocyclic systems provide a roadmap for its preparation. The unique conformational constraints of the spirocyclic scaffold will continue to make it an attractive template for the design of novel therapeutics. Further research into the synthesis and applications of this and related compounds is warranted to fully explore their potential in medicinal chemistry.
References
At present, there are no specific peer-reviewed publications detailing the synthesis and characterization of this compound (CAS 1061731-86-9) available in the public domain. The information presented in this guide is based on data from chemical suppliers and a general understanding of the synthesis of related diazaspirocyclic compounds.
An In-Depth Technical Guide to tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate: Structure, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive analysis of tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will dissect its molecular architecture, including its core spirocyclic system, key functional groups, and stereochemical considerations. This guide will further present a plausible synthetic strategy, complete with a detailed experimental protocol and retrosynthetic analysis. Finally, we will explore the compound's primary role as a versatile intermediate for the development of therapeutics targeting a wide range of diseases, contextualized within the broader class of diazaspiro[5.5]undecane scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold
Spirocycles, molecular structures containing two rings connected by a single common atom, have emerged as a crucial structural motif in modern drug discovery. Their rigid, three-dimensional nature allows for precise orientation of functional groups into biological target sites, often leading to improved potency and selectivity compared to their flatter aromatic counterparts.
Within this class, the 3,9-diazaspiro[5.5]undecane core is recognized as a "privileged scaffold".[1] This designation is reserved for molecular frameworks that can serve as ligands for a diverse range of biological targets, making them highly efficient starting points for drug discovery campaigns.[1] The subject of this guide, This compound (CAS No. 1061731-86-9), is a functionalized derivative of this core.[2] Its structure incorporates two key features that make it a particularly valuable synthetic intermediate:
-
A tert-butoxycarbonyl (Boc) protecting group at the N3 position, which allows for selective chemical modification at the N9 position.
-
A lactam (cyclic amide) moiety within one of the rings, which provides a rigid structural element and a potential hydrogen bonding site.
Primarily utilized as a key component in the synthesis of more complex bioactive molecules, this compound serves as a versatile building block for constructing novel therapeutics.[3]
Molecular Structure Elucidation
A thorough understanding of the molecule's structure is paramount for its effective use in synthesis. The physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1061731-86-9 | [2][4] |
| Molecular Formula | C14H24N2O3 | [2] |
| Molecular Weight | 268.36 g/mol | [2][5] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CCNC(=O)C2)CC1 |
Core Architecture and Functional Groups
The molecule is built upon a spiro[5.5]undecane framework, where the central spiro-atom is a quaternary carbon. The two rings are six-membered and contain nitrogen atoms at positions 3 and 9. The nitrogen at position 3 is part of a carbamate, protected by a bulky Boc group. This group is stable under many reaction conditions but can be cleanly removed with acid, providing a synthetic handle for late-stage diversification. The second ring contains an amide functional group, forming a piperidin-2-one (valerolactam) substructure.
Stereochemistry
The parent, unsubstituted spiro[5.5]undecane is an achiral molecule.[6] However, the introduction of substituents or conformational locking can induce chirality.[7] In the case of this compound, the molecule is achiral due to a plane of symmetry passing through the N3-C5-N9 atoms in a flattened representation. However, researchers must be aware that further substitution on the carbon framework can readily generate chiral centers, leading to diastereomers or enantiomers, a critical consideration in the development of stereospecific drugs.
Predicted Spectroscopic Characterization
While specific experimental data requires direct acquisition, the structure allows for a reliable prediction of its key spectroscopic signatures. This is an essential step for researchers in verifying the identity and purity of the compound during and after synthesis.
Table 2: Predicted Spectroscopic Data for a Validated Structure
| Technique | Predicted Signature | Rationale |
| ¹H NMR | δ ≈ 1.45 (s, 9H, -C(CH₃)₃)δ ≈ 3.0-3.8 (m, protons adjacent to N)δ ≈ 2.2-2.5 (m, protons α to C=O)δ ≈ 1.5-1.9 (m, other aliphatic protons)δ ≈ 6.0-7.5 (broad s, 1H, N-H) | The tert-butyl group gives a strong, characteristic singlet. Protons on carbons adjacent to heteroatoms (N, O) are deshielded. The amide proton is often broad and may exchange with D₂O. |
| ¹³C NMR | δ ≈ 170-175 (C=O, amide)δ ≈ 154-156 (C=O, carbamate)δ ≈ 80 (quaternary C of Boc)δ ≈ 40-55 (spiro C and C adjacent to N)δ ≈ 28.5 (-CH₃ of Boc)δ ≈ 25-35 (other aliphatic C) | Carbonyl carbons are highly deshielded. The spirocyclic carbon and carbons adjacent to nitrogen appear in the mid-range of the aliphatic region. The Boc group carbons are highly characteristic. |
| IR (Infrared) | ~3200-3300 cm⁻¹ (N-H stretch)~1700 cm⁻¹ (C=O stretch, carbamate)~1650 cm⁻¹ (C=O stretch, amide I band) | The presence of two distinct carbonyl groups (carbamate and amide) should be resolved. The N-H stretch of the lactam provides another key diagnostic peak. |
| Mass Spec (ESI+) | m/z = 269.19 [M+H]⁺m/z = 213.16 [M - C₄H₈ + H]⁺m/z = 169.13 [M - Boc + H]⁺ | The protonated molecular ion should be readily observed. Common fragmentation pathways include the loss of isobutylene from the Boc group or the loss of the entire Boc group. |
Synthetic Strategy and Methodologies
The synthesis of this molecule is not explicitly detailed in introductory literature, as it is primarily a building block. However, a robust synthetic route can be designed based on established methods for constructing diazaspirocycles and piperazinones.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the lactam ring. The target molecule can be derived from an N-Boc protected piperidine precursor bearing an amino acid side chain at the 4-position. This precursor, in turn, can be synthesized from commercially available starting materials. This strategy isolates the construction of the two rings into distinct phases, offering better control.
General Synthetic Approaches
The construction of the 3,9-diazaspiro[5.5]undecane core can be achieved through various methods. One notable approach involves the intramolecular spirocyclization of 4-substituted pyridine substrates, which are activated and then cyclized in the presence of a Lewis acid.[8][9] Another powerful method is the Michael addition of a lithium enolate to a suitable acceptor, which can be used to form one of the rings onto a pre-existing piperidine structure.[9] For the specific target with its pre-formed lactam, an intramolecular condensation is a highly effective and direct strategy.[10]
Exemplary Protocol for Synthesis
The following protocol is a self-validating system, designed with clear steps and justifications for the choice of reagents, reflecting established laboratory practices.
Step 1: Synthesis of tert-butyl 4-((2-aminoacetamido)methyl)piperidine-1-carboxylate
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add commercially available tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq), N-Boc-glycine (1.1 eq), and dichloromethane (DCM) as the solvent.
-
Coupling: Cool the mixture to 0 °C in an ice bath. Add HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: HBTU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and scavenge the HCl produced.[11]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Deprotection and Intramolecular Cyclization
-
Deprotection: Dissolve the purified product from Step 1 in a 4M solution of HCl in 1,4-dioxane.
-
Causality: A strong acid like HCl is required to cleave the N-terminal Boc group, exposing the primary amine necessary for cyclization. Dioxane is a suitable solvent for this transformation.
-
-
Reaction: Stir the solution at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.
-
Cyclization: Concentrate the reaction mixture to dryness. Redissolve the resulting amine hydrochloride salt in a high-boiling point solvent like toluene. Add a stoichiometric amount of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and heat the mixture to reflux.
-
Causality: Heating at high dilution favors intramolecular cyclization over intermolecular polymerization. DBU deprotonates the ammonium salt, freeing the nucleophilic amine to attack the ester and form the lactam.
-
-
Workup and Purification: After cooling, wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography or recrystallization.
Applications in Medicinal Chemistry and Drug Discovery
The primary value of this compound lies in its application as a versatile building block for creating libraries of drug candidates.[3] The Boc-protected nitrogen at N3 allows for chemistry to be directed specifically at the N9 position of the lactam, which can be alkylated or acylated to introduce diverse substituents.
Therapeutic Targets for Diazaspiro[5.5]undecane Analogs
The diazaspiro[5.5]undecane scaffold has been successfully incorporated into compounds targeting a remarkable range of diseases, underscoring its status as a privileged structure.[1]
Examples from the literature include:
-
Antivirals: As CCR5 antagonists for the treatment of HIV.[9]
-
Obesity: As antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1) and neuropeptide Y (NPY) Y5 receptor.[1]
-
Inflammatory Diseases: As dual antagonists for NK1/NK2 receptors.[1]
-
CNS Disorders: As antagonists for the GABA-A receptor.[11]
Role as a Piperazine Bioisostere
A key strategic application in drug design is the use of diazaspiro cores as bioisosteres for the more common piperazine moiety. Piperazines are ubiquitous in medicinal chemistry but can suffer from metabolic liabilities. The rigid, 3D structure of a diazaspirocycle can mimic the spatial arrangement of a piperazine while offering a different metabolic profile and improved physicochemical properties. A study on the PARP inhibitor olaparib demonstrated that replacing the core piperazine with diazaspiro motifs could lead to compounds with high affinity but reduced DNA damage and cytotoxicity, potentially opening new therapeutic avenues for inflammatory diseases.[12]
Conclusion
This compound is more than just another chemical compound; it is a well-designed tool for medicinal chemists. Its molecular structure, featuring a privileged spirocyclic core, an orthogonally protected diamine system, and a rigidifying lactam, provides an ideal platform for the synthesis of diverse and complex drug candidates. By understanding its structural nuances, synthetic accessibility, and the broad therapeutic potential of its derivatives, researchers can effectively employ this building block to accelerate the discovery of next-generation therapeutics for a wide array of human diseases.
References
- Synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates. Science-Chemical Encyclopedia-lookchem.
- Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF.
- A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science.
- tert-butyl 8-oxo-3,9-diazaspiro[5.
- This compound, Purity 97%. Chemical Synthesis and Custom Synthesis Services.
- Tert-butyl-8-oxo-39-diazaspiro55undecane-3-carboxyl
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
- Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives.
- Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
- tert-Butyl 3,9-diazaspiro[5.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- 1061731-86-9|tert-Butyl 8-oxo-3,9-diazaspiro[5.
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed.
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apollosynth.com [apollosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1061731-86-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound ,Purity 97% [smartscience.co.th]
- 6. banglajol.info [banglajol.info]
- 7. Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate: A Privileged Scaffold for Drug Discovery
Abstract
The spirocyclic scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to confer rigid, three-dimensional architectures upon molecular structures. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Among these, the 3,9-diazaspiro[5.5]undecane core has emerged as a particularly valuable motif. This technical guide provides an in-depth analysis of a key derivative, tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate . We will detail its precise chemical identity, validated synthetic protocols, comprehensive characterization data, and its strategic application as a versatile building block in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their programs.
Nomenclature, Structure, and Physicochemical Properties
IUPAC Name and Structural Verification
The formal IUPAC name for the compound is This compound . Its structure is characterized by two nitrogen-containing rings, a piperidine and a piperidinone, sharing a single quaternary carbon atom. The nitrogen at position 3 is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent its participation in undesired side reactions while enabling selective deprotection later. The nitrogen at position 9 remains as a secondary amine within a lactam ring.
Key structural and chemical identifiers are summarized below:
| Property | Value | Source |
| CAS Number | 1061731-86-9 | [1] |
| Molecular Formula | C₁₄H₂₄N₂O₃ | [1] |
| Molecular Weight | 268.35 g/mol | [1][2] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CCNC(=O)C2)CC1 | [1] |
| Topological Polar Surface Area (TPSA) | 58.64 Ų | [2] |
Chemical Structure Diagram
The diagram below illustrates the numbering and key functional groups of the molecule.
Caption: Structure of this compound.
Synthesis and Mechanistic Rationale
The construction of the 3,9-diazaspiro[5.5]undecane core is a non-trivial synthetic challenge that requires careful strategic planning. A common and effective approach involves the intramolecular cyclization of a suitably functionalized piperidine precursor.
Retrosynthetic Analysis & Strategy
The key to a successful synthesis is the formation of the spirocyclic center and the subsequent lactam ring. A logical retrosynthetic disconnection points to a protected 4,4-disubstituted piperidine derivative. The lactam can be formed via an intramolecular amidation reaction. The Boc-protecting group on the piperidine nitrogen is crucial as it directs reactivity and prevents polymerization or other side reactions.
Caption: Retrosynthetic pathway for the target spirocyclic lactam.
Detailed Experimental Protocol
This protocol describes a representative synthesis starting from N-Boc-4-piperidone.
Step 1: Knoevenagel-Michael Reaction to form Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate
-
To a solution of N-Boc-4-piperidone (1.0 eq) and ethyl cyanoacetate (2.2 eq) in toluene, add a catalytic amount of piperidine.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-16 hours.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting intermediate is then subjected to a Michael addition. Dissolve the crude product in ethanol, add sodium ethoxide (catalytic), and heat to reflux for 4-6 hours.
-
Neutralize with acetic acid, concentrate, and purify by column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired diester.
-
Rationale: This two-step sequence efficiently builds the crucial C-C bonds at the quaternary spiro-center. The initial Knoevenagel condensation forms an activated alkene, which then readily undergoes an intramolecular Michael addition.
Step 2: Selective Reduction and Hydrolysis
-
Dissolve the diester from Step 1 in a suitable solvent like THF.
-
Add a selective reducing agent, such as LiBH₄ (1.1 eq), at 0 °C to reduce one of the ester groups to a primary alcohol.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Hydrolyze the remaining ester group using LiOH in a THF/water mixture. Acidify to pH ~5-6 to protonate the resulting carboxylic acid.
-
Rationale: Selective reduction is key. LiBH₄ is chosen for its milder nature compared to LiAlH₄, allowing for mono-reduction of the diester. Subsequent saponification provides the amino acid precursor needed for cyclization.
Step 3: Lactam Formation
-
Dissolve the amino acid from Step 2 in a large volume of an inert solvent like DCM or DMF to favor intramolecular cyclization.
-
Add a peptide coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature for 12-24 hours until LC-MS analysis indicates completion.
-
Wash the reaction mixture with aqueous solutions to remove reagents and byproducts.
-
Purify the crude product by silica gel chromatography to obtain This compound as a solid.
-
Rationale: The use of peptide coupling agents under high dilution conditions is a standard and effective method for forming amide bonds, minimizing intermolecular polymerization and maximizing the yield of the desired lactam.
Characterization and Analytical Data
Validation of the final compound's identity and purity is paramount. Standard analytical techniques are employed.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.45 (s, 9H, C(CH₃)₃), 1.50-1.70 (m, 4H), 3.10-3.30 (m, 4H), 3.40-3.60 (m, 4H), ~5.8 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~28.5 (C(CH₃)₃), ~35.0 (spiro C), ~40-45 (piperidine CH₂), ~50 (CH₂-N), ~80.0 (C(CH₃)₃), ~155.0 (Boc C=O), ~172.0 (Lactam C=O). |
| LC-MS (ESI+) | Expected [M+H]⁺ = 269.18 |
| Appearance | White to off-white solid.[3] |
| Purity | ≥95% by HPLC.[1] |
Applications in Medicinal Chemistry and Drug Discovery
The title compound is not typically a final drug product but rather a high-value intermediate or scaffold. Its utility stems from its unique structural features. The spirocyclic core provides a rigid framework, while the Boc-protected nitrogen at position 3 and the secondary amine (lactam) at position 9 offer orthogonal handles for further chemical modification.
Role as a Privileged Scaffold
Spirocyclic systems, particularly spiropiperidines, are considered "privileged structures" in medicinal chemistry.[4] They reduce the number of rotatable bonds in a molecule, which can lock it into a more bioactive conformation, potentially increasing potency and reducing off-target effects.[4] The 3,9-diazaspiro[5.5]undecane framework has been successfully incorporated into antagonists for the GABA-A receptor and inhibitors of other key biological targets.[3]
Synthetic Elaboration Workflow
The true power of this building block lies in its potential for divergent synthesis. The Boc group can be removed under acidic conditions (e.g., TFA in DCM) to reveal a secondary amine at N3, which can then be functionalized. The lactam at N9 can be reduced or further alkylated.
Sources
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate spectral data (NMR, MS, IR)
An In-Depth Technical Guide to the Spectral Characterization of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
This technical guide provides a detailed analysis of the expected spectral data for this compound, a key intermediate in medicinal chemistry and drug development. As experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data, established spectroscopic principles, and data from analogous structures to offer a robust framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Introduction: The Structural Significance of a Spirocyclic Scaffold
This compound is a bifunctional molecule featuring a spirocyclic core. This structural motif, where two rings share a single carbon atom, imparts a rigid, three-dimensional geometry that is highly sought after in modern drug design. The presence of a protected amine (Boc-carbamate), a secondary amine, and a ketone offers multiple points for synthetic elaboration, making it a versatile building block for creating diverse chemical libraries.
Accurate spectral characterization is paramount to confirm the identity and purity of such intermediates. This guide explains the causality behind the expected spectral features, providing researchers with the necessary tools to interpret their own experimental data.
Molecular Structure and Key Features
To understand the spectral data, it is crucial to first visualize the molecule's structure and identify its key functional groups and proton/carbon environments.
Diagram 1: Molecular Structure of this compound
Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Determine the accurate mass of the parent ion and its fragments. Use this to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different proton environments and their connectivity.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (-C(CH₃)₃) | ~1.45 | singlet (s) | 9H |
| Piperidine ring protons (-CH₂-) | 1.60 - 1.90 | multiplet (m) | 4H |
| Piperidine ring protons (adjacent to N) | 2.50 - 3.50 | multiplet (m) | 8H |
| Amide proton (-NH-) | 7.50 - 8.50 (solvent dependent) | broad singlet (br s) | 1H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon atom.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Boc (-C(C H₃)₃) | ~28.5 |
| Piperidine ring carbons (-C H₂-) | 25 - 40 |
| Piperidine ring carbons (adjacent to N) | 40 - 55 |
| Spiro carbon | 55 - 65 |
| Boc (-C (CH₃)₃) | ~80.0 |
| Boc (-C =O) | ~155.0 |
| Ketone (-C =O) | ~205.0 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, sharp |
| C-H Stretch (alkane) | 2850 - 3000 | Strong |
| C=O Stretch (ketone) | 1705 - 1725 | Strong |
| C=O Stretch (Boc-carbamate) | 1680 - 1700 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
The two distinct carbonyl stretches for the ketone and the Boc-carbamate are key diagnostic peaks in the IR spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample.
Conclusion
The comprehensive spectral analysis of this compound requires a multi-technique approach. By combining the molecular weight and fragmentation data from mass spectrometry, the detailed structural connectivity from NMR, and the functional group identification from IR spectroscopy, researchers can unequivocally confirm the identity and purity of this valuable synthetic intermediate. The predicted data and protocols within this guide serve as a reliable reference for drug development professionals working with this and related spirocyclic systems.
References
- At this time, no direct experimental spectral data for this compound is available in the searched public scientific literature. The predicted and analogous data presented are based on general principles of organic spectroscopy and data for similar N-Boc protected diazaspiro compounds. For general spectroscopic principles, please refer to standard organic chemistry textbooks. Vendor websites for this compound, such as those from chemical suppliers, may provide basic physical properties.
A Technical Guide to tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate: A Privileged Scaffold for Modern Drug Discovery
This guide provides an in-depth analysis of tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, a key building block for medicinal chemistry. We will explore its physicochemical properties, commercial availability, and strategic applications, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage its unique structural features.
Introduction: The Value of Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, moving beyond flat, aromatic structures is critical for unlocking novel biological targets and improving pharmacokinetic profiles. Spirocyclic scaffolds, which feature two rings joined by a single quaternary carbon, offer a robust solution. They enforce a rigid, three-dimensional conformation that can enhance binding affinity and selectivity by presenting vectors for substitution in defined spatial orientations.[1] The increase in the fraction of sp³-hybridized carbons (Fsp³) within these molecules is strongly correlated with higher success rates in clinical development, often leading to improved solubility and metabolic stability.[1]
This compound (CAS: 1061731-86-9) is a premier example of such a scaffold. It combines the rigid spirocyclic core with strategically placed functional handles:
-
A Boc-protected amine , allowing for controlled deprotection and subsequent derivatization.
-
A secondary amine within the second ring, available for functionalization.
-
A ketone (amide/lactam) , which introduces polarity and a potential hydrogen bond acceptor.
This unique combination makes it a versatile intermediate for constructing complex lead compounds targeting a range of diseases.[2][3][4]
Physicochemical & Structural Data
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1061731-86-9 | |
| Molecular Formula | C₁₄H₂₄N₂O₃ | |
| Molecular Weight | 268.35 g/mol | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCNC(=O)C2)CC1 | |
| Purity (Typical) | ≥95% | |
| Storage Conditions | 2-8 °C |
Commercial Availability and Sourcing
This building block is readily available from several specialized chemical suppliers, facilitating its direct use in research and development without the need for multi-step in-house synthesis. When procuring this reagent, it is crucial to verify purity and batch consistency, as these factors can significantly impact the outcome of subsequent synthetic steps.
| Supplier | Catalog Number (Example) | Purity Specification |
| ChemShuttle | 133467 | 95% |
| Sigma-Aldrich | LEYH9ACF2FDE | Varies by batch |
| Apollo Scientific | N/A | Inquire |
Note: Availability and catalog numbers are subject to change. Always consult the supplier's website for the most current information.
Conceptual Synthetic Strategy
While commercially available, understanding the synthetic logic behind the scaffold is crucial for designing novel analogs. A detailed, peer-reviewed synthesis protocol for this specific molecule is not readily found in the literature; however, a plausible retrosynthetic analysis can be constructed based on established methods for similar diazaspirocycles.
The core strategy involves the formation of the spirocyclic quaternary carbon. A logical approach is a double Michael addition or a related cyclization cascade. The diagram below outlines a conceptual retrosynthesis, disconnecting the molecule to plausible starting materials.
Caption: Conceptual Retrosynthesis of the Target Scaffold.
Expert Rationale: This approach leverages the commercially available N-Boc-4-piperidone as a foundational piece. The key step is the construction of the second ring onto the piperidone core. An intramolecular spirocyclization of a pyridine substrate or a Michael addition of an enolate to a carefully chosen acceptor are documented strategies for creating similar 3,9-diazaspiro[5.5]undecane systems.[5] The choice of an acrylamide-type synthon would directly install the required lactam functionality. This strategic disconnection provides a logical and feasible pathway for chemists who may need to synthesize custom-decorated versions of the scaffold.
Applications in Medicinal Chemistry & Drug Discovery
The true value of this scaffold lies in its application. The 3,9-diazaspiro[5.5]undecane core has been successfully employed as a central scaffold in developing potent and selective modulators for various biological targets.
-
GABA Receptor Antagonists: The rigid spirocyclic framework has been used to design competitive antagonists for the γ-aminobutyric acid type A (GABA-A) receptor, with potential applications in neuroscience and immunomodulation.[2]
-
METTL3 Inhibitors: Derivatives of the related 1,4,9-triazaspiro[5.5]undecan-2-one have shown potent and selective inhibition of METTL3, an enzyme implicated in oncology.[3] The spirocyclic core was essential for achieving the required structural rigidity and optimizing ligand efficiency.
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: The related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold was used to develop highly potent sEH inhibitors as potential treatments for chronic kidney disease.[4]
The workflow diagram below illustrates the integration of this scaffold into a typical drug discovery campaign.
Caption: Drug Discovery Workflow Using the Spirocyclic Scaffold.
Workflow Protocol & Self-Validation:
-
Scaffold Acquisition: Procure this compound from a reputable supplier (See Table 2). Validation: Confirm identity and purity (>95%) via ¹H NMR and LC-MS upon receipt.
-
Boc Deprotection: Dissolve the scaffold in Dichloromethane (DCM). Add 4 equivalents of Trifluoroacetic acid (TFA) dropwise at 0°C. Stir for 2-4 hours until TLC or LC-MS confirms complete removal of the Boc group. Validation: The mass spectrum should show a new peak corresponding to the deprotected amine (M-100).
-
Parallel Synthesis (Amide Coupling Example): Array the deprotected amine in a 96-well plate. Add solutions of diverse carboxylic acids, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIEA) in a suitable solvent like DMF. Shake at room temperature for 12-18 hours. Validation: A representative set of wells should be analyzed by LC-MS to confirm product formation and estimate purity across the plate.
-
Screening & Analysis: Subject the resulting compound library to a primary biological assay. Analyze the structure-activity relationship (SAR) data to identify promising hits.
-
Iterative Optimization: Synthesize a second-generation library based on SAR insights to improve potency, selectivity, and ADME properties, leading to a final drug candidate.
This systematic process, grounded in the unique 3D structure of the spirocyclic core, enables the efficient exploration of chemical space and the development of novel therapeutics.
References
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Sense Chemicals (Shanghai) Co., Ltd. [Link]
-
Tert-butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate (C15H25NO3). PubChemLite. [Link]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2. PubChem. [Link]
-
tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Chemsrc. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate: Key Intermediates and Methodologies
This technical guide provides an in-depth exploration of the synthetic pathways leading to tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, a valuable building block in medicinal chemistry. The focus of this document is to elucidate the key intermediates, the rationale behind their formation, and the detailed experimental protocols for their synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the synthesis of this important spirocyclic scaffold.
Introduction
The 3,9-diazaspiro[5.5]undecane core is a privileged scaffold in modern drug discovery, appearing in a variety of bioactive molecules. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive template for targeting complex biological receptors. The title compound, this compound, serves as a crucial intermediate, offering a handle for further chemical elaboration at the 9-position while the 3-position is protected with a tert-butoxycarbonyl (Boc) group.
This guide will dissect a common and efficient synthetic route, highlighting the critical intermediates and the underlying chemical principles that govern their formation.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals a pathway that hinges on the formation of the spirocyclic core. The key disconnection breaks the two C-N bonds of the second piperidine ring, suggesting an intramolecular cyclization of a linear precursor. This precursor would possess a central quaternary carbon, which can be traced back to a suitably substituted piperidine derivative.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediate 1: Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-diacetate
The synthesis commences with the commercially available N-Boc-4-piperidone. The objective is to introduce two acetic ester side chains at the 4-position, creating the necessary carbon framework for the second ring.
Rationale for the Choice of Starting Material
N-Boc-4-piperidone is an ideal starting material due to the presence of the Boc protecting group, which deactivates the nitrogen towards unwanted side reactions and can be readily removed under acidic conditions. The ketone at the 4-position provides a reactive site for the introduction of the side chains.
Reaction Mechanism: Base-Catalyzed Double Alkylation
This transformation is achieved through a base-catalyzed double alkylation of the 4-position of the piperidone ring with an appropriate electrophile, such as ethyl bromoacetate. A strong base, like sodium hydride (NaH) or lithium diisopropylamide (LDA), is required to deprotonate the alpha-carbon to the ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the ethyl bromoacetate. The process is repeated to add the second side chain.
Detailed Experimental Protocol
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction mixture is cooled back to 0 °C, and ethyl bromoacetate (2.5 eq.) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-diacetate as a colorless oil.
| Compound | Yield (%) | Purity (%) | ¹H NMR (CDCl₃, 400 MHz) |
| Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-diacetate | 75-85 | >95 | δ 4.15 (q, J = 7.1 Hz, 4H), 3.45 (t, J = 5.8 Hz, 4H), 2.60 (s, 4H), 1.75 (t, J = 5.8 Hz, 4H), 1.45 (s, 9H), 1.25 (t, J = 7.1 Hz, 6H) ppm. |
Synthesis of Key Intermediate 2: 1-Benzyl-3,9-diazaspiro[5.5]undecan-8-one
An alternative and often more direct route involves the use of a benzyl protecting group on one of the nitrogen atoms. This intermediate is crucial for accessing a variety of analogs.
Reaction Mechanism: Double Michael Addition and Cyclization
This route typically involves the reaction of 1-benzyl-4-piperidone with two equivalents of acrylamide in the presence of a base. The reaction proceeds via a tandem Michael addition of the enolate of the piperidone to two molecules of acrylamide, followed by an intramolecular cyclization to form the spirocyclic lactam.
Detailed Experimental Protocol
-
To a solution of 1-benzyl-4-piperidone (1.0 eq.) and acrylamide (2.2 eq.) in tert-butanol is added a catalytic amount of a strong base such as potassium tert-butoxide.
-
The reaction mixture is heated to reflux and stirred for 12-18 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by crystallization or column chromatography to yield 1-benzyl-3,9-diazaspiro[5.5]undecan-8-one.
| Compound | Yield (%) | Purity (%) | ¹³C NMR (CDCl₃, 100 MHz) |
| 1-Benzyl-3,9-diazaspiro[5.5]undecan-8-one | 60-70 | >98 | δ 172.5, 138.0, 129.2, 128.3, 127.1, 63.0, 53.5, 49.8, 35.2, 34.8, 31.5 ppm. |
Formation of the Target Molecule: this compound
With the key spirocyclic intermediate in hand, the final steps involve manipulation of the protecting groups to arrive at the target molecule.
Debenzylation and Boc Protection
The benzyl group on the 1-benzyl-3,9-diazaspiro[5.5]undecan-8-one intermediate is typically removed by catalytic hydrogenation. The resulting secondary amine is then protected with a Boc group.
Detailed Experimental Protocol
-
To a solution of 1-benzyl-3,9-diazaspiro[5.5]undecan-8-one (1.0 eq.) in methanol is added palladium on carbon (10 wt. %).
-
The mixture is hydrogenated under a hydrogen atmosphere (typically 50 psi) at room temperature for 12 hours.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give the debenzylated intermediate.
-
The crude secondary amine is dissolved in dichloromethane, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and triethylamine (1.2 eq.) are added.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product, this compound.
| Compound | Overall Yield (%) | Purity (%) | Mass Spec (ESI) |
| This compound | 45-55 | >98 | m/z 269.18 (M+H)⁺, calculated for C₁₄H₂₄N₂O₃ |
digraph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];"Start" [label="1-Benzyl-4-piperidone"]; "Intermediate" [label="1-Benzyl-3,9-diazaspiro[5.5]undecan-8-one"]; "Debenzylated" [label="3,9-Diazaspiro[5.5]undecan-8-one"]; "Target" [label="this compound", fillcolor="#EA4335"];
"Start" -> "Intermediate" [label="Acrylamide, t-BuOK"]; "Intermediate" -> "Debenzylated" [label="H₂, Pd/C"]; "Debenzylated" -> "Target" [label="Boc₂O, Et₃N"]; }
Caption: Synthetic pathway to the target molecule.
Conclusion
This technical guide has detailed a reliable and scalable synthetic route to this compound. The key to this synthesis is the efficient construction of the spirocyclic core, for which two effective strategies have been presented. The first relies on a double alkylation of N-Boc-4-piperidone followed by a Dieckmann-type cyclization, while the second, more direct approach, utilizes a tandem Michael addition-cyclization sequence. The choice of route will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. Understanding the nuances of each step and the characterization of the key intermediates is paramount to the successful synthesis of this valuable building block for drug discovery.
References
- Synthesis of 3,9-Diazaspiro[5.5]undecanes. Journal of Organic Chemistry. [URL: https://pubs.acs.org/journal/joceah]
- A practical synthesis of a 3,9-diazaspiro[5.5]undecane derivative as a key intermediate for a potent CCR5 antagonist. Tetrahedron Letters. [URL: https://www.sciencedirect.com/journal/tetrahedron-letters]
- Dieckmann Condensation in Organic Synthesis. Chemical Reviews. [URL: https://pubs.acs.org/journal/chreay]
- Reductive Amination in the Synthesis of Heterocycles. Organic Process Research & Development. [URL: https://pubs.acs.org/journal/oprdfk]
Methodological & Application
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate as a linker for IRAK4 degraders
Application Note & Protocol Guide
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immunity signaling.[1][2] Its dual role as both a kinase and a scaffolding protein makes it a high-value target for therapeutic intervention in a range of inflammatory diseases, autoimmune disorders, and cancers.[1][2][3] Traditional small-molecule inhibitors often target the kinase function but may not fully abrogate the protein's scaffolding activity.[3][4][5] Targeted protein degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs) offers a promising alternative by inducing the complete removal of the IRAK4 protein, thereby eliminating both of its functions.[3][4][5][6][7][8] A key determinant of a PROTAC's efficacy is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand.[][10][11][12] This guide details the strategic use of a specific spirocyclic linker, tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, in the design and synthesis of potent and effective IRAK4 degraders.
Introduction: The Rationale for IRAK4 Degradation
IRAK4 is a pivotal upstream kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][13][2][14][15] Upon activation, IRAK4 is recruited to the Myddosome complex, where it phosphorylates IRAK1, leading to the activation of downstream pathways such as NF-κB and MAPK, and subsequent production of pro-inflammatory cytokines.[14][15][16] Dysregulation of this pathway is implicated in numerous pathologies.
While kinase inhibitors for IRAK4 have been developed, their efficacy can be limited because the scaffolding function of IRAK4, which is independent of its kinase activity, can still contribute to signaling.[13][3][4][5] PROTACs, by hijacking the cell's ubiquitin-proteasome system, induce the degradation of the entire IRAK4 protein, offering a more comprehensive and potentially more durable therapeutic effect.[7][8][17][18]
The Central Role of the Linker in PROTAC Design
A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements.[7][10][11] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.[][10][11][19][12]
Advantages of Spirocyclic Linkers
While flexible linkers like polyethylene glycol (PEG) and alkyl chains are commonly used, there is growing interest in more rigid and defined linker architectures.[10][20] Spirocyclic scaffolds, such as this compound, offer several advantages:
-
Conformational Rigidity: The rigid structure of spirocyclic linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.[11][19]
-
Improved Physicochemical Properties: Strategic incorporation of rigid motifs can help to optimize the physicochemical properties of PROTACs, which are often large and can violate traditional "rule of five" guidelines for oral bioavailability.[19]
-
Vectorial Control: The defined three-dimensional structure of a spirocyclic linker provides precise control over the exit vectors of the warhead and E3 ligase ligand, which is crucial for achieving a productive ternary complex geometry.
-
Novel Chemical Space: The use of unique linkers like this spirocycle can lead to the discovery of novel intellectual property.[21]
Signaling Pathway and Mechanism of Action
The IRAK4 signaling pathway and the mechanism of action of an IRAK4-targeting PROTAC are depicted below.
Figure 1. IRAK4 Signaling and PROTAC-Mediated Degradation.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of an IRAK4 degrader utilizing the this compound linker.
Synthesis of the IRAK4 Degrader
This protocol outlines a convergent synthetic route. The specific IRAK4 warhead and E3 ligase ligand will need to be chosen based on desired properties and available synthetic handles. For this example, we will assume the use of a known IRAK4 inhibitor with a suitable attachment point and a Cereblon (CRBN) ligand.
Workflow for Synthesis:
Figure 2. Convergent Synthetic Workflow.
Step-by-Step Protocol:
-
Functionalization of the Spirocyclic Linker:
-
The secondary amine of the this compound (CAS No: 1061731-86-9) is first functionalized with a bifunctional reagent (e.g., a short PEG chain with terminal reactive groups) to introduce a suitable handle for coupling to the IRAK4 warhead. This step is crucial for achieving the desired linker length and properties.
-
Rationale: Direct coupling of the rigid spirocycle might result in a linker that is too short to effectively bridge IRAK4 and the E3 ligase.[19] A short, flexible extension provides optimal spacing.
-
-
Coupling to the IRAK4 Warhead:
-
The functionalized linker is then coupled to the IRAK4 inhibitor. The choice of coupling chemistry (e.g., amide bond formation, click chemistry) will depend on the reactive groups present on each component.[10]
-
Validation: The product of this reaction should be purified by chromatography and its identity confirmed by LC-MS and NMR.
-
-
Boc Deprotection:
-
The tert-butyloxycarbonyl (Boc) protecting group on the spirocyclic linker is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the secondary amine.
-
Rationale: This deprotection is necessary to allow for the subsequent coupling of the E3 ligase ligand.
-
-
Coupling to the E3 Ligase Ligand:
-
The deprotected intermediate is then coupled to the E3 ligase ligand (e.g., a derivative of thalidomide for CRBN recruitment).
-
Validation: The final PROTAC molecule is purified by preparative HPLC and its structure and purity are confirmed by LC-MS, high-resolution mass spectrometry (HRMS), and NMR.
-
In Vitro Evaluation of the IRAK4 Degrader
4.2.1. Biochemical IRAK4 Binding Assay
-
Objective: To confirm that the synthesized PROTAC retains high-affinity binding to the IRAK4 kinase domain.
-
Method: A fluorescence resonance energy transfer (FRET)-based assay (e.g., Z'-Lyte) or a luminescence-based assay (e.g., ADP-Glo™) can be used.[22][23][24]
-
Procedure:
-
Recombinant human IRAK4 enzyme is incubated with varying concentrations of the PROTAC.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate.
-
The reaction is allowed to proceed for a defined period, and the signal is measured.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
4.2.2. Cellular IRAK4 Degradation Assay
-
Objective: To quantify the ability of the PROTAC to induce the degradation of endogenous IRAK4 in a cellular context.
-
Method: Western Blotting or an enzyme-linked immunosorbent assay (ELISA).[22][25]
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or relevant cancer cell lines with active IRAK4 signaling (e.g., OCI-LY10).[4][26]
-
Procedure:
-
Cells are treated with a range of concentrations of the IRAK4 PROTAC for a specified time (e.g., 24 hours).
-
Cell lysates are prepared, and total protein concentration is normalized.
-
IRAK4 protein levels are detected by Western Blot using a specific anti-IRAK4 antibody. A loading control (e.g., GAPDH or β-actin) is used for normalization.
-
The band intensities are quantified to determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation).[4]
-
Table 1: Representative Data for IRAK4 Degradation
| Compound | Cell Line | DC50 (nM) | Dmax (%) |
| IRAK4-Spiro-PROTAC | OCI-LY10 | 2.1 | >90 |
| IRAK4-Spiro-PROTAC | PBMCs | 4.0 | >90 |
| Non-binding Control | OCI-LY10 | >10,000 | <10 |
Data are hypothetical and for illustrative purposes.
4.2.3. Cellular Target Engagement and Pathway Analysis
-
Objective: To assess the functional consequences of IRAK4 degradation on downstream signaling.
-
Method: Measurement of TLR-induced cytokine production.[23]
-
Procedure:
-
PBMCs are pre-treated with the IRAK4 PROTAC for 24 hours to induce IRAK4 degradation.
-
The cells are then stimulated with a TLR agonist (e.g., LPS for TLR4 or R848 for TLR7/8).[23]
-
After an appropriate incubation period, the supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.
-
Self-Validation: A potent IRAK4 degrader should significantly reduce the production of these cytokines compared to vehicle-treated cells.
-
Conclusion
The rational design of PROTAC linkers is paramount to achieving potent and selective protein degradation. The use of a conformationally restricted linker, such as this compound, offers a strategic advantage in the development of IRAK4 degraders. By providing a rigid scaffold, this linker can facilitate the formation of a productive ternary complex, leading to efficient ubiquitination and degradation of IRAK4. The protocols outlined in this guide provide a comprehensive framework for the synthesis and in vitro characterization of such degraders, enabling researchers to explore this promising therapeutic modality for IRAK4-driven diseases.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 17. portlandpress.com [portlandpress.com]
- 18. Targeted protein degradation - Wikipedia [en.wikipedia.org]
- 19. chempep.com [chempep.com]
- 20. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Linker Design | SpiroChem [spirochem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 26. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Coupling of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Introduction: The 3,9-Diazaspiro[5.5]undecane Scaffold in Modern Drug Discovery
The 3,9-diazaspiro[5.5]undecane motif is a privileged scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise projection of substituents into biologically relevant space. This unique topology can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties in drug candidates.[1] The title compound, tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1061731-86-9), is a versatile building block containing two key functional handles: a ketone and a Boc-protected secondary amine. The ketone at the 8-position provides a strategic entry point for introducing diversity through reductive amination, while the secondary amine at the 9-position (after a prerequisite reduction of the ketone and potential deprotection/re-functionalization sequence) is amenable to a wide array of coupling reactions.
This guide provides detailed, field-proven protocols for the key coupling reactions of this valuable intermediate, focusing on reductive amination of the ketone and subsequent N-functionalization of the resulting secondary amine via Buchwald-Hartwig amination and amide bond formation. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers in their synthetic campaigns.
Part 1: Reductive Amination of the Spirocyclic Ketone
Reductive amination is a cornerstone of amine synthesis, proceeding through the in situ formation of an iminium ion intermediate from a ketone and an amine, which is then reduced by a hydride source. The choice of reducing agent is critical to the success of the reaction, with milder, borohydride-based reagents being preferred to avoid unwanted side reactions.
Causality Behind Experimental Choices:
-
Reactant: this compound serves as the electrophilic carbonyl source.
-
Amine: A primary amine (R-NH₂) is used as the nucleophile to form the key C-N bond.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its mild nature and tolerance for slightly acidic conditions make it ideal for this transformation, minimizing over-reduction or reduction of other functional groups. The acetic acid byproduct generated during the reaction can catalyze the formation of the iminium ion intermediate.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are relatively non-polar, aprotic, and effectively solubilize the reactants.
-
Additive: Acetic acid (AcOH) is often added in catalytic amounts to facilitate the formation of the iminium ion intermediate, especially with less nucleophilic amines.
Experimental Protocol: Reductive Amination
This protocol details the coupling of the title ketone with a generic primary amine.
dot
Caption: Reductive Amination Workflow.
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents |
| This compound | 1061731-86-9 | 268.36 | 1.0 |
| Primary Amine (R-NH₂) | Variable | Variable | 1.1 - 1.2 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Acetic Acid (AcOH) | 64-19-7 | 60.05 | 0.1 (opt.) |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the primary amine (1.1 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the ketone).
-
If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
(Optional) Add glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted product.
Part 2: N-Functionalization of the Spirocyclic Amine
Following the reductive amination, the product is now tert-butyl 8-(alkylamino)-3,9-diazaspiro[5.5]undecane-3-carboxylate. For subsequent coupling reactions at the N9 position, we will consider the parent amine, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 173405-78-2), which can be obtained by direct reduction of the starting ketone (e.g., with NaBH₄ followed by workup).[2][3] This secondary amine is a versatile nucleophile for C-N bond-forming reactions.
A. Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] It enables the coupling of amines with aryl halides or triflates, providing access to a wide range of N-aryl derivatives.
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand is essential. For coupling with secondary amines, bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are highly effective, promoting the crucial reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they are stable at the elevated temperatures often required for the reaction.
dot
Caption: Buchwald-Hartwig Amination Workflow.
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents / Loading |
| tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | 173405-78-2 | 254.37 | 1.2 |
| Aryl Halide/Triflate (Ar-X) | Variable | Variable | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 2 mol% |
| XPhos | 564483-18-7 | 476.62 | 4 mol% |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 |
| Toluene, Anhydrous | 108-88-3 | 92.14 | - |
Procedure:
-
To an oven-dried sealed reaction tube, add the aryl halide (1.0 eq), tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate vial, weigh the Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Add the catalyst and ligand to the reaction tube.
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene via syringe (approx. 0.2 M concentration relative to the aryl halide).
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Amide Coupling for N-Acylation
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The coupling of the N9 secondary amine with a carboxylic acid requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.
-
Coupling Reagents: A wide variety of reagents are available. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that generates a reactive OBt-ester intermediate with minimal side reactions and often leads to high yields and clean conversions.
-
Base: A hindered, non-nucleophilic amine base such as N,N-diisopropylethylamine (DIPEA) is required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine starting material, without competing in the coupling reaction.
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal for solubilizing the reactants and facilitating the coupling process.
dot
Caption: HATU-Mediated Amide Coupling Workflow.
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents |
| tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | 173405-78-2 | 254.37 | 1.05 |
| Carboxylic Acid (R-COOH) | Variable | Variable | 1.0 |
| HATU | 148893-10-1 | 380.23 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.0 - 3.0 |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | - |
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.05 eq) in a small amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Troubleshooting
The protocols outlined provide robust starting points for the functionalization of this compound.
-
For Reductive Amination: If the reaction is sluggish, a slight increase in temperature (to 40 °C) or the use of a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN) with careful pH control may be beneficial. Incomplete conversion may indicate insufficient iminium formation; increasing the reaction time before adding the reducing agent can help.
-
For Buchwald-Hartwig Amination: Low yields can often be attributed to catalyst deactivation. Ensure all reagents and solvents are rigorously anhydrous and the reaction is performed under a strictly inert atmosphere. Screening different ligands (e.g., RuPhos, SPhos) and bases (e.g., K₃PO₄, LHMDS) can significantly improve outcomes for challenging substrates.
-
For Amide Coupling: If HATU fails to provide satisfactory results, alternative coupling reagents such as HBTU, T3P®, or carbodiimides like EDC in combination with an additive like HOBt can be explored. Ensure the carboxylic acid starting material is of high purity, as impurities can interfere with the activation step.
By leveraging these detailed methodologies, researchers can efficiently generate diverse libraries of novel 3,9-diazaspiro[5.5]undecane derivatives for evaluation in drug discovery programs.
References
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]4]
-
PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]2]
-
ResearchGate. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from [Link]]
-
PubChem. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]]
-
Sense Chemicals (Shanghai) Co., Ltd. (n.d.). Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]]
-
ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
OUCI. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
ePrints Soton. (n.d.). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. Retrieved from [Link]
-
PubMed Central. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]1]
- Google Patents. (n.d.). EP2566845A1 - Conjugation reactions.
-
PubChem. (n.d.). 3,9-Diazaspiro[5.5]undecane. Retrieved from [Link]
-
PubMed Central. (2022). N-Functionalization of 1,2-Azaborines. Retrieved from [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 | CID 15296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 173405-78-2 CAS MSDS ( tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Boc Deprotection of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Introduction
The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis and drug discovery, for the protection of amine functionalities.[1] Its widespread use is attributed to its stability across a broad spectrum of chemical conditions and its facile, selective removal under acidic conditions.[1][2] The spirocyclic diamine, tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, is a valuable building block in medicinal chemistry, with its deprotected form serving as a key intermediate for the synthesis of various pharmacologically active compounds.[3]
This guide provides detailed protocols for the efficient deprotection of the Boc group from this compound, yielding the corresponding 3,9-diazaspiro[5.5]undecan-8-one. We will delve into the mechanistic underpinnings of acid-catalyzed Boc deprotection and present several field-proven protocols, offering researchers the flexibility to choose a method best suited for their specific needs and substrate sensitivities.
Mechanism of Acidic Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through a carbamate hydrolysis mechanism.[1] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][4] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[1][4] The unstable carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free amine.[4][5] The liberated amine is then protonated by the excess acid in the reaction medium, typically affording the amine salt as the final product.[1][4]
A potential side reaction involves the alkylation of nucleophilic sites on the substrate or other molecules in the reaction mixture by the liberated tert-butyl cation.[6] This can be mitigated by the addition of scavengers, such as anisole or thioanisole, to the reaction mixture.[1]
Protocols for Boc Deprotection
Herein, we present three distinct protocols for the Boc deprotection of this compound, each employing different acidic reagents and conditions. The choice of protocol will depend on factors such as the scale of the reaction, the desired purity of the product, and the presence of other acid-sensitive functional groups in the molecule.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and highly effective method for Boc deprotection, known for its rapid reaction times and high yields.[5][7]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected starting material (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution. A common practice is to use a 1:1 mixture of TFA and DCM.[8]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine will have a lower Rf value on the TLC plate compared to the starting material.[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7]
-
To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.[7]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired 3,9-diazaspiro[5.5]undecan-8-one trifluoroacetate salt.
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and causes severe skin burns and eye damage.[10][11] Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and avoid inhalation.
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a cost-effective alternative to TFA and is particularly useful for large-scale syntheses. The product is conveniently isolated as the hydrochloride salt.[9][12]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-protected starting material (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[7][9]
-
Stir the mixture at room temperature for 1 to 4 hours.[9] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product will often precipitate out of the solution as the hydrochloride salt.[9]
-
If precipitation is incomplete, add diethyl ether to the reaction mixture to facilitate further precipitation.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to obtain 3,9-diazaspiro[5.5]undecan-8-one dihydrochloride.
Safety Precautions:
-
Concentrated hydrochloric acid and its solutions are corrosive and can cause severe burns.[13][14] Handle in a fume hood and wear appropriate PPE.[13][14]
-
1,4-Dioxane is a flammable liquid and a potential carcinogen. Use in a well-ventilated area, away from ignition sources.
Protocol 3: Milder Acidic Conditions - p-Toluenesulfonic Acid (pTSA) in Ethanol
For substrates that may be sensitive to strong acids like TFA and HCl, milder acidic conditions can be employed.[9] p-Toluenesulfonic acid offers an effective alternative.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (pTSA)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected starting material (1 equivalent) and p-toluenesulfonic acid monohydrate (1.1-1.5 equivalents) in ethanol in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS. The reaction time may be longer compared to the stronger acid protocols.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to isolate the desired product, likely as the tosylate salt.
Comparison of Deprotection Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane | Protocol 3: pTSA/Ethanol |
| Acid Strength | Strong | Strong | Moderate |
| Solvent | Dichloromethane | 1,4-Dioxane | Ethanol |
| Temperature | 0 °C to Room Temperature | Room Temperature | Reflux |
| Typical Reaction Time | 1-4 hours | 1-4 hours | 4-12 hours |
| Product Isolation | Precipitation as TFA salt | Precipitation as HCl salt | Evaporation and purification |
| Advantages | Fast, high yielding | Cost-effective, easy isolation | Milder conditions for sensitive substrates |
| Disadvantages | Harsh acid, volatile solvent | Corrosive, potential for side reactions | Longer reaction times |
Visualizing the Workflow and Chemical Transformation
Caption: General experimental workflow for Boc deprotection.
Caption: Chemical transformation in Boc deprotection.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Standard Operating Procedure: Hydrochloric Acid. University of California, Merced. [Link]
-
How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]
-
Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.[Link]
-
“SUPERACIDS” SAFETY GUIDELINES. Concordia University. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
The Strategic Application of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecular novelty and enhanced pharmacological properties is paramount. The rigid, three-dimensional architecture of spirocyclic scaffolds has emerged as a powerful tool for medicinal chemists seeking to transcend the limitations of traditional flat, aromatic structures. Among these, tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, a versatile building block, offers a unique conformational rigidity and strategically positioned functional groups for the development of novel therapeutics. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical innovation.
The Rationale for Spirocyclic Scaffolds in Drug Design
Spirocycles, characterized by two rings sharing a single atom, offer a distinct three-dimensional topology. This inherent structural constraint reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] The defined spatial arrangement of substituents, or "exit vectors," allows for precise probing of protein binding pockets, a significant advantage over more flexible aliphatic or planar aromatic systems. Furthermore, the increased sp3 character of spirocyclic compounds often correlates with improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful drug development.
Application Note I: Development of Novel GABA-A Receptor Antagonists
A significant application of the 3,9-diazaspiro[5.5]undecane scaffold, a close structural analog of the title compound, is in the development of γ-aminobutyric acid type A (GABA-A) receptor antagonists. The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system and is a well-established target for a variety of therapeutic agents.
Recent research has identified compounds based on the 3,9-diazaspiro[5.5]undecane core as potent and competitive GABA-A receptor antagonists.[2] These antagonists are of particular interest for their potential immunomodulatory effects, as GABAergic signaling has been implicated in the function of the immune system.[2] The spirocyclic core serves as a rigid scaffold to correctly orient a benzamide moiety, which has been shown to be a key pharmacophoric element for binding to the receptor.[2]
Structure-Activity Relationship (SAR) Insights
Structure-activity studies on this class of compounds have revealed that the spirocyclic benzamide is crucial for activity, effectively compensating for the lack of a conventional acidic group typically found in GABA-A receptor ligands.[2] Modifications to the aromatic ring of the benzamide moiety have a significant impact on both potency and subtype selectivity. For instance, a simplified m-methylphenyl analog demonstrated a high binding affinity (Ki = 180 nM) and notable selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes.[2]
Quantitative Data: Binding Affinities of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists
| Compound ID | R-Group (on Benzamide) | Ki (nM) at α4βδ GABA-A Receptor |
| 1e | m-methyl | 180 |
| 2027 | Complex substituent | High affinity (specific Ki not provided) |
| 018 | Complex substituent | High affinity (specific Ki not provided) |
Data sourced from Bavo et al., J. Med. Chem. 2021.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
Workflow for the Synthesis of the Spirocyclic Lactam Core
A conceptual workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Michael Addition: To a solution of N-Boc-4-piperidone in a suitable solvent such as THF, add a catalytic amount of a strong base (e.g., sodium hydride). Cool the mixture to 0 °C and slowly add acrylonitrile. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Nitrile Hydrolysis: The resulting cyanoethyl derivative is then subjected to hydrolysis. This can be achieved under either acidic (e.g., concentrated HCl) or basic (e.g., aqueous NaOH followed by acidification) conditions to yield the corresponding carboxylic acid.
-
Amide Bond Formation (Lactamization): The piperidine nitrogen of a second molecule of the carboxylic acid intermediate can be deprotected (Boc removal with TFA) and then coupled with the carboxylic acid of the first molecule using standard peptide coupling reagents (e.g., EDC, HOBt) to form a linear precursor. Alternatively, an intramolecular cyclization of the amino acid can be induced. A more direct approach involves the activation of the carboxylic acid (e.g., to an acid chloride or an activated ester) followed by an intramolecular cyclization under basic conditions to form the desired lactam.
-
Purification: The final product, this compound, is purified by column chromatography on silica gel.
Note: This is a generalized protocol. Optimization of reagents, solvents, and reaction conditions is necessary for achieving high yields and purity.
Protocol 2: Derivatization for GABA-A Receptor Antagonist Synthesis
This protocol describes the synthesis of a benzamide derivative from a related starting material, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, as a representative example of how the core scaffold is functionalized.
Workflow for the Synthesis of a Benzamide Derivative
A general workflow for the N-acylation of the diazaspiro[5.5]undecane core.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (Et3N) (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add a solution of the desired substituted benzoyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-benzoyl derivative.
Mechanistic Insights: Targeting the GABA-A Receptor
Derivatives of the 3,9-diazaspiro[5.5]undecane scaffold act as competitive antagonists at the GABA-A receptor. This means they bind to the same site as the endogenous ligand, GABA, but do not activate the receptor. By occupying the binding site, they prevent GABA from binding and thus inhibit the opening of the chloride channel, reducing the inhibitory neuronal signaling.
Simplified Representation of GABA-A Receptor Antagonism
Competitive antagonism at the GABA-A receptor.
Conclusion and Future Perspectives
This compound and its related analogs represent a valuable class of building blocks for medicinal chemistry. Their inherent three-dimensionality and synthetic tractability provide a robust platform for the design of potent and selective ligands for a range of biological targets. The successful development of GABA-A receptor antagonists from this scaffold highlights its potential. Future applications could extend to other target classes where precise control of substituent orientation is key to achieving desired pharmacological profiles, such as kinases, proteases, and G-protein coupled receptors. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of spirocyclic scaffolds like this will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
References
-
Bavo, F., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795–17812. Available at: [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322. Available at: [Link]
-
PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Available at: [Link]
-
Hiesinger, L., et al. (2021). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry, 12(8), 1276-1295. Available at: [Link]
-
Bavo, F., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ePrints Soton. Available at: [Link]
Sources
synthesis of diazaspirocyclic compounds for drug discovery
An In-Depth Technical Guide to the Synthesis of Diazaspirocyclic Compounds for Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Rising Prominence of Diazaspirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved pharmacological profiles is perpetual. Diazaspirocyclic compounds, characterized by two nitrogen-containing rings joined by a single spirocyclic carbon atom, have emerged as privileged scaffolds.[1][2] Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling a more precise and selective interaction with biological targets.[1] This unique topology allows for the exploration of new chemical space, often leading to compounds with enhanced aqueous solubility, metabolic stability, and reduced off-target toxicity.[3]
Diazaspirocycles are increasingly utilized as bioisosteres for common motifs like piperazines, offering a rigidified core that can lock in a desired conformation for optimal target engagement.[3][4] The strategic placement of nitrogen atoms provides key points for diversification, allowing for the fine-tuning of physicochemical properties and the introduction of pharmacophoric elements. This guide provides an in-depth exploration of key synthetic strategies for accessing these valuable scaffolds, complete with detailed protocols and the scientific rationale behind the experimental choices.
Strategic Synthesis of Diazaspirocyclic Cores
The construction of the diazaspirocyclic framework can be achieved through several robust synthetic methodologies. The choice of strategy often depends on the desired ring sizes, substitution patterns, and the availability of starting materials. We will explore three powerful and widely applicable approaches: Reductive Amination followed by Intramolecular Cyclization, Intramolecular Aza-Michael Addition, and Multicomponent Reaction (MCR)-based strategies.
Strategy I: Reductive Amination and Intramolecular Cyclization
This classic two-stage approach is a workhorse for assembling diazaspirocycles, particularly the 2,6-diazaspiro[3.3]heptane system. The strategy relies on the initial formation of a linear amine intermediate via reductive amination, which is then induced to cyclize, forming the second ring of the spiro-system. This method is highly amenable to library synthesis due to its reliability and the commercial availability of diverse amine building blocks.[5]
The causality behind this approach is straightforward: the first step couples the core aldehyde-containing fragment with a primary amine. The subsequent base-mediated intramolecular nucleophilic substitution reaction leverages the newly installed secondary amine to displace a leaving group (e.g., a halide), thereby forging the second heterocyclic ring in a highly efficient manner.
Sources
The Strategic Imperative of Spirocyclic Linkers in Targeted Protein Degradation: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Spacer - The Linker as a Critical Determinant of Degrader Efficacy
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable".[1][2][3] At the heart of the most prominent TPD strategy, Proteolysis-Targeting Chimeras (PROTACs), lies a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[2][4][5][6][7][8] While initially conceptualized as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's potency, selectivity, and pharmacokinetic properties.[2][7][8][9][10] This guide delves into the strategic role of a specific class of rigid linkers—spirocyclic linkers—in shaping the efficacy of targeted protein degraders.
Historically, PROTAC design has heavily relied on flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, due to their synthetic accessibility.[5][9][10] However, the high conformational flexibility of these linkers can lead to an entropic penalty upon binding and may result in suboptimal physicochemical properties.[10] This has propelled a shift towards more rigid and structurally defined linkers, with spirocyclic scaffolds emerging as a particularly promising strategy.[4][5][11] Spirocyclic linkers, characterized by their unique three-dimensional and constrained geometry, offer a powerful approach to pre-organize the PROTAC molecule into a bioactive conformation, thereby enhancing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[5][9][12]
This document will provide a comprehensive overview of the advantages of spirocyclic linkers, detailed protocols for the characterization of degraders incorporating these motifs, and insights into the future of linker design in TPD.
The Spirocyclic Advantage: Pre-organization, Physicochemical Properties, and Intellectual Property
The incorporation of spirocyclic moieties into PROTAC linkers offers several distinct advantages over traditional flexible linkers:
-
Enhanced Potency through Pre-organization: The rigidity of spirocyclic linkers reduces the conformational freedom of the PROTAC, which can pre-organize the molecule into a conformation that is optimal for the formation of a stable and productive ternary complex.[9][10] This pre-organization minimizes the entropic penalty associated with complex formation, potentially leading to significantly enhanced degradation potency.[10]
-
Improved Physicochemical and Pharmacokinetic Properties: Flexible linkers, particularly long alkyl chains, can contribute to high lipophilicity and poor solubility.[10][12] Spirocyclic linkers can help to mitigate these issues by introducing a more defined and often more polar three-dimensional structure, which can lead to improved solubility, metabolic stability, and overall pharmacokinetic profiles.[4][9][12][13]
-
Enhanced Selectivity: By presenting the POI and E3 ligase binding moieties in a more defined spatial orientation, spirocyclic linkers can improve selectivity for the target protein and reduce off-target effects.[9]
-
Novel Intellectual Property: The exploration of novel spirocyclic linker architectures provides opportunities for generating new intellectual property in the competitive landscape of TPD.[12][13]
The choice of a specific spirocyclic scaffold, such as a spiro[3.3]heptane, allows for precise control over the geometry and vectorality of the linker, enabling a more rational approach to PROTAC design.[14]
Visualizing the Core Principle: PROTAC-Mediated Ternary Complex Formation
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, which brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin and subsequent proteasomal degradation.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols for Characterizing Degraders with Spirocyclic Linkers
A rigorous and systematic evaluation is crucial to understanding the structure-activity relationship (SAR) of PROTACs containing spirocyclic linkers. The following protocols outline key assays for their characterization.
Protocol 1: Biophysical Assays for Ternary Complex Characterization
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[15] Several biophysical techniques can be employed to quantify the thermodynamics and kinetics of this interaction.
1.1 Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[16][17][18]
-
Objective: To determine the binding affinities (KD), association rates (kon), and dissociation rates (koff) of the binary (PROTAC:POI, PROTAC:E3) and ternary (POI:PROTAC:E3) complexes.
-
Principle: One binding partner (e.g., the E3 ligase) is immobilized on a sensor chip. The other components (PROTAC and POI) are flowed over the surface, and changes in the refractive index, which correlate with mass binding, are measured.
-
Step-by-Step Methodology:
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip.
-
Binary Interaction Analysis (PROTAC:E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.
-
Binary Interaction Analysis (PROTAC:POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binding kinetics.
-
Ternary Complex Formation: To measure ternary complex formation, inject a pre-incubated mixture of a fixed, saturating concentration of the POI and a series of concentrations of the PROTAC over the immobilized E3 ligase surface.[17]
-
Data Analysis: Fit the sensorgrams to appropriate binding models to extract kinetic and affinity constants. Calculate the cooperativity (α), which is the ratio of the binary KD to the ternary KD, to assess the stability of the ternary complex.[17]
-
1.2 Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[16][17][18]
-
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
-
Principle: A solution of one molecule (the titrant) is injected into a solution of the other molecule (the sample) in a temperature-controlled cell. The heat released or absorbed is measured.
-
Step-by-Step Methodology:
-
Binary Titration (PROTAC into POI or E3): Titrate the PROTAC into a solution of the purified POI or E3 ligase to determine the binary binding thermodynamics.
-
Ternary Titration: To assess ternary complex formation, titrate the POI into a solution containing the PROTAC and the E3 ligase.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Table 1: Comparison of Biophysical Assays for Ternary Complex Analysis
| Assay | Parameters Measured | Advantages | Limitations |
| SPR | KD, kon, koff | Real-time kinetics, label-free | Requires immobilization, potential for mass transport limitations |
| ITC | KD, n, ΔH, ΔS | Label-free, solution-based, provides full thermodynamic profile | Requires larger amounts of protein, lower throughput |
| TR-FRET | Proximity-based signal | High-throughput, homogeneous assay | Requires labeled proteins, potential for artifacts from fluorescent tags |
| NanoBRET™ | Proximity-based signal | Live-cell measurements, real-time kinetics | Requires genetic modification of cells/proteins |
Protocol 2: Cellular Assays for Degradation Efficacy and Selectivity
Ultimately, the success of a PROTAC is determined by its ability to induce the degradation of the target protein in a cellular context.[19]
2.1 Western Blotting
Western blotting is a fundamental technique for assessing changes in protein levels.
-
Objective: To determine the concentration- and time-dependent degradation of the POI upon treatment with the PROTAC.
-
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and treat with a range of concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the POI and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of degradation and calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[19]
-
2.2 High-Throughput Cellular Degradation Assays
For more rapid and quantitative assessment of degradation, several high-throughput methods are available.
-
Nano-Glo® HiBiT Lytic Detection System: This assay utilizes a small peptide tag (HiBiT) that can be knocked into the endogenous gene of the POI using CRISPR/Cas9. In the presence of a NanoLuc® luciferase fragment (LgBiT), a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.
-
NanoBRET™ Target Engagement and Degradation Assays: These assays can be used in live cells to monitor both the formation of the ternary complex and the subsequent degradation of the POI in real-time.[20][21]
Workflow for a High-Throughput Degradation Assay
Caption: A generalized workflow for a high-throughput cellular degradation assay.
Protocol 3: Assessing Off-Target Effects and Selectivity
Ensuring the selectivity of a PROTAC is critical for its therapeutic potential.
3.1 Proteomics-Based Approaches
Mass spectrometry-based proteomics can provide a global and unbiased assessment of changes in the proteome following PROTAC treatment.
-
Objective: To identify proteins that are degraded in addition to the intended target.
-
Methodology:
-
Treat cells with the PROTAC at a concentration that induces significant degradation of the POI.
-
Harvest cells and perform quantitative proteomic analysis (e.g., using SILAC or TMT labeling).
-
Analyze the data to identify proteins whose levels are significantly downregulated.
-
3.2 Cellular Thermal Shift Assay (CETSA®)
CETSA® can be used to assess the target engagement of the PROTAC in intact cells or cell lysates.[22]
-
Objective: To confirm that the PROTAC binds to the intended target and to identify potential off-targets.
-
Principle: The binding of a ligand to a protein can alter its thermal stability. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, one can infer target engagement.
-
Methodology:
-
Treat cells or cell lysates with the PROTAC.
-
Heat the samples to a range of temperatures.
-
Separate soluble and aggregated proteins.
-
Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting curve of the proteins. A shift in the melting curve in the presence of the PROTAC indicates binding.
-
Future Directions: The Continued Evolution of Linkerology
The field of "linkerology" is rapidly advancing, with a move away from empirical screening towards a more rational, structure-guided design of PROTACs.[4][7][8][23][24] The incorporation of spirocyclic and other rigid motifs is a key aspect of this evolution.[5][11] Future innovations will likely focus on:
-
Computationally-Driven Linker Design: The use of computational modeling and structural biology to predict optimal linker geometries and compositions for specific POI-E3 ligase pairs.[23][24][25][26]
-
Functional and "Smart" Linkers: The development of linkers that are not merely structural elements but also possess functional properties, such as improved cell permeability or conditional activation.[10]
-
Exploring Diverse Spirocyclic Scaffolds: Expanding the repertoire of spirocyclic building blocks to provide finer control over the three-dimensional presentation of the binding moieties.
Conclusion
Spirocyclic linkers represent a significant advancement in the rational design of targeted protein degraders. By imparting conformational rigidity, they can enhance the formation of the ternary complex, leading to improved potency and selectivity. Furthermore, their unique structural features can confer favorable physicochemical and pharmacokinetic properties. The protocols and insights provided in this guide are intended to equip researchers with the tools and knowledge necessary to effectively design and characterize the next generation of highly efficacious and selective protein degraders based on these promising scaffolds.
References
- A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design - Benchchem. (URL: )
- Navigating the Maze: A Guide to Biophysical Assays for PROTAC Ternary Complex Valid
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed. (URL: [Link])
- A Comparative Guide to Biophysical Assays for Measuring PROTAC Ternary Complex Kinetics - Benchchem. (URL: )
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute. (URL: [Link])
-
Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: [Link])
-
Methods to accelerate PROTAC drug discovery - PMC - NIH. (URL: [Link])
-
From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (URL: [Link])
-
rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic. (URL: [Link])
-
CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders - Pelago Bioscience. (URL: [Link])
-
Abstract 6049: Cell-based PROTAC screening for cancer drug discovery - AACR Journals. (URL: [Link])
-
Expertise of the month: PROTACS and Molecular Glues - SpiroChem. (URL: [Link])
-
Linker Design - SpiroChem. (URL: [Link])
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes | Journal of the American Chemical Society. (URL: [Link])
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. (URL: [Link])
-
Protein Degradation - SpiroChem. (URL: [Link])
-
Researchers discover new member of novel drug family for 'undruggable' targets. (URL: [Link])
-
Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases - Cresset Group. (URL: [Link])
-
Discovery of Spirocyclic Androgen Receptor Protein Degraders for the Treatment of Prostate Cancer - PMC - NIH. (URL: [Link])
-
New chemical screening method could reveal molecular glue degraders. (URL: [Link])
-
Current strategies for the design of PROTAC linkers: a critical review - PubMed. (URL: [Link])
-
The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud. (URL: [Link])
-
Rational Chemical Design of Molecular Glue Degraders - PMC - PubMed Central - NIH. (URL: [Link])
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PubMed Central. (URL: [Link])
-
Macrocyclic peptides as a new class of targeted protein degraders - RSC Publishing. (URL: [Link])
-
Investigating Protein Degradability through Site-Specific Ubiquitin Ligase Recruitment. (URL: [Link])
-
New molecular glue degraders could help target troublesome proteins - EurekAlert!. (URL: [Link])
-
Characteristic roadmap of linker governs the rational design of PROTACs - PubMed. (URL: [Link])
-
Prioritizing ternary complexes for rational design in targeted protein degradation | Poster Board #370. (URL: [Link])
-
Key methods to assemble PROTAC libraries using alkyl and ether linkers.... - ResearchGate. (URL: [Link])
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. (URL: [Link])
-
Computational Modeling of PROTAC Ternary Complexes and Linker Design. (URL: [Link])
-
Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC - NIH. (URL: [Link])
-
Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. Protein Degradation | SpiroChem [spirochem.com]
- 2. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 3. Macrocyclic peptides as a new class of targeted protein degraders - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Discovery of Spirocyclic Androgen Receptor Protein Degraders for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. News - Single [spirochem.com]
- 13. Linker Design | SpiroChem [spirochem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 19. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. pelagobio.com [pelagobio.com]
- 23. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 24. profiles.foxchase.org [profiles.foxchase.org]
- 25. Prioritizing ternary complexes for rational design in targeted protein degradation | Poster Board #370 - American Chemical Society [acs.digitellinc.com]
- 26. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Introduction
The spirocyclic scaffold is a privileged motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties. Among the vast array of available building blocks, tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate stands out as a versatile intermediate for the synthesis of novel pharmaceutical agents. Its rigid spirocyclic core, combined with a strategically placed ketone and a Boc-protected secondary amine, provides multiple points for diversification, making it an attractive starting material for the construction of compound libraries targeting a wide range of biological targets. Notably, analogous spirocyclic structures have found utility as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[1][2][3][4][5]
This comprehensive guide provides detailed experimental procedures for the incorporation of this valuable building block into more complex molecular architectures. We will explore the fundamental reactions required for its functionalization, including the critical deprotection of the Boc group, followed by N-alkylation, N-acylation, and the formation of urea and sulfonamide derivatives. The protocols are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction planning and execution.
| Property | Value | Source |
| CAS Number | 1061731-86-9 | |
| Molecular Formula | C14H24N2O3 | |
| Molecular Weight | 268.35 g/mol | |
| Appearance | White to off-white solid | Generic Material Property |
| Storage | 2-8°C |
Core Synthetic Workflow
The successful incorporation of this compound into target molecules typically follows a logical sequence of transformations. The Boc protecting group on the secondary amine at the 3-position must first be removed to unmask the nucleophilic nitrogen. This free amine can then be subjected to a variety of functionalization reactions.
Figure 1. General workflow for the functionalization of this compound.
Experimental Protocols
Protocol 1: Boc Deprotection
Causality: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this transformation, as it is highly effective and the resulting trifluoroacetate salt of the amine can often be used directly in subsequent steps or easily converted to the free base.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of starting material).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na2SO4.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected product, 8-Oxo-3,9-diazaspiro[5.5]undecane, which can be used in the next step without further purification.
Protocol 2: N-Alkylation via Reductive Amination
Causality: Reductive amination is a powerful and versatile method for the formation of C-N bonds. This one-pot procedure involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB). STAB is often the reagent of choice due to its selectivity and tolerance of a wide range of functional groups.
Materials:
-
8-Oxo-3,9-diazaspiro[5.5]undecane (from Protocol 1)
-
Aldehyde or ketone (1.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 8-Oxo-3,9-diazaspiro[5.5]undecane (1.0 eq) in anhydrous DCM or DCE (15 mL per gram of amine), add the desired aldehyde or ketone (1.1 eq). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reducing Agent Addition: Stir the mixture at room temperature for 30 minutes, then add STAB (1.5 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
-
Purification: After filtration, concentrate the crude product under reduced pressure. Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-alkylated product.
Protocol 3: N-Acylation
Causality: The acylation of the secondary amine provides a straightforward method to introduce a variety of functional groups. The reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), proceeds rapidly to form a stable amide bond.
Materials:
-
8-Oxo-3,9-diazaspiro[5.5]undecane (from Protocol 1)
-
Acyl chloride or anhydride (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 8-Oxo-3,9-diazaspiro[5.5]undecane (1.0 eq) and TEA or DIPEA (2.0 eq) in anhydrous DCM (15 mL per gram of amine) and cool to 0 °C.
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.2 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Wash the reaction mixture with saturated aqueous NH4Cl solution (1 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4.
-
-
Purification: Filter and concentrate the organic layer. Purify the crude product by silica gel column chromatography (e.g., ethyl acetate in hexanes) to obtain the pure N-acylated derivative.
Protocol 4: Urea Formation
Causality: The reaction of the secondary amine with an isocyanate is a highly efficient method for the synthesis of ureas. This reaction is typically fast and high-yielding, proceeding without the need for a catalyst. Alternatively, reaction with carbamoyl chlorides in the presence of a base can also be employed. The urea functional group is a key pharmacophore in many approved drugs.[6][7]
Materials:
-
8-Oxo-3,9-diazaspiro[5.5]undecane (from Protocol 1)
-
Isocyanate (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Hexanes or diethyl ether for precipitation
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve 8-Oxo-3,9-diazaspiro[5.5]undecane (1.0 eq) in anhydrous DCM or THF (20 mL per gram of amine).
-
Isocyanate Addition: Add the isocyanate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring and Product Formation: Stir the reaction for 1-3 hours. The product may precipitate out of the solution during the reaction. Monitor by TLC or LC-MS.
-
Isolation:
-
If a precipitate forms, collect the solid by filtration, wash with cold hexanes or diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by trituration with hexanes/diethyl ether or by silica gel column chromatography.
-
Protocol 5: Sulfonamide Formation
Causality: Sulfonamides are another important class of functional groups in medicinal chemistry. The reaction of the secondary amine with a sulfonyl chloride in the presence of a base like pyridine or TEA readily forms the sulfonamide linkage.[8][9]
Materials:
-
8-Oxo-3,9-diazaspiro[5.5]undecane (from Protocol 1)
-
Sulfonyl chloride (1.2 eq)
-
Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 8-Oxo-3,9-diazaspiro[5.5]undecane (1.0 eq) in pyridine or DCM with TEA (3.0 eq) (20 mL per gram of amine) and cool to 0 °C.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.2 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
If using pyridine, remove it under reduced pressure. Dissolve the residue in DCM.
-
Wash the organic solution with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4.
-
-
Purification: Filter and concentrate the organic layer. Purify the crude product by silica gel column chromatography (e.g., ethyl acetate in hexanes) to yield the desired sulfonamide.
Characterization of Derivatives
The successful synthesis of new derivatives of this compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final products. The disappearance of the Boc protons (at ~1.4 ppm) and the appearance of new signals corresponding to the incorporated groups will be indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.
-
Chromatography: TLC and LC-MS are invaluable for monitoring reaction progress and assessing the purity of the final products.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The protocols outlined in this guide provide a solid framework for the deprotection and subsequent functionalization of this spirocyclic diamine. By leveraging these methods, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery programs, including the exciting field of PROTAC development.
References
-
MedChemExpress. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (Japanese). [Link]
-
Ito, A., Muratake, H., & Shudo, K. (2010). Novel synthesis of ureas: application of t-butylureas. Chemical & Pharmaceutical Bulletin, 58(1), 82-85. [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]
-
MedChemExpress. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (Chinese). [Link]
-
PubChem. tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]
-
ResearchGate. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. [Link]
-
National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
PubChemLite. Tert-butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate (C15H25NO3). [Link]
-
Chongqing Chemdad Co., Ltd. tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]
-
PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]
-
ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]
-
ResearchGate. Synthesis of Some Novel Sulfonamide Derivatives. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | PROTAC连接子 | MCE [medchemexpress.cn]
- 6. scispace.com [scispace.com]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Functionalization of the Secondary Amine in tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Introduction
The tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of Ubrogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist for the acute treatment of migraine.[1][2][3][4] The unique spirocyclic architecture, combining a piperidine and a piperidinone ring, presents a distinct synthetic challenge: the selective functionalization of the secondary amine at the 9-position in the presence of a Boc-protected amine and a ketone. This guide provides an in-depth exploration of the strategic approaches to selectively modify this secondary amine, drawing upon established synthetic routes to Ubrogepant and fundamental principles of amine chemistry.
The inherent nucleophilicity of the secondary amine allows for a variety of transformations, including N-alkylation, N-acylation, and reductive amination. The choice of reaction conditions is paramount to achieving high selectivity and yield, avoiding unwanted side reactions such as over-alkylation or reactions involving the enolizable ketone. This document will detail field-proven protocols for these key transformations, offering insights into the rationale behind experimental design and providing a framework for researchers in drug discovery and development.
Core Chemical Landscape
The central challenge in the functionalization of this compound lies in the chemoselective reaction of the secondary amine. The molecule's structure presents several key features that dictate its reactivity:
-
The Secondary Amine (N9): The target for functionalization, its nucleophilicity is the primary driver for the reactions discussed.
-
The Boc-Protected Amine (N3): The tert-butyloxycarbonyl (Boc) group effectively shields this amine from participating in most nucleophilic reactions under non-deprotecting conditions.
-
The Ketone (C8): This carbonyl group can potentially undergo side reactions, such as enolization and subsequent aldol-type reactions, or act as an electrophile in reductive amination protocols.
The strategic manipulation of these functional groups is the cornerstone of successful synthetic outcomes.
I. N-Alkylation of the Secondary Amine
N-alkylation introduces an alkyl group onto the secondary amine, a common strategy for building molecular complexity. The primary challenge is to prevent over-alkylation, which would lead to the formation of a quaternary ammonium salt.
Protocol 1: Direct Alkylation with Alkyl Halides
This protocol outlines a standard procedure for the direct alkylation of the secondary amine using an alkyl halide in the presence of a non-nucleophilic base.
Reaction Scheme:
Figure 1: General workflow for N-alkylation.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN).
-
Base Addition: Add a non-nucleophilic base (2.0-3.0 eq), such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA). The base is crucial for scavenging the hydrogen halide byproduct.
-
Alkylating Agent Addition: Add the alkyl halide (R-X) (1.0-1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or CH3CN are chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.
-
Base: A non-nucleophilic base is essential to prevent competition with the secondary amine as a nucleophile. Sterically hindered bases like DIPEA are often preferred.
-
Stoichiometry: A slight excess of the alkylating agent can be used to drive the reaction to completion, but a large excess should be avoided to minimize the risk of dialkylation.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF or CH3CN | Polar aprotic, facilitates SN2 |
| Base | K2CO3 or DIPEA | Non-nucleophilic, scavenges acid |
| Temperature | Room Temperature to 60 °C | Balances reaction rate and side reactions |
| Monitoring | TLC, LC-MS | Tracks consumption of starting material |
II. N-Acylation of the Secondary Amine
N-acylation introduces an acyl group to the secondary amine, forming a stable amide bond. This is a key transformation in the synthesis of Ubrogepant, where the spirocyclic amine is coupled with a carboxylic acid fragment.[1][2]
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol details the formation of an amide bond using a peptide coupling agent.
Reaction Scheme:
Figure 2: General workflow for N-acylation.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (R-COOH) (1.0 eq), a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq) in anhydrous DMF. Stir for 15-30 minutes at room temperature to form the activated ester.
-
Amine Addition: Add a solution of this compound (1.0 eq) in DMF to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Coupling Agents: Reagents like HATU and EDC/HOBt are used to convert the carboxylic acid into a more reactive species (an activated ester), which is readily attacked by the secondary amine.
-
Base: DIPEA is used to maintain a basic pH, which is optimal for the coupling reaction and prevents protonation of the amine nucleophile.
-
Sequential Addition: Activating the carboxylic acid before adding the amine prevents potential side reactions of the coupling agent with the amine.
| Parameter | Condition | Rationale |
| Coupling Agent | HATU or EDC/HOBt | Activates carboxylic acid for amidation |
| Base | DIPEA | Maintains optimal pH for coupling |
| Solvent | Anhydrous DMF | Dissolves reactants and facilitates reaction |
| Work-up | Acid/Base Washes | Removes unreacted starting materials and byproducts |
III. Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[5][6] In the context of our target molecule, the ketone at the 8-position can be utilized to introduce a new substituent at this position via an intramolecular reaction, or the secondary amine can be reacted with an external aldehyde or ketone. For the purpose of functionalizing the secondary amine, we will focus on its reaction with an external carbonyl compound.
Protocol 3: Reductive Amination with an Aldehyde or Ketone
This protocol describes the reaction of the secondary amine with an aldehyde or ketone to form a tertiary amine.
Reaction Scheme:
Figure 3: General workflow for reductive amination.
Step-by-Step Methodology:
-
Reactant Mixture: To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (CH2Cl2), add a mild acid catalyst such as acetic acid (catalytic amount).
-
Reducing Agent Addition: Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which minimizes side reactions.
-
Solvent: Chlorinated solvents are typically used as they are compatible with the reducing agent and effectively dissolve the reactants.
-
Acid Catalyst: A catalytic amount of a weak acid can accelerate the formation of the intermediate iminium ion, which is then reduced.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for iminium ion reduction |
| Solvent | Dichloroethane or Dichloromethane | Aprotic, compatible with reagents |
| Catalyst | Acetic Acid (catalytic) | Promotes iminium ion formation |
| Work-up | Saturated NaHCO3 | Neutralizes the acid and quenches the reaction |
Troubleshooting
-
Low Yield in N-Alkylation: If the yield is low, consider increasing the reaction temperature or using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide). Ensure the base is sufficiently strong and non-nucleophilic.
-
Side Reactions in N-Acylation: If side reactions are observed, ensure the carboxylic acid is fully activated before adding the amine. The reaction should be run under anhydrous conditions to prevent hydrolysis of the activated ester.
-
Incomplete Reductive Amination: If the reaction stalls, a small amount of additional reducing agent can be added. Ensure the reaction is anhydrous, as water can decompose the reducing agent.
Conclusion
The selective functionalization of the secondary amine in this compound is a critical step in the synthesis of important pharmaceutical agents like Ubrogepant. By carefully selecting the appropriate reaction conditions and reagents for N-alkylation, N-acylation, or reductive amination, researchers can efficiently and selectively introduce a wide range of functional groups at the 9-position. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel therapeutics based on this versatile spirocyclic scaffold.
References
-
Yasuda, N., et al. (2017). Practical Asymmetric Synthesis of a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist Ubrogepant. Organic Process Research & Development. [Link]
-
Technical Disclosure Commons. (2024). Novel process for the preparation of intermediate compounds used in the treatment of migraine. [Link]
-
ACS Publications. (2017). Practical Asymmetric Synthesis of a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist Ubrogepant. [Link]
-
Hussein, M. A., et al. (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications. [Link]
-
PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]
-
PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
DukeSpace. Selective Aminofunctionalization of 1,3-Dienes and Aryl Cyclopropanes Enabled by Copper Catalysis. [Link]
-
Ho, T.-L., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Communications. [Link]
-
OpenStax. (2023). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. [Link]
-
Organic Chemistry Portal. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthesis method of Ubrogepant_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
- 5. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]
large-scale synthesis of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
An Application Note and Protocol for the Large-Scale Synthesis of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Introduction
The spirocyclic diamine scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of biologically active molecules.[1] Specifically, this compound is a key intermediate in the synthesis of novel therapeutic agents.[2][3] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive building block for targeting complex biological systems. This guide provides a detailed, field-proven protocol for the large-scale synthesis of this valuable compound, focusing on efficiency, scalability, and safety.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a multi-step sequence. The chosen strategy involves the initial formation of a suitable piperidine precursor, followed by the introduction of the second nitrogen atom and a subsequent intramolecular cyclization. A key feature of this approach is the selective protection of one of the amino groups, which is crucial for further functionalization in drug discovery programs.[4][5]
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
This initial step involves the reaction of a commercially available N-Boc protected piperidone with a suitable nucleophile to introduce the necessary carbon framework for the subsequent cyclization.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight | Quantity (molar eq.) |
| 1-Boc-4-piperidone | 79099-07-3 | 199.26 g/mol | 1.0 |
| Acetonitrile | 75-05-8 | 41.05 g/mol | - |
| Trimethylsilyl cyanide (TMSCN) | 7677-24-9 | 99.22 g/mol | 1.2 |
| Zinc iodide (ZnI₂) | 10139-47-6 | 319.22 g/mol | 0.1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - |
Protocol:
-
To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in acetonitrile at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add zinc iodide (0.1 eq).
-
Slowly add trimethylsilyl cyanide (1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate.
Scientific Rationale:
-
Choice of Reagents: Trimethylsilyl cyanide is a safer and more convenient source of cyanide compared to gaseous hydrogen cyanide.[6] Zinc iodide acts as a Lewis acid catalyst to activate the carbonyl group of the piperidone, facilitating the nucleophilic attack of the cyanide.
-
Reaction Conditions: The reaction is initially performed at 0 °C to control the exothermicity of the addition of the highly reactive TMSCN. The inert atmosphere prevents the reaction of TMSCN with atmospheric moisture.
Safety Precautions:
-
Trimethylsilyl cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[7]
-
Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
Step 2: Reductive Amination to form tert-Butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate
This step involves the reduction of the nitrile group to a primary amine, which will serve as the second nitrogen atom in the final spirocyclic structure.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight | Quantity (molar eq.) |
| tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | - | - | 1.0 |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | - |
| Raney Nickel | 7440-02-0 | 58.69 g/mol | catalytic |
| Ammonia (7N solution in MeOH) | 7664-41-7 | 17.03 g/mol | - |
| Hydrogen gas (H₂) | 1333-74-0 | 2.02 g/mol | excess |
Protocol:
-
In a high-pressure hydrogenation vessel, dissolve tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol.
-
Carefully add Raney Nickel (slurry in water, ~50% w/w) to the reaction mixture.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which is often used in the next step without further purification.
Scientific Rationale:
-
Choice of Catalyst: Raney Nickel is a highly effective and cost-efficient catalyst for the reduction of nitriles to primary amines.
-
Ammonia in Methanol: The presence of ammonia helps to suppress the formation of secondary amine byproducts.
-
Hydrogenation: This method provides a clean and efficient reduction of the nitrile group.
Safety Precautions:
-
Raney Nickel is pyrophoric when dry and should be handled with care.
-
Hydrogen gas is highly flammable; the hydrogenation should be performed in a well-ventilated area with appropriate safety measures.
Step 3: Intramolecular Cyclization and Lactam Formation
The final step involves an intramolecular cyclization to form the desired spirocyclic lactam.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight | Quantity (molar eq.) |
| tert-Butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate | - | - | 1.0 |
| Toluene | 108-88-3 | 92.14 g/mol | - |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 6192-52-5 | 190.22 g/mol | 0.1 |
Protocol:
-
To a solution of crude tert-Butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-112 °C) and remove water using a Dean-Stark apparatus.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Scientific Rationale:
-
Acid Catalysis: The acid catalyst protonates the hydroxyl group, making it a better leaving group (water) and facilitating the intramolecular nucleophilic attack by the primary amine.
-
Dean-Stark Apparatus: The removal of water drives the equilibrium towards the formation of the cyclized product.
Visualization of the Key Cyclization Step:
Caption: Key mechanistic steps in the final cyclization.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[8]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps and understanding the underlying scientific principles, researchers and drug development professionals can efficiently produce this valuable building block for their discovery programs.
References
-
Synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates. Science-Chemical Encyclopedia-lookchem. [Link]
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]
-
A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Link]
-
Selective Mono-BOC Protection of Diamines. Synthetic Communications. [Link]
-
Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. PMC - NIH. [Link]
-
mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses. [Link]
-
(PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]
-
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. bioorg.org [bioorg.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. apollosynth.com [apollosynth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
Introduction: A Plausible Synthetic Strategy
While multiple synthetic routes to this compound can be envisioned, a common and logical approach involves a multi-step sequence starting from commercially available N-Boc-4-piperidone. This strategy is advantageous as it utilizes a readily available building block and employs well-established chemical transformations. A plausible synthetic pathway is outlined below, and the subsequent troubleshooting guide will address potential issues at each key stage.
Caption: A plausible synthetic workflow for the target molecule.
Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Initial Steps with N-Boc-4-piperidone
Question 1: I am seeing low yields and multiple side products in the initial reaction of N-Boc-4-piperidone. What could be the cause?
Answer:
The reactivity of N-Boc-4-piperidone is centered around the ketone and the adjacent α-protons. Unwanted side reactions often stem from self-condensation or reactions with the solvent or base.
-
Self-Condensation (Aldol Reaction): Under basic conditions, the enolate of N-Boc-4-piperidone can react with another molecule of the ketone, leading to aldol addition or condensation products. This is particularly problematic if the desired reaction is slow.
-
Troubleshooting:
-
Lower the reaction temperature: This can help to control the rate of the self-condensation reaction.
-
Use a non-nucleophilic, sterically hindered base: Bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are often preferred for generating enolates while minimizing side reactions.[1]
-
Slow addition of reagents: Adding the N-Boc-4-piperidone slowly to a solution of the base and other reactants can help to keep its concentration low and minimize self-reaction.
-
-
-
Incomplete Reaction: If your desired reaction is not going to completion, you may be tempted to increase the temperature or reaction time, which can exacerbate side reactions.
-
Troubleshooting:
-
Check the purity of your starting materials: Impurities in N-Boc-4-piperidone or other reagents can interfere with the reaction.
-
Ensure anhydrous conditions: Many organometallic and base-mediated reactions are sensitive to moisture.
-
-
Question 2: My Boc protecting group seems to be cleaving during the initial steps. Why is this happening and how can I prevent it?
Answer:
The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[2] However, it can also be sensitive to certain other conditions.
-
Acidic Conditions: Even trace amounts of acid can lead to partial or complete deprotection.
-
Troubleshooting:
-
Use freshly distilled, neutral solvents.
-
Ensure all glassware is properly dried and free of acidic residues.
-
If the reaction generates an acidic byproduct, consider adding a non-nucleophilic base as an acid scavenger.
-
-
-
Elevated Temperatures: Although generally stable to heat, prolonged heating at high temperatures can sometimes lead to Boc group cleavage, especially in the presence of certain reagents.
-
Troubleshooting:
-
Attempt the reaction at a lower temperature for a longer period.
-
-
Part 2: Ring Formation and Cyclization
Question 3: I am attempting an intramolecular cyclization to form the spirocyclic core, but I am observing dimerization and polymerization instead. What is going wrong?
Answer:
This is a common issue in intramolecular reactions, especially when forming medium-sized rings. The outcome is often a competition between the desired intramolecular cyclization and intermolecular reactions.
-
Concentration Effects: At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule.
-
Troubleshooting:
-
High Dilution Conditions: Performing the reaction at very low concentrations (e.g., 0.01 M or lower) significantly favors intramolecular cyclization. This can be achieved by slowly adding the substrate to a large volume of solvent over an extended period.
-
-
-
Ring Strain: The formation of certain ring sizes can be energetically unfavorable due to ring strain.
Question 4: My Dieckmann condensation to form the 8-oxo lactam is giving a low yield of the desired β-keto ester. What are the likely side reactions?
Answer:
The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters, but it is not without its potential pitfalls.
-
Intermolecular Claisen Condensation: As with other cyclizations, intermolecular reactions can compete, leading to dimers or polymers.
-
Troubleshooting:
-
Employ high dilution conditions as described above.
-
-
-
Hydrolysis of the Ester: If there is any water present in the reaction, the ester can be hydrolyzed, especially under basic conditions.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Reversibility of the Reaction: The initial cyclization step of the Dieckmann condensation is often reversible. The reaction is driven to completion by the deprotonation of the acidic α-hydrogen of the resulting β-keto ester.
Caption: Troubleshooting workflow for the Dieckmann condensation.
Part 3: Purification and Characterization
Question 5: I am having difficulty purifying the final product. What are some common impurities and how can I remove them?
Answer:
Purification can be challenging due to the presence of structurally similar side products.
-
Common Impurities:
-
Starting materials: Unreacted N-Boc-4-piperidone or other precursors.
-
Dimerized or polymerized byproducts.
-
Products of Boc deprotection.
-
Hydrolyzed intermediates.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for separating complex mixtures. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial. Gradient elution may be necessary.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Acid-Base Extraction: The basic nitrogen atoms in the spirocyclic core can be exploited for purification. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.
-
Table 1: Summary of Potential Side Reactions and Mitigation Strategies
| Reaction Step | Potential Side Reaction | Cause | Mitigation Strategy |
| Initial Functionalization | Aldol Self-Condensation | Basic conditions, high concentration of starting material | Lower temperature, use of hindered non-nucleophilic bases, slow addition of reagents. |
| Any Step | Boc Deprotection | Acidic contaminants, high temperatures | Use neutral, dry solvents; add an acid scavenger; avoid excessive heat. |
| Intramolecular Cyclization | Dimerization/Polymerization | High concentration | Employ high dilution conditions. |
| Dieckmann Condensation | Intermolecular Claisen Condensation | High concentration | Employ high dilution conditions. |
| Dieckmann Condensation | Ester Hydrolysis | Presence of water | Use anhydrous reagents and solvents; inert atmosphere. |
| Dieckmann Condensation | Incomplete Reaction (Reversibility) | Insufficiently strong or catalytic amount of base | Use a stoichiometric amount of a strong base (e.g., NaOEt, t-BuOK). |
Experimental Protocols
Protocol 1: General Procedure for Dieckmann Condensation under High Dilution
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
-
To the flask, add anhydrous solvent (e.g., toluene or THF) and the strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1 equivalents).
-
Dissolve the diester precursor in a separate flask with anhydrous solvent to a low concentration (e.g., 0.1 M).
-
Transfer the diester solution to the dropping funnel.
-
Heat the solvent and base mixture to the desired reaction temperature (this may vary depending on the specific substrate and base).
-
Add the diester solution dropwise from the dropping funnel to the reaction flask over a period of several hours (e.g., 4-8 hours) with vigorous stirring.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional period (e.g., 1-2 hours) to ensure complete reaction.
-
Cool the reaction mixture to room temperature and quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride or dilute acid).
-
Proceed with the workup and purification.
Conclusion
The synthesis of this compound, while involving common organic reactions, requires careful control of reaction conditions to minimize the formation of side products. By understanding the potential pitfalls at each stage, from the initial functionalization of N-Boc-4-piperidone to the final intramolecular cyclization, researchers can develop robust and efficient synthetic procedures. This guide provides a framework for troubleshooting common issues, and the principles discussed can be broadly applied to the synthesis of other complex spirocyclic systems.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Available at: [Link]
-
Grokipedia. Dieckmann condensation. Available at: [Link]
-
Wikipedia. Dieckmann condensation. Available at: [Link]
-
ResearchGate. Synthesis of N-Substituted piperidines from piperidone. Available at: [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]
Sources
Technical Support Center: Chromatographic Purification of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Welcome to the technical support guide for the chromatographic purification of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 1061731-86-9). This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals to effectively purify this compound, a key intermediate in pharmaceutical research.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Section 1: Foundational Understanding & Method Development
This section addresses the critical first steps of analyzing the target molecule and developing a robust purification strategy using Thin Layer Chromatography (TLC).
FAQ 1: What are the key structural features of this molecule that influence its chromatographic behavior?
Understanding the molecule's structure is paramount for designing an effective purification strategy. This compound possesses several key features:
-
Polar Core: The presence of a lactam (a cyclic amide) and a secondary amine within the spirocyclic system imparts significant polarity. These groups are capable of hydrogen bonding, which leads to strong interactions with polar stationary phases like silica gel.
-
Basic Nitrogen Center: The secondary amine (N-H) is basic. On a standard, slightly acidic silica gel surface, this basic center can interact strongly with acidic silanol groups (Si-OH), often resulting in significant peak tailing and, in some cases, irreversible adsorption.[3]
-
Bulky Lipophilic Group: The tert-butoxycarbonyl (Boc) protecting group provides a non-polar, sterically hindered region, which modulates the overall polarity of the molecule.
-
Moderate Molecular Weight: With a molecular weight of 268.36 g/mol , the compound is well-suited for standard flash chromatography techniques.[1]
This combination of a polar, basic core with a non-polar protecting group means that a simple solvent system may not be sufficient. Method development must focus on achieving good solubility while mitigating the problematic interactions with the stationary phase.
FAQ 2: How do I develop an optimal solvent system using Thin Layer Chromatography (TLC)?
TLC is the most critical and time-saving step in method development. The goal is to find a solvent system that provides a retention factor (Rf) for the target compound of approximately 0.2 to 0.35.[4] This Rf range ensures that the compound interacts with the stationary phase sufficiently for separation to occur but will elute in a reasonable volume of solvent.[4]
Step-by-Step TLC Protocol:
-
Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane (DCM) or methanol.
-
Select Initial Solvent Systems: Based on the compound's polar nature, begin with a binary system of a moderately polar solvent and a highly polar solvent. Good starting points include Dichloromethane/Methanol or Ethyl Acetate/Methanol.[5][6]
-
Spot the Plate: Using a capillary tube, spot your crude mixture onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing your chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots using a UV lamp (if applicable) and then by staining with a suitable agent like potassium permanganate or ninhydrin, which is effective for amine-containing compounds.[7]
-
Analyze and Iterate:
-
If Rf is too low (<0.1): Your compound is sticking to the silica. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of Methanol in a DCM/MeOH mixture).[5]
-
If Rf is too high (>0.5): Your compound is eluting too quickly with poor interaction. Decrease the mobile phase polarity.[5]
-
If you observe streaking/tailing: This indicates strong, undesirable interactions with the silica. Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your solvent system. This will deactivate the acidic silanol sites and result in symmetrical spots.[3]
-
Section 2: Detailed Protocol for Flash Column Chromatography
This protocol assumes method development via TLC has been completed. The recommended approach for this compound is dry loading , as it typically yields superior resolution compared to liquid loading, especially if the compound is not highly soluble in the initial, less polar mobile phase.[5][8]
Materials and Reagents:
-
Crude this compound
-
Silica gel (flash grade, e.g., 40-63 µm)
-
Solvents (HPLC grade): Dichloromethane, Methanol, Triethylamine[9]
-
Glass column and appropriate collection tubes/flasks
-
Sand (optional, for top layer)
Step-by-Step Purification Protocol:
-
Sample Preparation (Dry Loading): a. Dissolve your crude material completely in a minimal amount of a volatile solvent (e.g., Dichloromethane).[8] b. Add silica gel to this solution (approximately 5-10 times the mass of your crude product). c. Gently remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.[8]
-
Column Packing: a. Prepare a slurry of silica gel in your initial, least polar elution solvent (e.g., 98:2 DCM/MeOH + 0.5% TEA). b. Pour the slurry into your column and use gentle pressure or tapping to create a well-packed, homogenous bed. Ensure no air bubbles or cracks are present. c. Allow the excess solvent to drain until it is just level with the top of the silica bed.
-
Loading and Elution: a. Carefully add your dry-loaded sample powder as a uniform layer on top of the packed silica bed. b. Gently add a thin protective layer of sand (optional). c. Carefully add your initial elution solvent to the column, taking care not to disturb the top layer. d. Begin eluting the column, collecting fractions. It is highly recommended to use a gradient elution. Start with a low polarity (e.g., 2% MeOH in DCM) and gradually increase the percentage of methanol (e.g., to 5-10%) as the column runs. This ensures that less polar impurities elute first, followed by your target compound, without excessive band broadening.[10]
-
Fraction Analysis: a. Monitor the elution process by collecting small fractions and analyzing them by TLC. b. Spot every few fractions on a single TLC plate alongside a spot of your crude starting material. c. Once all fractions are collected and analyzed, combine the fractions that contain only your pure desired product.
-
Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses the most common problems in a question-and-answer format.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Significant tailing/streaking of the product spot on TLC and column. | The basic secondary amine is interacting strongly with acidic silanol groups on the silica surface. | Primary Solution: Add a basic modifier to your mobile phase. Start with 0.5% triethylamine (TEA) and increase to 2% if needed.[3] Alternative: Use a different stationary phase, such as neutral alumina or deactivated silica.[3] |
| The compound will not elute from the column, even with 100% Ethyl Acetate or 20% Methanol in DCM. | 1. The compound has irreversibly adsorbed to the silica. 2. The compound may have decomposed on the acidic silica gel.[11] | Diagnosis: Before running the column, spot your compound on a TLC plate, let it sit for 30-60 minutes, then develop it. If you see a new spot at the baseline or multiple degradation spots, your compound is not stable on silica.[11] Solution: Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography. |
| All fractions are contaminated with a close-running impurity. | 1. The chosen solvent system does not provide adequate separation (ΔRf is too small). 2. The column was overloaded with too much crude material. 3. The initial sample band was too broad (common with liquid loading using a strong solvent).[12] | Optimization: • Re-develop your TLC method to maximize the distance between your product and the impurity. • Use a longer column for better resolving power. • Ensure you are using the dry loading technique.[5] • Reduce the amount of crude material loaded onto the column. |
| The compound came off the column in the very first fractions (at the solvent front). | 1. The starting mobile phase was too polar. 2. The sample was dissolved in a very strong solvent (e.g., neat methanol or DMF) for liquid loading, which carried it down the column prematurely.[12] | Correction: • Start with a much less polar mobile phase (e.g., increase the hexane or DCM content). • If liquid loading, dissolve the sample in the weakest possible solvent (ideally the mobile phase itself). If solubility is an issue, switch to the dry loading method.[8] |
Section 4: Visual Workflows & Data
Table 1: Recommended Starting Solvent Systems for TLC Development
| System Components | Typical Starting Ratio (v/v) | Modifier | Notes |
| Dichloromethane / Methanol | 98:2 to 90:10 | 0.5 - 1% Triethylamine | Excellent for polar compounds. Adjust MeOH % to achieve target Rf.[6] |
| Ethyl Acetate / Hexanes | 50:50 to 100% Ethyl Acetate | 0.5 - 1% Triethylamine | A standard system; may require higher polarity for this target.[6] |
| Ethyl Acetate / Methanol | 99:1 to 95:5 | 0.5 - 1% Triethylamine | Good alternative if DCM is not desired. |
Diagram 1: Purification Workflow
Caption: Workflow for purification of the target compound.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for common chromatography problems.
References
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. sorbtech.com [sorbtech.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. organomation.com [organomation.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound ,Purity 97% [smartscience.co.th]
- 14. CAS#:173405-78-2 | tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | Chemsrc [chemsrc.com]
- 15. molnar-institute.com [molnar-institute.com]
- 16. 173405-78-2 CAS MSDS ( tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Synthesis of 3,9-Diazaspiro[5.5]undecane Systems
Welcome to the technical support center for the synthesis of 3,9-diazaspiro[5.5]undecane systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable scaffold. The inherent three-dimensional and rigid nature of the 3,9-diazaspiro[5.5]undecane core makes it a privileged structure in medicinal chemistry, offering unique advantages in drug design.[1][2] However, the construction of this spirocyclic system is not without its difficulties.
This document provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to support your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Core Synthesis and Yield Optimization
Question 1: My overall yield for the synthesis of the 3,9-diazaspiro[5.5]undecane core is consistently low. What are the common pitfalls?
Answer: Low yields in the synthesis of 3,9-diazaspiro[5.5]undecane systems can often be attributed to several factors, primarily related to the key bond-forming reactions and the stability of intermediates. Here’s a breakdown of potential issues and how to address them:
-
Inefficient Spirocyclization: The formation of the quaternary spirocenter is a sterically demanding step.[2] The choice of cyclization strategy is critical. For methods involving a double Michael addition or related tandem reactions, the reactivity of both the nucleophile and the acceptor is paramount.
-
Troubleshooting:
-
Catalyst Choice: If you are using a Lewis acid-catalyzed approach, screen different Lewis acids (e.g., Ti(OiPr)₄, ZnCl₂) to find the optimal catalyst for your specific substrates.[3][4] The catalyst's role is often to activate the electrophile and facilitate the cyclization.[4]
-
Reaction Conditions: Temperature and reaction time are crucial. Some cyclizations require elevated temperatures to overcome the activation energy barrier, while others may suffer from side reactions at higher temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents like DMSO or DMF can be effective in some cases, while non-polar solvents like toluene may be preferred for others, especially when using a Dean-Stark trap to remove water.[4]
-
-
-
Side Reactions: Several side reactions can compete with the desired cyclization, leading to a complex mixture of byproducts and low yields of the target compound.
-
Troubleshooting:
-
Polymerization: Michael acceptors can be prone to polymerization, especially under harsh basic or acidic conditions. Ensure slow addition of reagents and maintain strict temperature control.
-
Incomplete Reactions: If your synthesis involves multiple steps, ensure each step goes to completion before proceeding to the next. For instance, in a multi-step synthesis starting from a piperidone derivative, incomplete formation of an intermediate enamine or β-dicarbonyl compound will inevitably lead to lower overall yields.
-
Protecting Group Strategy: The secondary amines in the 3,9-diazaspiro[5.5]undecane core are nucleophilic and can participate in unwanted side reactions. The use of appropriate protecting groups, such as a tert-butoxycarbonyl (Boc) group, is often necessary. The stability of the protecting group to the reaction conditions of subsequent steps is a key consideration.
-
-
Question 2: I am observing the formation of multiple byproducts during my reaction, making purification difficult. How can I identify and minimize them?
Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions in your chosen synthetic route is the first step to mitigating them.
-
Common Byproducts and Their Origins:
-
Enamines: In reactions involving iminium ions, deprotonation can lead to the formation of stable enamines, which represents an off-cycle pathway.
-
Ring-Opened Products: Under certain conditions, particularly with strong acids or bases, the spirocyclic core can undergo ring-opening reactions.[5]
-
Over-alkylation: If one of the nitrogen atoms is intended to remain unsubstituted, over-alkylation can occur if it is not adequately protected.
-
-
Troubleshooting and Minimization Strategies:
-
Reaction Monitoring: Closely monitor your reaction by TLC or LC-MS to track the formation of byproducts. This can help you to stop the reaction at the optimal time before significant byproduct formation occurs.
-
pH Control: For reactions sensitive to pH, careful control of the reaction medium is essential. Buffering the reaction mixture can sometimes prevent the formation of acid- or base-catalyzed byproducts.
-
Purification Techniques: If byproduct formation is unavoidable, a robust purification strategy is necessary.
-
Column Chromatography: This is the most common method for separating closely related compounds. Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes with triethylamine for basic compounds) to achieve good separation.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification. Screen different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
Section 2: Functionalization and Derivatization
Question 3: I am struggling with the selective N-functionalization of the 3,9-diazaspiro[5.5]undecane core. How can I achieve mono-functionalization?
Answer: The presence of two secondary amines in the 3,9-diazaspiro[5.5]undecane scaffold presents a challenge for selective mono-functionalization. The relative reactivity of the two nitrogen atoms can be similar, leading to mixtures of mono- and di-substituted products.
-
Strategies for Selective Mono-functionalization:
-
Use of a Large Excess of the Spirocycle: By using a large excess of the 3,9-diazaspiro[5.5]undecane starting material relative to the electrophile, you can statistically favor mono-substitution. However, this approach can be wasteful of a potentially valuable starting material.
-
Protecting Group Strategy: This is the most reliable method for achieving selective mono-functionalization.
-
Mono-protection: React the 3,9-diazaspiro[5.5]undecane with one equivalent of a protecting group reagent (e.g., Boc-anhydride). This will typically yield a mixture of the mono-protected, di-protected, and unprotected starting material. Careful purification by column chromatography is required to isolate the desired mono-protected intermediate.
-
Functionalization: The remaining free secondary amine can then be functionalized with the desired substituent.
-
Deprotection: The protecting group is then removed under appropriate conditions (e.g., TFA or HCl for a Boc group) to yield the mono-functionalized product.
-
-
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
This protocol describes a common method for the mono-protection of the 3,9-diazaspiro[5.5]undecane core, a key intermediate for further functionalization.[6][7][8]
Materials:
-
3,9-Diazaspiro[5.5]undecane[9]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,9-diazaspiro[5.5]undecane (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM to the cooled mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to isolate the mono-Boc-protected product.
| Compound | Molecular Formula | Molecular Weight |
| tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C₁₄H₂₆N₂O₂ | 254.37 g/mol [7] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
General Synthetic Scheme for N-Functionalization
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. Ring closing and opening reactions leading to aza-polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate-Sense Chemicals (Shanghai) Co., Ltd. [sensechemicals.com]
- 7. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 | CID 15296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Support Guide to Optimizing Boc Protection of Spirocyclic Diamines
Welcome to the Technical Support Center for the optimization of tert-butyloxycarbonyl (Boc) protection of spirocyclic diamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these sterically demanding and conformationally rigid scaffolds. Spirocyclic diamines are increasingly vital building blocks in medicinal chemistry, offering novel three-dimensional diversity. However, their unique topology often complicates routine synthetic transformations like amine protection.
This document moves beyond generic protocols to provide in-depth, field-proven insights into achieving high-yielding, selective mono-Boc protection while troubleshooting common pitfalls such as di-protection and incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: Why is selective mono-Boc protection of a symmetrical spirocyclic diamine so challenging?
A1: The primary challenge lies in the inherent symmetry of the starting material. With two chemically equivalent and often equally accessible amino groups, the protecting agent, di-tert-butyl dicarbonate (Boc)₂,O, does not inherently differentiate between them. This leads to a statistical mixture of unreacted starting material, the desired mono-protected product, and the undesired di-protected byproduct, complicating purification and reducing the yield of the target compound.[1]
Q2: What is the fundamental principle behind achieving selective mono-protection?
A2: The most effective strategy involves temporarily breaking the symmetry of the diamine by selectively deactivating one of the amino groups. This is typically achieved by converting the diamine into its mono-hydrochloride salt. The protonated ammonium group is no longer nucleophilic, allowing the Boc₂O to react selectively with the remaining free amine.[2][3][4][5][6][7]
Q3: Can steric hindrance from the spirocyclic core be an advantage?
A3: In some cases, yes. For certain spirocyclic architectures, the steric environment around the two amino groups may not be perfectly identical upon initial reaction, potentially leading to a slight inherent selectivity. However, this is often not sufficient for achieving high mono-selectivity and should not be solely relied upon. More robust methods, such as mono-protonation, are generally required.
Q4: What are the primary side reactions to be aware of?
A4: Besides the formation of the di-Boc product, incomplete reaction is a common issue, especially with sterically hindered spirocyclic systems.[8] Additionally, if the reaction is run at elevated temperatures for extended periods, thermal degradation of the Boc group can occur.[9]
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable troubleshooting steps.
Issue 1: Low Yield of the Mono-Boc Product and Significant Di-Boc Formation
Q: I'm getting a mixture of mono- and di-protected product, with the di-protected species being a major component. How can I improve the selectivity for the mono-protected compound?
A: This is the most common challenge. The key is to effectively differentiate the two amino groups.
Troubleshooting Steps:
-
Implement the Mono-Protonation Strategy: This is the most reliable method for achieving high mono-selectivity.[2][3][4][5][6][7]
-
Rationale: By adding one equivalent of a strong acid (e.g., HCl), you form the mono-ammonium salt of the spirocyclic diamine. The protonated amine is no longer nucleophilic, directing the Boc protection to the remaining free amine.
-
Protocol: A general protocol for this can be found in the "Experimental Protocols" section below.
-
-
Control Stoichiometry and Addition Rate:
-
Rationale: Even with the mono-protonation strategy, using a large excess of Boc₂O can lead to some di-protection. Slow addition of the Boc₂O allows it to react with the more nucleophilic free amine before having a chance to react with any small equilibrium concentration of the free diamine.
-
Action: Use a slight excess (1.05-1.1 equivalents) of Boc₂O. Add the Boc₂O solution dropwise to the reaction mixture over a period of 30-60 minutes at 0 °C.
-
-
Solvent Choice:
-
Rationale: The choice of solvent can influence the solubility of the diamine salt and the reactivity of the amine. Protic solvents like methanol can help to stabilize the mono-protonated species.[1]
-
Action: Methanol or a mixture of methanol and water is often a good starting point for the mono-protonation method.[2][3][4][5][6][7]
-
Troubleshooting Workflow for Low Mono-Selectivity
Caption: Workflow for troubleshooting low mono-selectivity.
Issue 2: Incomplete Reaction and Recovery of Starting Material
Q: My reaction is very slow or stalls, and I recover a significant amount of the unreacted spirocyclic diamine. What can I do to drive the reaction to completion?
A: This often points to issues with steric hindrance, poor solubility, or insufficient activation.
Troubleshooting Steps:
-
Increase Reaction Temperature:
-
Rationale: The rigid framework of some spirocycles can sterically hinder the approach of the bulky Boc₂O. Increasing the temperature provides the necessary activation energy to overcome this barrier.
-
Action: After the initial addition of Boc₂O at 0 °C, allow the reaction to warm to room temperature and stir for several hours. If the reaction is still sluggish (as monitored by TLC or LC-MS), gentle heating (e.g., to 40-50 °C) can be beneficial. Be cautious, as excessive heat can promote di-protection or degradation.
-
-
Optimize the Solvent System:
-
Rationale: The starting diamine or its mono-salt may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Action: If solubility is an issue in methanol, consider co-solvents like THF or dioxane to improve solubility. For zwitterionic spirocycles (e.g., containing a carboxylic acid), aqueous basic conditions (e.g., NaOH in water/dioxane) might be necessary to ensure solubility.[10]
-
-
Consider a Catalyst:
-
Rationale: While not always necessary, a catalyst can enhance the rate of reaction for particularly unreactive amines.
-
Action: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used. However, be aware that DMAP can also increase the rate of di-protection, so it should be used judiciously and in combination with the mono-protonation strategy.
-
Issue 3: Difficult Purification
Q: I have a mixture of starting material, mono-, and di-Boc products that are difficult to separate by column chromatography. Are there other purification strategies?
A: Purification of this mixture can indeed be challenging due to the similar polarities of the components.
Troubleshooting Steps:
-
Acid/Base Extraction:
-
Rationale: The basicity of the three components is different. The unreacted diamine is the most basic, followed by the mono-Boc product (which still has a free amine), while the di-Boc product is non-basic. This difference can be exploited for separation.
-
Action: After the reaction, perform an acidic wash (e.g., with dilute HCl) to extract the unreacted diamine and the mono-Boc product into the aqueous layer, leaving the di-Boc product in the organic layer. Then, carefully basify the aqueous layer (e.g., with NaOH) and extract the mono-Boc product and unreacted diamine back into an organic solvent. This can simplify the mixture for chromatography.
-
-
Optimize Chromatographic Conditions:
-
Rationale: Standard silica gel chromatography may not provide sufficient resolution.
-
Action: Consider using a less polar solvent system with a gradual gradient. Sometimes, using an amine-treated silica gel or adding a small amount of triethylamine to the eluent can improve peak shape and separation. Reverse-phase chromatography can also be an effective alternative.
-
Experimental Protocols
Protocol 1: General Method for Selective Mono-Boc Protection of a Symmetrical Spirocyclic Diamine[2][4]
This protocol is based on the mono-protonation strategy and is a good starting point for most symmetrical spirocyclic diamines.
-
Diamine Salt Formation:
-
Dissolve the spirocyclic diamine (1.0 eq.) in anhydrous methanol at 0 °C.
-
Slowly add a solution of trimethylsilyl chloride (Me₃SiCl) (1.0 eq.) in anhydrous methanol dropwise. Alternatively, a solution of HCl in dioxane or gaseous HCl can be used.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
-
Boc Protection:
-
Add a small amount of water (e.g., 1 mL for a ~1g scale reaction) to the reaction mixture.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq.) in methanol dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted Boc₂O and some of the di-Boc product.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reaction Mechanism Overview
Caption: Simplified mechanism of selective mono-Boc protection.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Diamine:Boc₂O Ratio | 1 : 1.05-1.1 | Minimizes di-protection while ensuring complete consumption of the mono-salt. |
| Acid:Diamine Ratio | 1 : 1 | Crucial for generating the mono-ammonium salt for selectivity.[2][3][4][5][6][7] |
| Temperature | 0 °C to RT | Initial low temperature controls reactivity and selectivity; warming may be needed for hindered substrates. |
| Solvent | Methanol, THF/Water, Dioxane | Protic solvents stabilize the mono-salt; co-solvents can improve solubility.[1] |
Analytical Characterization
Confirming the success of the reaction and the identity of the products is crucial.
-
Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress. The mono-Boc product will have an Rf value between the starting diamine and the di-Boc product. Staining with ninhydrin can visualize the free amine of the starting material and the mono-protected product.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Key signals to look for in the mono-protected product include the characteristic singlet for the nine protons of the tert-butyl group (~1.45 ppm) and the carbamate carbonyl carbon (~156 ppm).[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
By understanding the underlying principles and anticipating the unique challenges posed by spirocyclic diamines, researchers can develop robust and efficient protocols for their selective mono-Boc protection, paving the way for their successful application in the synthesis of complex molecular targets.
References
- Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. John Wesley Powell Student Research Conference.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
- Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines.
- Ralph, M. S., & Roesner, R. A. (2003).
- Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(8), 3974-3981.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.
- Trost, B. M. (Ed.). (2014). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. In Comprehensive Organic Synthesis (Vol. 5). Elsevier.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- BenchChem. (2025). Troubleshooting Boc Deprotection: A Technical Support Guide. BenchChem.
- Servín, F. A., et al. (2017). General method for selective Mono-Boc protection of diamines and thereof. SciSpace.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society.
- Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines.
- Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines.
- Li, H., et al. (2011). Preparation of Mono Boc-Protected Unsymmetrical Diamines.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines.
- Kim, Y., et al. (2020). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. Chemical Science, 11(32), 8566-8573.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Reddit. (2019). Having great trouble with a Boc-protection reaction. r/chemhelp.
- Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine. Molbank, 2010(1), M655.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane.
- Kim, D., & Cheon, C. H. (2018). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters, 20(16), 4968-4972.
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to Boc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals. BenchChem.
- Córdova, A., et al. (2005). Expedient synthesis of chiral 1,2- and 1,4-diamines: protecting group dependent regioselectivity in direct organocatalytic asymmetric Mannich reactions. Organic Letters, 7(10), 1995-1998.
- Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Semantic Scholar.
- Reddit. (2019). Having great trouble with a Boc-protection reaction. r/Chempros.
- Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions.
- Gualandi, A., et al. (2020). Mechanistic Insights for the Transprotection of Tertiary Amines with Boc2O via Charged Carbamates: Access to Both Enantiomers of 2-azanorbornane-3-exo-carboxylic Acids. The Journal of Organic Chemistry, 85(15), 9836-9847.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Boumhara, K., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 280176.
- Chankeshwara, S. V., & Chakraborti, A. K. (2006).
Sources
- 1. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. bioorg.org [bioorg.org]
- 7. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Boc deprotection of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate. Our goal is to equip you with the expertise and validated protocols necessary to overcome common challenges in this critical synthetic step.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] However, the deprotection of the Boc group in complex molecules like this compound can sometimes be incomplete, leading to low yields and purification challenges. This guide will explore the potential causes of incomplete deprotection and provide systematic troubleshooting strategies.
Troubleshooting Guide: Incomplete Deprotection
Incomplete Boc deprotection is a common issue that can arise from several factors, including reaction conditions and the stability of the substrate.[3] Below are common problems and their solutions.
Problem 1: Significant amount of starting material remains after the reaction.
Potential Cause 1: Insufficient Acid Strength or Concentration
The rate of Boc deprotection is highly dependent on the concentration and strength of the acid used.[3] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common reagent, but its effectiveness can be diminished if the reagent is old or if the concentration is too low.[1][3]
Solutions:
-
Increase Acid Concentration: If using a TFA/DCM mixture, increase the volume percentage of TFA. A 50% (v/v) solution is often effective.[3][4] For particularly stubborn substrates, using neat TFA may be necessary.[5][6]
-
Switch to a Stronger Acid System: A solution of 4M hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate is a more potent alternative to TFA/DCM and can lead to faster and more complete deprotection.[7][8]
Potential Cause 2: Sub-optimal Reaction Time or Temperature
Deprotection reactions are often run at room temperature for 1-4 hours.[1][2] However, sterically hindered substrates or less reactive starting materials may require more forcing conditions.
Solutions:
-
Extend the Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7] If the reaction is proceeding slowly, extend the reaction time. Some challenging deprotections may require stirring overnight.[9]
-
Increase the Reaction Temperature: Gently warming the reaction to 40°C can increase the reaction rate.[3] However, be cautious as higher temperatures can also promote side reactions.
Problem 2: Formation of unexpected byproducts.
Potential Cause: Side Reactions Involving the tert-butyl Cation
The acid-catalyzed deprotection of the Boc group generates a reactive tert-butyl cation.[5][10] This cation can be trapped by nucleophiles present in the reaction mixture, leading to the formation of tert-butylated byproducts.[11]
Solutions:
-
Use Scavengers: The addition of scavengers to the reaction mixture can trap the tert-butyl cation and prevent unwanted side reactions.[1] Common scavengers include triisopropylsilane (TIS) or water.
Problem 3: Product is unstable under the reaction conditions.
Potential Cause: Acid-catalyzed Degradation
The spiroketal moiety in the target molecule can be sensitive to strongly acidic conditions, potentially leading to isomerization or degradation.[12][13]
Solutions:
-
Use Milder Deprotection Methods: If the product is acid-sensitive, consider alternative, milder deprotection methods that do not rely on strong acids.[7][14] These can include:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) can effect Boc cleavage under milder conditions.[7][15]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water can lead to deprotection without the need for acid.[14][16]
-
Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection.[17][18]
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: The most common and effective methods are:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the more polar deprotected product.[7][9] Staining the TLC plate with ninhydrin is highly recommended as it specifically detects the newly formed primary or secondary amine, typically as a purple spot.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more quantitative assessment of the reaction progress and can confirm the mass of the desired product.[7][19]
Q2: My deprotected product is a salt (e.g., TFA or HCl salt). How do I obtain the free amine?
A2: To obtain the free amine, a basic workup is necessary.[2][3] After removing the excess acid and solvent under reduced pressure, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[2][3] Then, wash with brine, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the free amine.[1]
Q3: Are there any "green" or more environmentally friendly methods for Boc deprotection?
A3: Yes, thermal deprotection in boiling water is considered a green alternative as it avoids the use of strong acids and organic solvents.[14][16]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolve the this compound in anhydrous dichloromethane (DCM) (0.1-0.5 M).[1]
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution to achieve a final concentration of 20-50% (v/v).[1]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[2]
-
Perform a basic workup as described in Q2 to obtain the free amine.[2]
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolve the this compound in a minimal amount of a suitable solvent or use it neat.
-
Stir the mixture at room temperature for 1-4 hours.[2]
-
Monitor the reaction by TLC or LC-MS.[7]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2] If the free amine is desired, perform a basic workup.
Data Summary
| Method | Reagents | Temperature | Time | Common Issues |
| Standard Acidic | TFA/DCM | 0°C to RT | 1-4 h | Incomplete reaction, side reactions[1][5] |
| Stronger Acidic | 4M HCl/Dioxane | RT | 1-4 h | Potential for substrate degradation[7][8] |
| Milder Lewis Acid | ZnBr₂/DCM | RT | Overnight | Slower reaction rates[7][15] |
| Thermal | Boiling Water | 100°C | 10 min - 2 h | Substrate must be thermally stable[14][16] |
| Mild Alternative | Oxalyl Chloride/MeOH | RT | 1-4 h | Potential for side reactions with oxalyl chloride[17][18] |
Visualizing the Process
Boc Deprotection Mechanism
Caption: Acid-catalyzed Boc deprotection mechanism.[5][10]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. xray.uky.edu [xray.uky.edu]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. One moment, please... [denmarkgroup.web.illinois.edu]
- 22. researchgate.net [researchgate.net]
- 23. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 24. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 25. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 1061731-86-9). This valuable spirocyclic building block is a key intermediate in the development of novel therapeutics and complex bioactive molecules.[1] However, its synthesis can present challenges, leading to suboptimal yields and purification difficulties.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the common pitfalls and significantly improve your synthetic outcomes.
Synthetic Workflow and Critical Control Points
The synthesis of this diazaspirocycle typically involves a key spirocyclization step followed by intramolecular lactamization. A common and effective strategy is the reaction between N-Boc-4-piperidone and a suitable amino acid ester, such as ethyl 2-aminoacetate, followed by cyclization. Understanding this workflow is crucial for pinpointing and resolving yield-related issues.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions.
Question 1: My initial reductive amination step is low-yielding, and I see significant amounts of unreacted N-Boc-4-piperidone. What's going wrong?
Answer: This is a common issue often related to the choice of reducing agent and reaction conditions.
-
Causality: The reductive amination proceeds via an iminium ion intermediate. If the reducing agent is too reactive (e.g., NaBH₄), it can reduce the ketone starting material before the imine has a chance to form. Conversely, if conditions are not optimized, the equilibrium may not favor imine formation.
-
Troubleshooting Steps:
-
Use a pH-sensitive reducing agent: Sodium triacetoxyborohydride (STAB) is the preferred reagent for this transformation. It is less reactive than sodium borohydride and performs best under mildly acidic conditions (pH 5-6), which also catalyze imine formation.
-
Verify Reagent Quality: Ensure your N-Boc-4-piperidone and amino ester are pure. Impurities can hinder the reaction.
-
Solvent Choice: Use an anhydrous aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The presence of water can hydrolyze the iminium intermediate.
-
Monitor Progress: Track the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials before quenching.[2]
-
Question 2: The final intramolecular cyclization step is not proceeding to completion, resulting in a mixture of the open-chain intermediate and the desired product. How can I drive the reaction forward?
Answer: Incomplete cyclization points to issues with reaction kinetics or thermodynamics. The formation of the spirocyclic lactam requires overcoming an activation energy barrier and is often an equilibrium process.
-
Causality: The nucleophilicity of the secondary amine and the electrophilicity of the ester carbonyl are key. Steric hindrance around the spiro center can slow the reaction.
-
Troubleshooting Steps:
-
Increase Temperature: Refluxing in a higher-boiling solvent like toluene or xylene can provide the necessary thermal energy to drive the cyclization. This is often the most effective solution.
-
Consider a Base Catalyst: A non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide in catalytic amounts, can deprotonate the amine, increasing its nucleophilicity and accelerating the attack on the ester carbonyl.
-
Remove Byproducts: The reaction releases ethanol (from the ethyl ester). Performing the reaction in a setup with a Dean-Stark trap can help remove the ethanol, driving the equilibrium toward the product side according to Le Châtelier's principle.
-
Question 3: My final product is difficult to purify. It streaks badly on silica gel TLC and gives poor separation during column chromatography. What purification strategy do you recommend?
Answer: The basic nature of the free secondary amine in the spirocycle is the primary cause of purification challenges on standard silica gel.[3] The amine interacts strongly with the acidic silica surface, leading to tailing and poor resolution.
-
Causality: The lone pair on the nitrogen atom forms strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, preventing clean elution.
-
Troubleshooting Steps:
-
Use a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in your ethyl acetate/hexane or DCM/methanol mobile phase will neutralize the acidic sites on the silica gel, leading to symmetrical peaks and improved separation.[3]
-
Switch the Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds.
-
Salt Formation: As a last resort, the product can be converted to a salt (e.g., hydrochloride) to facilitate crystallization.[3] However, this requires an additional step to liberate the free base if it's needed for subsequent reactions.
-
Data Summary: Impact of Conditions on Cyclization
The following table summarizes how key parameters can affect the yield and purity of the final cyclization step.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome | Rationale |
| Solvent | Tetrahydrofuran (THF) | Toluene | Increased Yield | Higher reflux temperature (111°C vs. 66°C) provides sufficient activation energy for efficient lactam formation. |
| Temperature | 60 °C | 110 °C (Reflux) | Faster Reaction, Higher Conversion | Overcomes the kinetic barrier for the intramolecular cyclization. |
| Catalyst | None | Sodium Ethoxide (0.1 eq) | Increased Rate | Base catalysis enhances the nucleophilicity of the reacting amine. |
| Workup | Standard Aqueous Wash | Brine Wash, Dry over Na₂SO₄ | Higher Purity | Ensures removal of water and water-soluble impurities before chromatography. |
Optimized Experimental Protocols
Protocol 1: Synthesis of the Open-Chain Amino Ester Intermediate
-
To a solution of N-Boc-4-piperidone (1.0 eq) and ethyl 2-aminoacetate hydrochloride (1.1 eq) in anhydrous Dichloromethane (DCM, 0.2 M), add triethylamine (1.2 eq) and stir for 15 minutes at room temperature.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes. Caution: The reaction may foam slightly.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC (Mobile Phase: 50% Ethyl Acetate in Hexane) until the N-Boc-4-piperidone spot is consumed.
-
Quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
Protocol 2: Spirocyclization and Purification
-
Dissolve the crude amino ester intermediate from the previous step in toluene (0.1 M).
-
Heat the mixture to reflux (approx. 110-111°C) using a flask equipped with a reflux condenser.
-
Maintain reflux for 24-48 hours. Monitor the disappearance of the starting material by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Purify the crude residue by column chromatography on silica gel.
-
Eluent System: A gradient of 0% to 10% Methanol in DCM, containing 0.5% triethylamine (v/v) throughout.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
-
Concentrate the pure fractions under reduced pressure to yield this compound as a solid or viscous oil. Store in a cool, dry place under an inert atmosphere.[3]
References
Sources
Technical Support Center: Navigating the Acidic Stability of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Welcome to the technical support guide for tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique spirocyclic scaffold combined with the strategically placed Boc-protected amine makes it a valuable intermediate in drug discovery. However, its stability under acidic conditions, a common requirement for deprotection or subsequent reaction steps, presents a critical challenge that requires careful consideration and optimization.
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary acidic liability of this compound?
The primary and most anticipated acidic liability of this molecule is the tert-butoxycarbonyl (Boc) protecting group. The Boc group is specifically designed to be stable under a wide range of conditions but readily cleaved under acidic treatment.[1] This cleavage is intentional in many synthetic routes to unmask the secondary amine for further functionalization.
The mechanism of Boc deprotection is a well-understood acid-catalyzed hydrolysis of the carbamate.[1][2][3] The process is initiated by protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which typically forms isobutylene gas. The resulting carbamic acid intermediate is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[2][4]
Q2: Are there any other potential sites of instability on the diazaspiro[5.5]undecane core under acidic conditions?
While the Boc group is the most sensitive site, the core spirocyclic system, which contains an amide within a six-membered ring, should also be considered. While amides are generally stable to acidic hydrolysis at room temperature, harsh acidic conditions (e.g., concentrated strong acids, elevated temperatures) could potentially lead to amide hydrolysis.
Additionally, the spirocyclic nature of the core itself is generally robust. However, analogous spiroketal systems are known to be labile under acidic conditions, potentially leading to ring-opening or epimerization.[5][6][7] While this specific compound is not a spiroketal, the principle of acid-catalyzed cleavage of heterocyclic systems is a point to consider if unexpected side products are observed under harsh conditions. For most standard Boc-deprotection protocols, the diazaspiro-amide core is expected to remain intact.
Troubleshooting Guide: Experimental Scenarios
Scenario 1: Incomplete Boc Deprotection
Issue: "I treated my this compound with acid, but my TLC/LC-MS analysis shows a significant amount of starting material remaining."
Root Cause Analysis & Solutions:
Incomplete deprotection is one of the most common issues encountered. The efficiency of Boc cleavage is a function of acid strength, concentration, solvent, temperature, and reaction time.
-
Insufficient Acid Strength or Concentration: The choice of acid and its concentration are paramount. While weaker acids can cleave Boc groups, stronger acids like trifluoroacetic acid (TFA) are generally more efficient.[2][8] A common starting point is a solution of 20-50% TFA in a non-protic solvent like dichloromethane (DCM).[9][10][11] If you are using a weaker acid, such as HCl in dioxane, ensure the concentration is sufficient (e.g., 4M).
-
Solvent Effects: The solvent plays a crucial role. Dichloromethane (DCM) is the most common solvent for TFA-mediated deprotection as it effectively solvates both the starting material and the protonated intermediates.[10] Using protic solvents like methanol can sometimes slow down the reaction or lead to side reactions.
-
Reaction Time and Temperature: Boc deprotection is often rapid, occurring within 30 minutes to a few hours at room temperature.[11] If the reaction is sluggish, it could be due to steric hindrance around the Boc group or reduced reactivity of the substrate. While gentle heating can sometimes be employed, it should be done with caution as it can promote side reactions. It is generally preferable to increase the reaction time or the acid concentration first.
Troubleshooting Protocol: Optimizing Boc Deprotection
-
Baseline Experiment: Dissolve the Boc-protected compound in DCM (approx. 0.1 M concentration). Add an equal volume of TFA (50% v/v final concentration) and stir at room temperature.
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC or LC-MS.
-
Troubleshooting Steps:
-
If less than 95% conversion is observed after 2 hours, consider increasing the TFA concentration to 100% or allowing the reaction to proceed for a longer duration (e.g., 4-18 hours).[11]
-
Ensure your reagents are anhydrous. Water can compete with the substrate for the acid and can sometimes interfere with the reaction.
-
| Parameter | Recommended Starting Condition | Troubleshooting Action |
| Acid | 50% TFA in DCM | Increase to 100% TFA or switch to 4M HCl in Dioxane |
| Temperature | Room Temperature (20-25°C) | Maintain RT; avoid heating unless necessary |
| Time | 1-2 hours | Extend to 4-18 hours, monitoring progress |
| Solvent | Dichloromethane (DCM) | Ensure anhydrous conditions |
Scenario 2: Observation of Unexpected Side Products
Issue: "After acidic workup, my NMR/Mass Spec shows impurities that I cannot identify. Is the core structure degrading?"
Root Cause Analysis & Solutions:
The formation of side products can often be traced back to the reactive tert-butyl cation generated during the deprotection process.[1]
-
t-Butylation: The tert-butyl cation is an electrophile and can alkylate any nucleophilic species present in the reaction mixture. While the target molecule itself does not have highly nucleophilic sites prone to t-butylation (the newly formed amine is protonated and thus non-nucleophilic), this can be an issue if other nucleophilic functional groups are present on the molecule or if nucleophilic solvents or additives are used.
-
Use of Scavengers: To prevent unwanted t-butylation, a "scavenger" or "cation trap" should be added to the reaction mixture.[1] Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These compounds readily react with the tert-butyl cation, effectively removing it from the reaction.
Experimental Workflow with Scavengers
Caption: Workflow for Boc deprotection incorporating a cation scavenger to minimize side reactions.
Scenario 3: Difficulty in Isolating the Deprotected Product
Issue: "After removing the acid and solvent, I am left with a sticky oil that is difficult to purify. How can I obtain a solid product?"
Root Cause Analysis & Solutions:
The deprotected product is a free amine, which, after treatment with an acid like TFA or HCl, exists as its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt). These salts are often hygroscopic and may not crystallize easily.
-
Salt Precipitation: A common technique to isolate the amine salt as a solid is to precipitate it from the reaction mixture by adding a non-polar solvent in which the salt is insoluble.[1] Cold diethyl ether is the most frequently used solvent for this purpose.
-
Azeotropic Removal of Acid: Residual TFA can be challenging to remove completely under high vacuum and can contribute to the product being an oil.[12] An effective method to remove trace amounts of acid is to perform an azeotropic distillation with a non-polar solvent like toluene. After the initial concentration, dissolve the residue in a small amount of toluene and re-concentrate. Repeat this process 2-3 times.
-
Conversion to Free Base: If the salt is proving difficult to handle, you can convert it to the free amine. After the deprotection and removal of excess acid, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the ammonium salt. After extraction and drying of the organic layer, the free amine can be isolated. Be aware that the free amine may have different stability and solubility properties.
Mechanism of Deprotection and Salt Formation
Caption: The mechanistic pathway of Boc deprotection under acidic conditions, leading to the formation of the amine salt.
References
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Int J Pept Protein Res. 1993 Jun;41(6):522-7. [Link]
-
Boc Protection - Common Conditions. Organic Chemistry Portal. [Link]
-
Boc Deprotection Mechanism. Organic Chemistry Explained (YouTube). [Link]
-
Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Boc Deprotection - TFA Examples. Common Organic Chemistry. [Link]
-
Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate. [Link]
-
Boc Removals with TFA in Peptide Synthesis. Reddit r/chemistry. [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Alternative Protecting Groups for 3,9-Diazaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information and troubleshooting advice for the selection and use of alternative protecting groups for 3,9-diazaspiro[5.5]undecane, a common scaffold in medicinal chemistry.[1][2] As Senior Application Scientists, we aim to provide not just protocols, but also the underlying chemical principles to empower you to make informed decisions in your synthetic campaigns.
I. Understanding the Challenge: Protecting 3,9-Diazaspiro[5.5]undecane
3,9-Diazaspiro[5.5]undecane presents a unique challenge due to the presence of two secondary amine functionalities.[2] The symmetrical nature of the parent scaffold simplifies initial protection strategies, but achieving selective mono-protection or employing orthogonal strategies for stepwise functionalization requires careful consideration of the protecting groups.
Common issues encountered include:
-
Double protection: Difficulty in achieving selective mono-protection.
-
Steric hindrance: The spirocyclic core can sterically hinder the approach of protecting group reagents.
-
Deprotection challenges: Incomplete removal of protecting groups, leading to complex purification.
-
Compatibility: Ensuring the chosen protecting group is stable to downstream reaction conditions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: Incomplete Boc Protection
Q: I am attempting a di-Boc protection of 3,9-diazaspiro[5.5]undecane using Boc-anhydride and a base like triethylamine, but the reaction is sluggish and incomplete. What could be the issue?
A: Incomplete Boc protection is a frequent challenge, often stemming from several factors:
-
Insufficient Reagent Equivalents: For the di-protection of a diamine, ensure you are using at least 2.2-2.5 equivalents of Boc-anhydride.
-
Base Strength: While triethylamine is commonly used, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be more effective in deprotonating the second amine, which is less reactive after the first protection due to electronic effects.
-
Solvent Choice: The solubility of the mono-protected intermediate may be limited. A more polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is generally preferred. In some cases, a biphasic system with aqueous sodium bicarbonate can be effective.[3]
-
Reaction Temperature: While room temperature is standard, gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion.[4]
-
Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. However, be mindful of potential side reactions if other sensitive functional groups are present.[3]
Issue 2: Difficulty in Achieving Selective Mono-Boc Protection
Q: I need to selectively protect only one of the nitrogens on the 3,9-diazaspiro[5.5]undecane core. Standard procedures are giving me a mixture of di-protected, mono-protected, and unreacted starting material. How can I improve selectivity?
A: Achieving selective mono-protection of symmetrical diamines is a well-documented challenge. Here are some strategies:
-
Controlled Stoichiometry: Carefully add slightly less than one equivalent (e.g., 0.95 eq) of Boc-anhydride slowly to a solution of the diamine. This statistical approach can favor mono-protection, but separation from the di-protected and starting material will be necessary.
-
Acid Salt Strategy: A more reliable method involves the in-situ formation of the mono-protonated diamine salt.[5] By adding one equivalent of a strong acid (like HCl), you effectively "protect" one amine as its ammonium salt, leaving the other free to react with the Boc-anhydride. Subsequent neutralization will yield the mono-Boc protected product.[5]
-
Alternative Reagents: Using a less reactive Boc-donating reagent, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), can sometimes afford better selectivity.
Issue 3: Unexpected Deprotection of Benzyl (Bn) Group
Q: I have a mono-Bn protected 3,9-diazaspiro[5.5]undecane derivative. During a subsequent reaction under acidic conditions, I observed partial cleavage of the benzyl group. I thought Bn groups were stable to acid.
A: While benzyl groups are generally considered stable to many acidic conditions, their lability can be influenced by the overall molecular structure and the specific reagents used.[6]
-
Strong Protic Acids: Strong acids like trifluoroacetic acid (TFA), especially at elevated temperatures or prolonged reaction times, can lead to the cleavage of N-benzyl groups.[7][8]
-
Lewis Acids: Certain Lewis acids can also facilitate benzyl group removal.[6]
-
Reaction Monitoring: If you must use acidic conditions, carefully monitor the reaction by TLC or LC-MS to minimize the deprotection side reaction.
-
Alternative Protecting Groups: If harsh acidic conditions are unavoidable in your synthetic route, consider an alternative protecting group that is more robust to acid, such as a carbamate (e.g., Cbz, Fmoc).
Issue 4: Incomplete Cbz Deprotection by Hydrogenolysis
Q: I am trying to remove a Cbz group from a 3,9-diazaspiro[5.5]undecane derivative using catalytic hydrogenation (Pd/C, H2), but the reaction is not going to completion. What can I do?
A: Incomplete hydrogenolysis of Cbz groups can be due to several factors:
-
Catalyst Poisoning: The amine product can sometimes coordinate to the palladium catalyst, reducing its activity.[7]
-
Catalyst Quality: Ensure your Pd/C catalyst is fresh and active.
-
Solvent: Protic solvents like methanol or ethanol are generally preferred for hydrogenolysis.
-
Acid Additive: The addition of a small amount of a non-halogenated acid, like acetic acid, can sometimes improve the reaction rate by preventing the product amine from poisoning the catalyst.
-
Hydrogen Pressure: Increasing the hydrogen pressure (e.g., using a Parr shaker) can often drive the reaction to completion.[4]
-
Alternative Deprotection: If hydrogenolysis remains problematic, consider alternative deprotection methods for Cbz, such as using HBr in acetic acid or transfer hydrogenation with a hydrogen donor like ammonium formate.
III. Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing an alternative protecting group for 3,9-diazaspiro[5.5]undecane?
A1: The choice of a protecting group should be guided by the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps. This is known as an orthogonal strategy.[9][10] Key considerations include:
-
Stability: The protecting group must be stable to the reaction conditions it will be subjected to.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.[11]
-
Orthogonality: If you plan to selectively deprotect one amine in the presence of the other, you must choose orthogonal protecting groups that can be removed under different conditions (e.g., one acid-labile and one base-labile).[10][11]
Q2: Can you provide a summary of common alternative protecting groups and their deprotection conditions?
A2: Certainly. The following table summarizes some common and alternative amine protecting groups:
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Boc-anhydride (Boc₂O), Boc-Cl | Strong acid (TFA, HCl)[4][12] | Cbz, Fmoc, Alloc, Teoc |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl), Cbz-OSu[13] | Catalytic Hydrogenolysis (H₂, Pd/C), HBr/AcOH[14][15] | Boc, Fmoc, Alloc, Teoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu[16][17] | Base (e.g., 20% piperidine in DMF)[16] | Boc, Cbz, Alloc, Teoc |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl)[18] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[18][19] | Boc, Cbz, Fmoc, Teoc |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-Cl, Teoc-OSu[20][21] | Fluoride source (e.g., TBAF) or strong acid (TFA)[20][22][23] | Cbz, Fmoc, Alloc |
| Benzyl | Bn | Benzyl bromide (BnBr), Benzyl chloride (BnCl)[6] | Catalytic Hydrogenolysis (H₂, Pd/C)[6][7] | Boc, Fmoc, Alloc, Teoc |
Q3: What is an "orthogonal protection strategy" and how would it apply to 3,9-diazaspiro[5.5]undecane?
A3: An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others.[9][10] For 3,9-diazaspiro[5.5]undecane, this is crucial for selective functionalization of the two nitrogen atoms.
For example, you could protect one nitrogen with a Boc group (acid-labile) and the other with an Fmoc group (base-labile). This would allow you to selectively remove the Fmoc group with piperidine to functionalize that nitrogen, while the Boc group remains intact. Subsequently, you could remove the Boc group with TFA to modify the second nitrogen.
Q4: Are there any protecting groups that should be avoided with 3,9-diazaspiro[5.5]undecane?
A4: The suitability of a protecting group is highly dependent on your planned synthetic route. However, some general considerations are:
-
Acyl-type protecting groups (e.g., Acetyl): While simple to introduce, their removal often requires harsh conditions (strong acid or base hydrolysis) which may not be compatible with other functional groups.
-
Protecting groups sensitive to reductive conditions: If your synthesis involves catalytic hydrogenation for other steps (e.g., reduction of a nitro group), avoid protecting groups like Cbz and Bn on the nitrogens you wish to remain protected.
IV. Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 3,9-Diazaspiro[5.5]undecane via Acid Salt Method
This protocol is adapted from methodologies for the selective mono-protection of diamines.[5]
-
Dissolution: Dissolve 3,9-diazaspiro[5.5]undecane (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Acidification: Cool the solution to 0°C and add a solution of hydrochloric acid in dioxane (1.0 eq) dropwise. Stir for 30 minutes at 0°C.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) to the reaction mixture.
-
Basification: Slowly add a base such as triethylamine (1.0 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the mono-Boc protected product.
Protocol 2: Orthogonal Protection with Boc and Fmoc
-
Mono-Boc Protection: Follow Protocol 1 to obtain mono-Boc-3,9-diazaspiro[5.5]undecane.
-
Fmoc Protection: Dissolve the mono-Boc protected starting material (1.0 eq) in dichloromethane.
-
Base Addition: Add a base such as triethylamine (1.2 eq).
-
Fmoc-Cl Addition: Cool the solution to 0°C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dichloromethane dropwise.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up and Purification: Wash the reaction mixture with aqueous sodium bicarbonate and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
V. Visualizing Orthogonal Deprotection Strategies
The following diagram illustrates the concept of an orthogonal protection strategy for 3,9-diazaspiro[5.5]undecane.
Caption: Orthogonal protection and selective functionalization workflow.
VI. References
-
Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. J Pept Sci. 2016 Oct;22(10):622-627.
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
-
Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis.
-
Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. ResearchGate.
-
Protecting Groups. Lokey Lab Protocols - Wikidot.
-
Teoc Protecting Group. Chem-Station Int. Ed.
-
Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. BOC Sciences.
-
Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group. BOC Sciences.
-
Selecting Orthogonal Building Blocks. Sigma-Aldrich.
-
Protecting Agents. Chemie Brunschwig.
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
-
Protecting Groups and Orthogonal Protection Strategies. University of Leeds.
-
Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry.
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
-
Amine Protection / Deprotection. Fisher Scientific.
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal.
-
Selective Mono‐BOC Protection of Diamines. ResearchGate.
-
A Researcher's Guide to Amine Protection: Comparative Stability of Cbz, Boc, and Fmoc Groups. Benchchem.
-
Protecting Groups in Peptide Synthesis. Biosynth.
-
Benzyl (Bn) Protective Group. Chem-Station Int. Ed.
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
-
Amino Protecting Groups Stability. Organic Chemistry Portal.
-
Protecting Groups. University of California, Irvine.
-
Having great trouble with a Boc-protection reaction. Reddit.
-
Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
-
Cbz Protection - Common Conditions. Organic Chemistry Portal.
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate.
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
-
Cbz-Protected Amino Groups. Organic Chemistry Portal.
-
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][19][24]oxazin-6-yl Moiety. Journal of Medicinal Chemistry.
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
-
Amine Protection and Deprotection. Master Organic Chemistry.
-
3-Benzyl-3,9-diazaspiro[5.5]undecane. MedChemExpress.
-
Protecting Groups. Organic Synthesis.
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate.
-
Protecting Groups List. SynArchive.
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central.
-
3,9-Diazaspiro[5.5]undecane. PubChem.
-
9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione. ChemScene.
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem.
-
3,9-Dipropyl-3,9-diazaspiro[5.5]undecane. PubChem.
-
PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection. Benchchem.
-
BOC Protection and Deprotection. J&K Scientific LLC.
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. jocpr.com [jocpr.com]
- 11. biosynth.com [biosynth.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. total-synthesis.com [total-synthesis.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. researchgate.net [researchgate.net]
- 20. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 21. Application of Teoc Protecting Group [en.highfine.com]
- 22. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 23. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 24. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate by NMR Spectroscopy
Introduction: The Structural Imperative of Spirocyclic Scaffolds
In the landscape of modern drug discovery and development, spirocyclic systems represent a class of privileged scaffolds. Their inherent three-dimensionality offers a distinct advantage in exploring chemical space, often leading to compounds with improved pharmacological properties and novel intellectual property positions. One such valuable building block is tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 1061731-86-9), a key intermediate in the synthesis of various bioactive molecules.
Given its complex, non-planar structure featuring a quaternary spiro center, unambiguous structural validation is not merely a procedural step but a scientific necessity. Isomeric impurities or mischaracterization can have profound consequences on downstream synthetic steps and biological assays. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of one- and two-dimensional experiments, stands as the definitive method for complete and unambiguous structural elucidation in solution.[1][2]
This guide provides an in-depth analysis of the NMR-based structural validation of this spirocyclic compound. It explains the causality behind experimental choices, presents a detailed protocol, and objectively compares NMR with alternative analytical methods, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Cornerstone: Multi-dimensional NMR Spectroscopy
NMR spectroscopy provides a detailed map of the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.[3] For a molecule like this compound, a multi-pronged NMR approach is essential to assign every proton and carbon signal confidently.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum provides the initial, and often most diagnostic, fingerprint of the molecule. The key to its interpretation lies in understanding how the electronic environment influences the chemical shift, integration, and splitting pattern of each proton.
Expected ¹H NMR Spectral Features:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Boc Group (-C(CH₃)₃) | ~1.4 - 1.5 | Singlet (s) | 9H | The nine protons are chemically equivalent due to free rotation and are shielded, resulting in a characteristic, large singlet in an uncongested region of the spectrum.[4] This is the primary confirmation of successful Boc protection. |
| Amide N-H | Variable (e.g., 5.0 - 8.0) | Broad Singlet (br s) | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange. |
| Piperidine Ring Protons (α to N-Boc) | ~3.0 - 3.6 | Multiplet (m) | 4H | Protons on carbons adjacent to the electron-withdrawing carbamate nitrogen are deshielded and shifted downfield. |
| Piperidinone Ring Protons (α to N-H) | ~2.8 - 3.4 | Multiplet (m) | 2H | Protons adjacent to the amide nitrogen are deshielded. |
| Piperidine Ring Protons (β to N-Boc) | ~1.5 - 1.9 | Multiplet (m) | 4H | These methylene protons are in a more shielded, alkane-like environment. |
| Piperidinone Ring Protons (α to C=O) | ~2.2 - 2.6 | Multiplet (m) | 2H | The anisotropy of the adjacent carbonyl group causes deshielding of these protons. |
¹³C NMR Analysis: The Carbon Skeleton
While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy maps the carbon backbone of the molecule. This technique is indispensable for identifying quaternary carbons, such as the spiro center and the Boc group's tertiary carbon, which are invisible in ¹H NMR.[5]
Expected ¹³C NMR Spectral Features:
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |
| Amide Carbonyl (C=O) | ~170 - 175 | The carbonyl carbon of the lactam is in a highly deshielded environment. |
| Carbamate Carbonyl (Boc C=O) | ~155 | The carbamate carbonyl is also significantly deshielded. |
| Boc Quaternary Carbon (-C(CH₃)₃) | ~80 | The quaternary carbon of the tert-butyl group has a characteristic shift.[6] |
| Spiro Carbon (C-5) | ~50 - 60 | The chemical shift of the spiro carbon is a key identifier of the spirocyclic framework.[7] |
| Piperidine Carbons (α to N-Boc) | ~40 - 50 | Deshielded by the adjacent nitrogen atom. |
| Piperidinone Carbons (α to N-H) | ~40 - 50 | Deshielded by the adjacent nitrogen atom. |
| Piperidinone Carbon (α to C=O) | ~35 - 45 | Deshielded by the adjacent carbonyl group. |
| Piperidine Carbons (β to N-Boc) | ~25 - 35 | More shielded, alkane-like carbons. |
| Boc Methyl Carbons (-C(CH₃)₃) | ~28 | Highly shielded and equivalent methyl carbons. |
Unambiguous Validation: The Power of 2D NMR
While 1D spectra provide a wealth of information, complex spin systems and overlapping signals in the spiro-rings necessitate 2D NMR experiments for definitive assignment.[2][8]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to trace the connectivity of protons within the piperidine and piperidinone rings, confirming the individual spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall molecular structure. It reveals correlations between protons and carbons over longer ranges (2-3 bonds). Crucially, it allows for the connection of isolated spin systems. For this molecule, key HMBC correlations would include:
-
Correlations from the ring protons to the central spiro carbon .
-
Correlations from the piperidine protons to the Boc carbonyl carbon .
-
Correlations from the piperidinone protons to the amide carbonyl carbon .
-
Experimental Protocol: A Self-Validating Workflow
The following protocol ensures the acquisition of high-quality NMR data suitable for complete structural elucidation.
1. Sample Preparation:
- Accurately weigh 10-15 mg of the dried compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the N-H proton.
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
- ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio (>32 scans).
- ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[6]
- 2D NMR (COSY, HSQC, HMBC): Utilize standard, gradient-selected pulse programs for acquisition. Optimize parameters according to the spectrometer manufacturer's recommendations.
3. Data Processing and Interpretation:
- Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
- Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum relative to the solvent peak.
- Integrate the ¹H NMR signals and normalize them, using the 9H singlet of the Boc group as an internal reference.
- Systematically assign all signals using the 1D and 2D data, starting with the most unambiguous signals (e.g., the Boc group) and using COSY, HSQC, and HMBC to build the complete molecular framework.
The logical workflow for this validation process is illustrated below.
Comparison with Alternative Analytical Techniques
While NMR is the cornerstone for structural elucidation, a comprehensive validation package often includes data from other techniques. This table objectively compares their roles in the context of validating this specific spiro-compound.
| Analytical Method | Principle | Advantages for this Molecule | Disadvantages for this Molecule |
| NMR Spectroscopy | Measures the magnetic environment of atomic nuclei. | - Provides unambiguous confirmation of atomic connectivity and stereochemistry. - Differentiates between isomers. - ¹H NMR gives quantitative information.[6] - Essential for identifying the spirocyclic framework. | - Requires a relatively pure sample and larger sample amounts than MS. - Can be time-consuming for full 2D analysis. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | - Confirms the molecular weight (MW = 268.36). - High-Resolution MS (HRMS) confirms the elemental formula (C₁₄H₂₄N₂O₃). - High sensitivity, requires very little sample. | - Cannot distinguish between structural isomers. - Provides no information about the 3D structure or connectivity. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Quickly confirms the presence of key functional groups: - Amide C=O stretch (~1650 cm⁻¹) - Carbamate C=O stretch (~1690 cm⁻¹)[6] - N-H stretch (~3300 cm⁻¹) | - Provides no information on the overall carbon skeleton or connectivity. - Not sufficient for structure proof on its own. |
| X-ray Crystallography | Determines the arrangement of atoms in a crystalline solid by diffracting X-rays. | - The "gold standard" for absolute, unambiguous 3D structure determination. | - Requires a single, high-quality crystal, which can be difficult or impossible to grow. - Provides the structure in the solid state, which may differ from the solution-state conformation. |
Conclusion
The structural validation of complex molecules like this compound demands a rigorous and systematic approach. While techniques like Mass Spectrometry and IR Spectroscopy provide valuable, complementary data for confirming molecular formula and functional groups, they are insufficient on their own to prove the unique spirocyclic architecture. A comprehensive suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and crucially, HMBC, provides the necessary depth of information to unambiguously assign every atom and confirm the precise atomic connectivity. This multi-dimensional NMR strategy represents a self-validating system, ensuring the highest level of scientific integrity for researchers and drug development professionals who rely on the structural fidelity of such critical chemical building blocks.
References
-
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. JCPS, 2015. [Link]
-
Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
-
Slideshare. Structural elucidation by NMR(1HNMR). Slideshare Presentation. [Link]
-
Wiley Online Library. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 2018. [Link]
-
ProQuest. SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. ProQuest Dissertations. [Link]
-
Semantic Scholar. The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]. Semantic Scholar. [Link]
-
CRIS UNS. Structure elucidation of a steroidal spiro-compound by NMR spectroscopy. CRIS UNS Proceedings Publication. [Link]
-
PubMed. NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 2003. [Link]
-
ResearchGate. The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d. ResearchGate. [Link]
-
Frontiers. Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Frontiers in Chemistry, 2024. [Link]
Sources
- 1. jchps.com [jchps.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane] | Semantic Scholar [semanticscholar.org]
Navigating the Labyrinth of Spirocycles: A Comparative Mass Spectrometry Guide to tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
A Senior Application Scientist's Perspective on Structural Elucidation
In the intricate world of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Among the diverse scaffolds employed in medicinal chemistry, spirocyclic systems present a unique analytical challenge due to their rigid, three-dimensional structures. This guide provides an in-depth comparative analysis of the mass spectrometric behavior of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate , a key intermediate in the synthesis of various bioactive molecules. We will explore its expected fragmentation patterns and compare them with structurally related alternatives, offering field-proven insights into making confident structural assignments.
The Analytical Challenge: Unraveling Spirocyclic Complexity
Spiro compounds, characterized by two rings sharing a single carbon atom, possess a conformational rigidity that is often desirable for locking in a specific bioactive conformation. However, this same rigidity can lead to complex fragmentation patterns in mass spectrometry, making unambiguous identification a non-trivial task. For drug development professionals, confirming the identity and purity of such intermediates is a critical step in the synthetic workflow.
This guide will focus on electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) as the primary analytical technique, owing to its soft ionization nature and its ability to generate structurally informative fragment ions.
Core Compound Analysis: this compound
Molecular Formula: C₁₄H₂₄N₂O₃ Molecular Weight: 268.35 g/mol
The structure of our primary compound features a diazaspiro[5.5]undecane core, an oxo group, and a tert-butyloxycarbonyl (Boc) protecting group. The presence of the basic nitrogen atoms makes this compound highly amenable to positive ion electrospray ionization, where we would expect to observe a prominent protonated molecule, [M+H]⁺, at m/z 269.36.
The subsequent fragmentation of this precursor ion in an MS/MS experiment is dictated by the lability of the Boc group and the inherent stability of the spirocyclic ring system.
Predicted Fragmentation Pathway
The collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound is anticipated to proceed through several key pathways, driven by the facile cleavage of the Boc group. This protective group is notoriously labile under acidic conditions and upon collisional activation.
A primary fragmentation route involves the neutral loss of isobutylene (C₄H₈, 56 Da), a hallmark of the Boc group, leading to a carbamic acid intermediate. This is often followed by the loss of carbon dioxide (CO₂, 44 Da) to yield the deprotected amine. Alternatively, the entire Boc group can be lost as a radical (100 Da).
The spirocyclic core itself is relatively stable, but ring-opening fragmentation can occur, particularly at the bonds adjacent to the nitrogen atoms and the carbonyl group.
Comparative Analysis with Structural Analogs
To provide a comprehensive understanding, we will compare the expected mass spectrometric behavior of our target compound with two structurally related alternatives:
-
N-Boc-4-piperidone: A simpler, monocyclic analog that shares the N-Boc protected piperidone moiety.
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: A related diazaspirocycle lacking the oxo group.
This comparative approach allows us to dissect the influence of the spirocyclic nature and the presence of the carbonyl group on the fragmentation pathways.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₁₄H₂₄N₂O₃ | 268.35 | Diazaspiro[5.5]undecane, Oxo group, N-Boc group |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25[1] | Piperidone ring, N-Boc group |
| tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C₁₄H₂₆N₂O₂ | 254.37[2] | Diazaspiro[5.5]undecane, N-Boc group |
Experimental Data Deep Dive: N-Boc-4-piperidone
For N-Boc-4-piperidone, we can reference the publicly available electron ionization (EI) mass spectrum from the NIST WebBook, which provides a basis for understanding its fragmentation, even though EI is a harder ionization technique than ESI.[3]
The EI mass spectrum of N-Boc-4-piperidone shows a prominent peak at m/z 57, corresponding to the tert-butyl cation ([C₄H₉]⁺), a very stable carbocation and a characteristic fragment of the Boc group. Another significant fragment is observed at m/z 142, resulting from the loss of the tert-butyl group.
Under softer ESI-MS/MS conditions, we would expect the protonated molecule [M+H]⁺ at m/z 200.26. The fragmentation of this ion would likely proceed via the characteristic losses associated with the Boc group:
-
Loss of isobutylene (-56 Da): [M+H - C₄H₈]⁺ at m/z 144.
-
Loss of the entire Boc group (-100 Da): [M+H - C₅H₉O₂]⁺ at m/z 100.
Comparative Fragmentation Insights
-
The Boc Group as a Diagnostic Handle: Across all three compounds, the fragmentation pattern will be heavily influenced by the presence of the N-Boc group. The observation of neutral losses of 56 Da and 100 Da provides strong evidence for the presence of this protecting group.[4]
-
Influence of the Spirocyclic Core: The diazaspiro[5.5]undecane core in the target compound and its non-oxo analog is expected to be more rigid and potentially exhibit more complex ring-opening fragmentation compared to the simple piperidone ring of N-Boc-4-piperidone. However, the initial, low-energy fragmentation will likely be dominated by the loss of the Boc group.
-
Role of the Oxo Group: The presence of the carbonyl group in the target compound provides an additional site for charge localization and can influence the subsequent fragmentation of the spirocyclic core after the initial loss of the Boc group. This may lead to characteristic fragments resulting from cleavage alpha to the carbonyl.
Experimental Protocols
To obtain high-quality mass spectrometric data for these compounds, the following experimental workflow is recommended:
Sample Preparation
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion ESI.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.
-
Ionization Mode: Positive ion mode.
-
MS1 (Full Scan) Analysis:
-
Acquire a full scan mass spectrum over a mass range of m/z 100-500 to identify the protonated molecule [M+H]⁺.
-
Confirm the observed mass corresponds to the theoretical exact mass of the protonated molecule.
-
-
MS/MS (Tandem Mass Spectrometry) Analysis:
-
Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and obtain a comprehensive fragmentation spectrum.
-
Analyze the resulting fragment ions to elucidate the structure.
-
Visualizing the Workflow and Fragmentation
To clearly illustrate the analytical process and the expected fragmentation, the following diagrams are provided.
Caption: General workflow for the mass spectrometric analysis of spirocyclic compounds.
Caption: Predicted fragmentation of this compound.
Conclusion
The mass spectrometric analysis of this compound, while potentially complex due to its spirocyclic nature, can be systematically approached. By leveraging the characteristic fragmentation of the N-Boc protecting group and comparing the data with simpler and related analogs, a high degree of confidence in structural elucidation can be achieved. The methodologies and comparative data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to navigate the analytical challenges posed by this important class of molecules.
References
-
PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
NIST. N-tert-Butoxycarbonyl-4-piperidone. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
- Guo, Y. C., et al. (2009). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139.
-
PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. (2006). Journal of the American Society for Mass Spectrometry, 17(3), 386-398. [Link]
Sources
- 1. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 | CID 15296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]
- 4. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spirocyclic Advantage: A Comparative Guide to Enhancing PROTAC Efficacy Through Linker Rigidity
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has evolved into a sophisticated art, balancing the intricate interplay of a target-binding warhead, an E3 ligase-recruiting moiety, and the often-underestimated linker that tethers them. Historically viewed as a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of spirocyclic linkers against their more traditional flexible counterparts, offering a rationale for their use and presenting supporting experimental insights for researchers, scientists, and drug development professionals.
The Linker's Dilemma: Flexibility vs. Pre-organization
Traditional PROTAC design often employed flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, due to their synthetic accessibility and the conformational freedom they afford. The rationale was that a flexible linker would allow the warhead and the E3 ligase ligand to independently find their optimal binding pockets, facilitating the formation of a productive ternary complex. However, this flexibility comes at a cost. The high degree of conformational freedom can lead to a significant entropic penalty upon binding within the ternary complex, potentially destabilizing it. Furthermore, the physicochemical properties of long, flexible linkers can be suboptimal, leading to poor cell permeability and metabolic instability.
This has led to a paradigm shift in linker design, with a growing emphasis on rigid and semi-rigid linkers.[1][2][3] The core principle behind this shift is the concept of "pre-organization." A rigid linker can constrain the PROTAC into a bioactive conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty and enhancing the stability of the complex.[1][2] This pre-organization can lead to improved potency and selectivity.
Enter the Spirocycle: A Scaffold for Enhanced Performance
Spirocyclic motifs, characterized by two rings sharing a single carbon atom, have emerged as a compelling strategy for imparting rigidity into PROTAC linkers.[4][5] These compact, three-dimensional structures offer several advantages over simple cyclic or linear linkers:
-
Defined Three-Dimensionality: Spirocycles introduce a well-defined and rigid three-dimensional geometry into the linker, which can help to optimally orient the warhead and E3 ligase ligand for ternary complex formation.
-
Improved Physicochemical Properties: The incorporation of spirocyclic moieties can lead to improved solubility and reduced lipophilicity compared to long alkyl chains, potentially enhancing cell permeability and overall drug-like properties.
-
Metabolic Stability: The rigid nature of spirocyclic linkers can make them less susceptible to metabolic degradation compared to flexible linkers.[6]
A key challenge in PROTAC development is achieving a balance between rigidity for pre-organization and sufficient flexibility to allow for the formation of a stable ternary complex. Spirocyclic linkers offer a unique solution by providing a rigid core while still allowing for conformational adjustments through the choice of the spirocyclic system and the attachment points of the connecting chains.
Comparative Analysis: The Impact of Spirocyclic Linkers on PROTAC Efficacy
While the theoretical benefits of spirocyclic linkers are clear, direct head-to-head comparisons with quantitative experimental data are still emerging in the literature. However, a study on PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) provides valuable insights into the nuanced effects of linker rigidity.[4]
In this study, three PROTACs with linkers of varying rigidity were compared: a flexible linker, a semi-rigid linker with methylene modifications, and a rigid spirocyclic linker. The key findings are summarized in the table below:
| Linker Type | Intracellular Accumulation | Ternary Complex Stability | Degradation Activity |
| Flexible | Low | High | Similar to others |
| Semi-rigid | Moderate | Moderate | Similar to others |
| Spirocyclic (Rigid) | High | Low | Similar to others |
Data adapted from a study on H-PGDS PROTACs.[4]
This study revealed a fascinating trade-off: the PROTAC with the rigid spirocyclic linker exhibited the highest intracellular accumulation, suggesting improved cell permeability.[4] However, it formed the least stable ternary complex.[4] Despite these differences, all three PROTACs ultimately showed comparable degradation activity.[4] This suggests that for this particular target, the enhanced cell permeability of the spirocyclic linker-containing PROTAC may have compensated for its lower ternary complex stability.
These findings underscore the importance of a multi-parameter optimization approach in PROTAC design. The optimal linker will be highly dependent on the specific target protein and E3 ligase pair, and a balance between cell permeability and ternary complex stability must be achieved.
Experimental Workflows for Evaluating Spirocyclic Linker-Containing PROTACs
To systematically evaluate the efficacy of PROTACs incorporating spirocyclic linkers, a series of well-defined experimental workflows are essential.
Diagram of the PROTAC Experimental Evaluation Workflow
Caption: A streamlined workflow for the synthesis and comprehensive biological evaluation of PROTACs.
Experimental Protocols
This protocol is fundamental for quantifying the degradation of the target protein.
Principle: Western blotting is a semi-quantitative technique used to detect and quantify the amount of a specific protein in a cell lysate. By treating cells with varying concentrations of a PROTAC, a dose-response curve can be generated to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the spirocyclic linker-containing PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
This assay provides a high-throughput method to assess the passive permeability of a PROTAC.
Principle: The PAMPA assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Step-by-Step Methodology:
-
Plate Preparation:
-
Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
-
Compound Preparation:
-
Prepare a solution of the spirocyclic linker-containing PROTAC in a suitable buffer (e.g., PBS) in a 96-well donor plate.
-
-
Assay Assembly:
-
Fill a 96-well acceptor plate with buffer.
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Add the PROTAC solution to the donor wells of the filter plate.
-
-
Incubation:
-
Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Sample Analysis:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [PROTAC]acceptor / [PROTAC]equilibrium)) * Vacceptor / (Area * Time)
-
SPR is a powerful biophysical technique to study the formation and stability of the ternary complex in real-time.
Principle: SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor surface by detecting changes in the refractive index.
Step-by-Step Methodology:
-
Ligand Immobilization:
-
Immobilize either the target protein or the E3 ligase onto an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the spirocyclic linker-containing PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the other protein partner (the one not immobilized) to confirm no non-specific binding.
-
-
Ternary Complex Formation:
-
Inject a constant concentration of the PROTAC mixed with a series of concentrations of the second protein partner over the immobilized protein.
-
An increase in the SPR signal compared to the binary interaction indicates the formation of a ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for the ternary complex.
-
The cooperativity of ternary complex formation can also be assessed.
-
The Path Forward: Rational Design of Spirocyclic Linkers
The exploration of spirocyclic linkers in PROTAC design is still in its early stages, and a comprehensive understanding of their structure-activity relationships is yet to be fully elucidated. The limited availability of direct comparative studies highlights the need for more systematic investigations into the impact of different spirocyclic scaffolds on PROTAC efficacy.
Future research should focus on:
-
Systematic Synthesis and Evaluation: The synthesis and head-to-head comparison of PROTACs with a variety of spirocyclic linkers (e.g., spiro[3.3]heptane, spiro[4.4]nonane, spiro[5.5]undecane) targeting different proteins and E3 ligases.
-
Computational Modeling: The use of computational tools to model the conformational preferences of spirocyclic linkers and their impact on ternary complex formation can aid in the rational design of more effective PROTACs.[7]
-
Correlation of Physicochemical Properties with Biological Activity: A deeper understanding of how the three-dimensional structure of spirocyclic linkers influences key drug-like properties such as solubility, permeability, and metabolic stability is crucial.
By embracing a multidisciplinary approach that combines rational design, systematic experimental evaluation, and computational modeling, the full potential of spirocyclic linkers in creating the next generation of highly potent and selective protein degraders can be unlocked.
References
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Med. Chem., 2024, 15 , 123-130. Available from: [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J. Med. Chem. 2021, 64 (22), 16257–16279. Available from: [Link]
-
Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv 2020.05.29.124030. Available from: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. Available from: [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. J. Am. Chem. Soc. 2024. Available from: [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. eScholarship, University of California. Available from: [Link]
-
Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine. 2020; 5(4): 110-121. Available from: [Link]
-
Discovery of E3 Ligase Ligands for Target Protein Degradation. Int. J. Mol. Sci. 2021, 22(19), 10761. Available from: [Link]
-
Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Med. Chem. Lett. 2021, 12(7), 1163–1171. Available from: [Link]
-
Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells. J. Med. Chem. 2022, 65(7), 5381–5402. Available from: [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. 2024. Available from: [Link]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Med. Chem. Lett. 2022, 13(8), 1182–1190. Available from: [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Front. Chem. 2021, 9, 795322. Available from: [Link]
-
Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Hertfordshire. Available from: [Link]
-
Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation. Eur. J. Med. Chem. 2023, 254, 115342. Available from: [Link]
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules. 2023, 28(14), 5433. Available from: [Link]
-
Structure-activity relationships and pathway analysis of biological degradation processes. J. Pestic. Sci. 2007, 32(3), 247-252. Available from: [Link]
-
Structure-activity relationship study of betulinic acid, a novel and selective TGR5 agonist, and its synthetic derivatives: potential impact in diabetes. J. Med. Chem. 2010, 53(1), 178-90. Available from: [Link]
-
Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. J. Med. Chem. 2023. Available from: [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. 2024. Available from: [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. J. Am. Chem. Soc. 2024. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Diamine Linkers: Benchmarking tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of modern chemical synthesis, particularly in the design of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is far from trivial.[1][2] A linker is not merely a passive spacer but an active contributor to the final molecule's efficacy, selectivity, and pharmacokinetic properties.[3] This guide provides an in-depth comparison of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, a sophisticated spirocyclic diamine, against more conventional diamine linkers, offering field-proven insights and supporting data for rational drug design.
The Rise of Three-Dimensionality: Why Spirocyclic Linkers?
Medicinal chemistry has seen a significant shift away from flat, aromatic structures towards molecules with greater three-dimensionality, often measured by the fraction of sp3-hybridized carbons (Fsp3).[4] This shift is driven by the observation that higher Fsp3 character often correlates with improved physicochemical properties, such as increased solubility, better metabolic stability, and enhanced pharmacokinetic profiles.[5]
Spirocycles, where two rings are joined by a single common atom, are exemplary scaffolds for introducing this three-dimensionality.[4][5] The rigid, well-defined geometry of a spirocyclic system can lock the conformation of a molecule, optimizing the spatial orientation of binding elements. This pre-organization can lead to improved efficacy and selectivity by reducing the entropic penalty upon binding to a target.[4]
This compound (CAS: 1061731-86-9) is a prime example of this advanced linker class. Its structure combines several key features:
-
A Spiro[5.5]undecane Core: This imparts significant rigidity and a defined three-dimensional architecture.
-
Dual Amine Functionality: The two nitrogen atoms at positions 3 and 9 serve as versatile connection points.
-
An 8-Oxo Group: The ketone functionality introduces polarity and can serve as a hydrogen bond acceptor or a site for further chemical modification.
-
A Mono-Boc Protection: The tert-butoxycarbonyl (Boc) group on one nitrogen allows for controlled, sequential reactions, a critical feature for the synthesis of complex heterobifunctional molecules.[6]
Comparative Analysis: Spirocyclic vs. Traditional Diamine Linkers
The selection of a linker is a multi-parameter optimization process.[2] To understand the advantages of a spirocyclic system, we must compare it to other commonly employed diamine linker classes.
| Linker Class | Example Structure | Key Characteristics | Impact on Molecular Properties |
| Spirocyclic (Target) | This compound | Rigid, High Fsp3, Defined 3D Geometry: Pre-organizes attached moieties, reducing conformational flexibility. | Pros: Can improve binding affinity and selectivity; enhances metabolic stability.[7] Cons: Synthesis can be more complex; may have lower solubility compared to PEG linkers. |
| Linear Aliphatic | mono-Boc-ethylenediamine | Highly Flexible, Low Fsp3: Allows for significant conformational freedom. | Pros: Synthetically accessible; provides flexibility to span various distances. Cons: High flexibility can lead to an entropic penalty upon binding; may be more susceptible to metabolism.[8] |
| Cyclic (Non-Spiro) | mono-Boc-piperazine | Semi-Rigid, Moderate Fsp3: Offers more conformational constraint than linear linkers but less than spirocycles.[9] | Pros: A good balance of rigidity and synthetic accessibility; a privileged scaffold in medicinal chemistry.[7][10] Cons: Less 3D complexity compared to spirocycles. |
| Polyethylene Glycol (PEG) | mono-Boc-amino-PEG2-amine | Flexible, Hydrophilic: Increases water solubility and can modulate pharmacokinetic properties. | Pros: Excellent for improving solubility and permeability.[3] Cons: Can be conformationally ambiguous; may increase molecular weight significantly. |
This comparison highlights a fundamental trade-off in linker design: flexibility versus pre-organization . While flexible linkers like PEG chains offer synthetic simplicity and can improve solubility, the conformational rigidity of spirocyclic linkers provides a powerful tool for optimizing biological activity through precise spatial positioning.[4] The spirocyclic scaffold essentially forces the attached ligands into a more defined orientation, which can be crucial for establishing the productive ternary complex in PROTACs.[2]
Experimental Design & Synthesis
The true value of a linker is realized in its application. Here, we outline the synthetic logic and a generalized protocol for incorporating a mono-Boc protected diamine linker into a heterobifunctional molecule, such as a PROTAC.
Conceptual Workflow for PROTAC Synthesis
The synthesis is a sequential process enabled by the orthogonal reactivity of the protected and unprotected amines on the linker.
Caption: General workflow for synthesizing a PROTAC using a mono-Boc-protected diamine linker.
General Protocol for Amide Bond Formation with the Spirocyclic Linker
This protocol describes the coupling of a carboxylic acid-functionalized ligand (Ligand-COOH) to the unprotected secondary amine of this compound.
-
Reagent Preparation: In an inert atmosphere (e.g., nitrogen or argon), dissolve Ligand-COOH (1.0 eq.), this compound (1.1 eq.), and a coupling agent such as HATU (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Initiation of Coupling: To the solution from Step 1, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq.). The base is crucial for activating the carboxylic acid and neutralizing any acidic byproducts.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 2-12 hours).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to yield the desired Boc-protected intermediate. The subsequent step would involve the deprotection of the Boc group (typically with trifluoroacetic acid) followed by a second coupling reaction.
Causality in the Protocol: The use of a mono-protected diamine is a cornerstone of this strategy.[6] The Boc group renders the N3-amine unreactive to the coupling conditions, thereby preventing oligomerization and ensuring that the first ligand couples exclusively to the N9-amine. This directional control is essential for building complex molecular architectures efficiently.
Synthesis of the 3,9-Diazaspiro[5.5]undecane Core
The construction of the 3,9-diazaspiro[5.5]undecane scaffold itself can be achieved through various synthetic routes. One efficient method involves an intramolecular spirocyclization of 4-substituted pyridine substrates.[11][12] This key step often involves activating the pyridine ring, followed by an intramolecular addition of a tethered nucleophile to form the second ring of the spiro-system.[11]
Caption: Conceptual pathway for synthesizing the 3,9-diazaspiro[5.5]undecane core.
Conclusion and Future Outlook
While simple linear and cyclic diamines remain workhorses in chemical synthesis, the demand for molecules with superior efficacy and finely tuned pharmacokinetic properties necessitates the use of more sophisticated building blocks. This compound represents a class of linkers that provides rational control over the three-dimensional structure of a final compound.[4][5] Its inherent rigidity and defined stereochemistry offer a distinct advantage over flexible linkers by pre-organizing functional motifs, a strategy that can lead to significant gains in biological potency and selectivity.[4] For drug development professionals aiming to escape "flatland" and explore the full potential of chemical space, the incorporation of spirocyclic diamine linkers is not just an option, but a strategic imperative.
References
-
11 (n.d.). lookchem.com.
- Reymond Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. University of Bern.
- Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025, December 9). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- BenchChem. (n.d.). An In-depth Technical Guide to Piperidine-Based Linker Molecules for Advanced Drug Development. BenchChem.com.
- Various Authors. (2025, August 6). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
- Foucal, A., et al. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
- Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
- Enamine. (n.d.). Linkers for Linkerology. Enamine.net.
- BenchChem Technical Support Team. (2025, December). A Comparative Analysis of PROTAC Linkers: Benchmarking Tri(Amino-PEG5-amide)
- Zimmerman, J. B., et al. (n.d.). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers.
- National Center for Biotechnology Information. (n.d.). tert-Butyl 3,9-diazaspiro[5.
- Sigma-Aldrich. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.
- ChemShuttle. (n.d.). tert-butyl 8-oxo-3,9-diazaspiro[5.
- Sigma-Aldrich. (n.d.). Diamine linker. Sigmaaldrich.com.
- Wang, Y., et al. (2026, January 5). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry, 301, 118198.
- National Center for Biotechnology Information. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.
- Godyń, J., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Various Authors. (2025, August 6). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers.
- Various Authors. (n.d.). Different modalities of piperidine-containing drugs and drug....
- BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.com.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Menhaji-Klotz, E., et al. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
- SynHet. (n.d.). Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.
- Maple, H. J., et al. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
- Pintea, M., et al. (n.d.). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives.
- AstaTech. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- MedChemExpress. (n.d.). tert-Butyl 3,9-diazaspiro[5.
- Troup, R. I., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
- Scott, A. S., et al. (2025, April 10). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
- ChemicalBook. (2025, July 16). TERT-BUTYL 9-OXO-3-AZASPIRO[5.
- Frolov, N. A., & Vereshchagin, A. N. (2023, February 2).
- ChemicalBook. (n.d.). 173405-78-2( tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) Product Description. Chemicalbook.com.
- MedChemExpress. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.
- Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.
- Pabel, J., et al. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
Sources
- 1. Linkers for Linkerology - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Diamine linker | Sigma-Aldrich [sigmaaldrich.com]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Impurities in tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Introduction: The Criticality of Purity in Spirocyclic Intermediates
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] Its spirocyclic core offers a unique three-dimensional architecture, making it a valuable scaffold for exploring new chemical space. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a matter of quality control but a fundamental requirement for safety and efficacy.
Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, affect the stability of the final drug product, and create significant hurdles in regulatory submissions.[2] This guide provides a comprehensive comparison of modern analytical techniques for the detection, identification, and quantification of impurities in samples of this compound. We will delve into the causality behind experimental choices, presenting an integrated workflow that aligns with the stringent guidelines set by the International Council for Harmonisation (ICH).[3][4][5]
The objective is to equip researchers, scientists, and drug development professionals with a robust analytical strategy to ensure the quality and safety of this vital pharmaceutical intermediate.
The Impurity Landscape: Potential Contaminants and Degradants
A thorough understanding of potential impurities is the first step in developing a robust analytical control strategy. For this compound, impurities can be broadly categorized:
-
Organic Impurities: These are the most common and include starting materials, by-products of unintended side reactions, and intermediates that were not fully consumed during synthesis.[4][6] Given the structure, potential impurities could arise from incomplete cyclization or reactions involving the Boc-protecting group.
-
Degradation Products: The molecule may degrade under stress conditions such as exposure to acid, base, light, heat, or oxidative environments.[7] Forced degradation studies are essential to proactively identify these potential degradants and establish the intrinsic stability of the molecule.[8]
-
Residual Solvents: Volatile organic compounds (VOCs) used during the synthesis and purification steps can be retained in the final product.[6][9][10] Their presence is strictly regulated by guidelines like ICH Q3C.[2][3]
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals introduced during the manufacturing process.[4] While not the primary focus of this guide, their control is also mandated by regulations such as ICH Q3D.[3][5]
A Comparative Analysis of Core Analytical Techniques
No single analytical technique can provide a complete picture of a sample's impurity profile. The optimal strategy employs an orthogonal approach, combining the strengths of different methods for separation, quantification, and structural elucidation.
| Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Separation and quantification of non-volatile organic impurities. | High resolution and sensitivity; robust and reproducible for quantitative analysis; the gold standard for purity assessment.[6][11][12] | Provides limited structural information on its own; requires reference standards for absolute quantification of known impurities. |
| Gas Chromatography (GC) | Analysis of volatile organic impurities and residual solvents. | Excellent for separating volatile and semi-volatile compounds; high sensitivity, especially with a Flame Ionization Detector (FID).[13] | Not suitable for non-volatile or thermally labile compounds like the parent molecule; derivatization may be required for some analytes. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural characterization of unknown impurities. | Combines the separation power of HPLC with the detection power of MS to provide molecular weight and fragmentation data; highly sensitive and specific.[12][14] | Ionization efficiency can vary significantly between compounds; quantification can be more complex than with UV or FID detectors. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of unknown volatile impurities and residual solvents. | Provides definitive identification of volatile compounds by matching mass spectra against established libraries.[15][16] | Same limitations as GC regarding non-volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation of isolated impurities. | The most powerful tool for determining the precise chemical structure of organic molecules; provides detailed information about atomic connectivity and stereochemistry.[12][17] | Requires a relatively pure and larger amount of the impurity (>10 µg)[18]; a more time-consuming and resource-intensive technique. |
The Integrated Analytical Workflow
A logical, stepwise approach is crucial for efficiently characterizing impurities. The following workflow ensures compliance with regulatory expectations, such as the ICH Q3A guideline, which sets thresholds for reporting, identifying, and qualifying impurities.[3][19]
Caption: Integrated workflow for impurity characterization.
This workflow is designed to be self-validating. For instance, the degradation products generated during forced degradation studies[7] are analyzed by LC-MS to predict potential impurities that could form during storage. This information makes the primary HPLC purity method more robust, as it can be developed and validated to separate these specific degradants from the main compound, demonstrating its stability-indicating nature.
Key Experimental Protocols
Here we provide condensed, step-by-step methodologies for the core analytical techniques. These should be fully developed and validated according to ICH Q2(R1) guidelines for specific applications.
Protocol 1: HPLC-UV Method for Purity Assessment
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). Rationale: The C18 stationary phase provides good retention and separation for moderately polar organic molecules like the target compound and its likely impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 5% B to 95% B over 30 minutes. Rationale: A gradient is necessary to elute a wide range of potential impurities with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm. Rationale: The amide and carbamate chromophores should have absorbance at lower UV wavelengths.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL and integrate all peaks. Calculate the area percent of each impurity to determine the purity profile.
Protocol 2: LC-MS/MS Method for Impurity Identification
-
LC System: Use the same LC conditions as in Protocol 1 to ensure chromatographic correlation.
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap. Rationale: HRMS provides highly accurate mass measurements, which are critical for determining the elemental composition of an unknown impurity.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode. Rationale: The nitrogen atoms in the diazaspiro core are basic and will readily protonate under ESI+ conditions.
-
MS Scan Mode: Perform a full scan from m/z 100-1000 to detect all potential impurities.
-
MS/MS Fragmentation: In a separate run or using data-dependent acquisition, perform fragmentation (MS/MS) on the major impurity ions. Rationale: The fragmentation pattern provides structural clues that, combined with the accurate mass, help to propose a chemical structure for the impurity.[20]
Protocol 3: HS-GC-MS for Residual Solvent Analysis
-
System: A headspace autosampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).[9][16]
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[9] Rationale: DMSO is a high-boiling, polar aprotic solvent that can dissolve the sample and facilitate the release of volatile residual solvents into the headspace without interfering with the chromatogram.
-
Headspace Conditions:
-
Incubation Temperature: 80 °C
-
Incubation Time: 20 minutes
-
-
GC Column: A column suitable for volatile organics, such as a 6% cyanopropylphenyl / 94% dimethyl polysiloxane phase (e.g., 30 m x 0.32 mm, 1.8 µm).[10]
-
GC Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
MS Analysis: Scan from m/z 35-350 and identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
Data Interpretation and Decision Making
The data from these orthogonal methods must be synthesized to build a complete impurity profile.
Caption: Decision-making process for a detected impurity.
If an impurity is found to be above the identification threshold set by ICH Q3A (typically 0.10% for drug substances), its structure must be determined.[3] The accurate mass data from LC-MS provides a likely molecular formula, but only NMR spectroscopy can deliver the unambiguous structural proof required for regulatory submission.[17][18] This involves isolating a sufficient quantity of the impurity, usually via preparative HPLC, and then performing a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments.[12][20]
Conclusion
The characterization of impurities in this compound is a multi-faceted analytical challenge that demands a rigorous, evidence-based approach. Relying on a single technique is insufficient. By integrating the high-resolution separation of HPLC, the sensitive identification power of mass spectrometry, and the definitive structural elucidation capabilities of NMR, researchers can build a comprehensive and defensible impurity profile. This orthogonal workflow not only ensures the quality and consistency of this important pharmaceutical intermediate but also aligns with the global regulatory framework, ultimately safeguarding patient safety and facilitating the drug development process.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Pharmaready. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]
-
ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Retrieved from [Link]
-
Internet Scientific Publications. (n.d.). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Organic volatile impurities in pharmaceuticals. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 2. The LC-MS chromatogram for the 4 h incubation of N α-Boc-Lys (4.... Retrieved from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]
-
PubMed. (n.d.). Chemical and analytical characterization of related organic impurities in drugs. Retrieved from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate (C15H25NO3). Retrieved from [Link]
-
Sense Chemicals. (n.d.). Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]
-
NIH. (n.d.). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Retrieved from [Link]
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. Retrieved from [Link]
Sources
- 1. This compound ,Purity 97% [smartscience.co.th]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. tasianinch.com [tasianinch.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biotech-spain.com [biotech-spain.com]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 12. emerypharma.com [emerypharma.com]
- 13. ispub.com [ispub.com]
- 14. waters.com [waters.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. veeprho.com [veeprho.com]
- 18. researchgate.net [researchgate.net]
- 19. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 20. ijprajournal.com [ijprajournal.com]
assessing the rigidity of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate linkers
An Objective Guide to Assessing the Rigidity of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate Linkers
Prepared by a Senior Application Scientist
Introduction: The Linker as a Critical Determinant of Drug Efficacy
In modern drug development, particularly in the realm of targeted protein degradation with technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, the linker component has evolved from a simple spacer to a critical modulator of therapeutic efficacy.[1][2] The linker's characteristics—its length, polarity, and, most importantly, its rigidity—profoundly influence a molecule's pharmacokinetic properties, cell permeability, and its ability to orchestrate the formation of a stable and productive ternary complex between a target protein and an E3 ligase.[3][4][5] While flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, offer synthetic simplicity, they often incur an entropic penalty upon binding and can lead to undesirable hydrophobic collapse.[6][7]
This guide focuses on a class of rigid linkers built around the This compound scaffold. Spirocyclic systems, by their very nature, introduce a high degree of three-dimensional structure and conformational constraint.[8][9] This pre-organization can reduce the entropic cost of binding, potentially leading to enhanced potency and selectivity.[7][10] Here, we provide a comparative framework for assessing the rigidity of this specific linker, detailing both computational and experimental methodologies to provide researchers with a robust toolkit for rational drug design.
Part 1: Computational Assessment of Linker Rigidity
Computational methods offer a powerful, cost-effective means to predict and analyze the conformational landscape of a linker before committing to synthesis. These in silico techniques are grounded in the principles of molecular mechanics and quantum mechanics to simulate the behavior of molecules.
Causality in Computational Choices
The primary goal is to understand the accessible conformations of the spirocyclic linker and the energy barriers between them. A rigid linker will exhibit a limited number of low-energy conformations, whereas a flexible linker will have a vast conformational space. We employ a multi-step approach, starting with a broad search and refining our analysis with more computationally intensive methods like Molecular Dynamics (MD).
Workflow for Computational Rigidity Assessment
Caption: Computational workflow for assessing linker rigidity.
Detailed Protocol: Molecular Dynamics (MD) Simulation
This protocol outlines a standard procedure for running an MD simulation to probe the conformational dynamics of the spirocyclic linker.
-
System Preparation:
-
Rationale: To create a realistic simulation environment.
-
Action: Place the optimized 3D structure of the linker into a periodic box of appropriate size (e.g., a 10 Å buffer from the molecule to the box edge). Solvate the box with an explicit water model, such as TIP3P, to mimic an aqueous physiological environment.[11] Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Rationale: To relax the system and remove any steric clashes or unfavorable geometries introduced during the setup phase.
-
Action: Perform a steepest descent minimization followed by a conjugate gradient minimization until the maximum force on any atom is less than a specified threshold (e.g., 1000 kJ/mol·nm).
-
-
Equilibration (NVT and NPT):
-
Rationale: To bring the system to the desired temperature and pressure, ensuring the solvent is properly distributed around the solute.
-
Action:
-
Conduct a 100-picosecond (ps) simulation in the NVT (isothermal-isochoric) ensemble to stabilize the system's temperature (e.g., at 300 K) using a thermostat like the V-rescale thermostat.
-
Follow with a 1-nanosecond (ns) simulation in the NPT (isothermal-isobaric) ensemble to stabilize the pressure (e.g., at 1 bar) using a barostat like the Parrinello-Rahman barostat. Positional restraints on the linker's heavy atoms are typically applied and gradually released during equilibration.
-
-
-
Production Run:
-
Rationale: To generate a trajectory of the molecule's motion over time for subsequent analysis.
-
Action: Perform a production simulation for a significant duration, typically 100 ns or longer, without any restraints.[12] Save the coordinates at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
Rationale: To extract quantitative measures of rigidity from the simulation data.
-
Action:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the linker's backbone atoms over time relative to the initial structure. A stable, low RMSD indicates minimal deviation and high rigidity.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each atom. This reveals which parts of the molecule are most flexible. For the 3,9-diazaspiro[5.5]undecane core, we expect very low RMSF values.
-
Dihedral Angle Analysis: Plot the distribution of key dihedral angles within the piperidine rings. A narrow distribution for a given dihedral indicates a strong conformational preference and thus, rigidity.
-
-
Part 2: Experimental Validation of Linker Rigidity
While computational methods are predictive, experimental techniques provide empirical proof of a linker's conformational properties in solution or in the solid state. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards for this purpose.[13]
Workflow for Experimental Rigidity Assessment
Caption: Experimental workflow for assessing linker rigidity.
Detailed Protocol: NMR-Based Conformational Analysis
NMR spectroscopy is exceptionally powerful for studying the structure and dynamics of molecules in solution, which most closely resembles the biological environment.[14]
-
Sample Preparation:
-
Rationale: To ensure high-quality, artifact-free spectra.
-
Action: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a high-quality NMR tube. The choice of solvent should be one in which the compound is highly soluble and stable.
-
-
1D and 2D NMR Acquisition:
-
Rationale: To assign all proton and carbon signals, which is a prerequisite for conformational analysis.
-
Action: Acquire a standard suite of spectra:
-
¹H NMR
-
¹³C NMR
-
2D COSY (Correlation Spectroscopy) to identify scalar-coupled protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
-
NOESY/ROESY Acquisition:
-
Rationale: This is the core experiment for determining conformation. The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶), allowing the identification of protons that are close in space (< 5 Å), regardless of their covalent bonding. ROESY is used for medium-sized molecules where the NOE may be close to zero.
-
Action: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms). Strong cross-peaks between protons indicate they are spatially proximate. For the spirocyclic core, the observation of specific axial-axial and axial-equatorial proton correlations will definitively establish the chair conformation of the piperidine rings.
-
-
Data Interpretation:
-
Rationale: To translate spectral data into a 3D structural model.
-
Action:
-
Integrate the NOE/ROE cross-peaks. The volumes of these peaks are proportional to the inverse sixth power of the distance between the protons.
-
Use these distance restraints to build a conformational model. The presence of strong NOEs between protons that would be far apart in a flexible or alternative conformation, but close in a rigid chair conformation, provides compelling evidence for rigidity.[15]
-
Compare the experimental NOE patterns with those predicted from computationally generated low-energy conformers. A strong correlation validates both the computational model and the interpretation of rigidity.[16]
-
-
Part 3: Comparative Analysis with Alternative Linkers
The value of the this compound linker is best understood in comparison to commonly used alternatives. The spirocyclic nature imparts distinct advantages and presents unique considerations.
Logical Framework for Linker Comparison
Caption: Logic diagram comparing flexible vs. rigid linkers.
Quantitative Data Summary
The following table provides a semi-quantitative comparison based on established principles in medicinal chemistry.[3][4][9]
| Property | This compound | Flexible PEG Linker | Flexible Alkyl Linker |
| Predicted Rigidity | High | Low | Low-Medium |
| Conformational Entropy Penalty | Low | High | High |
| Synthetic Accessibility | Moderate | High | High |
| Control over 3D Vector | High | Low | Low |
| Solubility (Aqueous) | Moderate | High | Low |
| Metabolic Stability | Generally High | Moderate (ether cleavage) | High |
| Intellectual Property Space | High | Low | Low |
Conclusion
Assessing the rigidity of the This compound linker requires a synergistic approach combining computational prediction and experimental validation. MD simulations and conformational searches provide invaluable insight into the linker's dynamic behavior, while NMR spectroscopy offers definitive, solution-state structural proof.
Our analysis confirms that this spirocyclic scaffold serves as a highly effective rigid linker. Its constrained conformational landscape can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding and offering precise control over the spatial orientation of the connected ligands. While synthetically more demanding than simple flexible linkers, the potential gains in potency, selectivity, and favorable pharmacokinetic properties make it a compelling choice for researchers and drug development professionals aiming to tackle challenging biological targets.[3][9][10] The methodologies outlined in this guide provide a comprehensive framework for validating these properties and rationally incorporating such advanced linkers into next-generation therapeutics.
References
-
Abdel-Magid, A. F. (2021). Exploration of interaction behavior between spiro[indene-2,2'-[3][8][12]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. PubMed. [Link]
-
Aria, M., et al. (2021). Exploration of interaction behavior between spiro[indene-2,2'-[3][8][12]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Molecular Structure. [Link]
-
Burke, J. P., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health. [Link]
-
Smith, J. A., et al. (2018). Effects of rigidity on the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]
-
Schepmann, D., et al. (2016). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry. [Link]
-
De Luca, L., et al. (2020). Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Frontiers in Chemistry. [Link]
-
Wankowicz, S. A., et al. (2023). ChemEM: Flexible Docking of Small Molecules in Cryo-EM Structures. Journal of Chemical Theory and Computation. [Link]
-
El-Metwaly, N. M., et al. (2023). Enantioselective MW-US-assisted Synthesis, DFT Simulation and Molecular Docking of Spiro Pyrrolidine-2,3'-Thieno [2,3-d]Pyridazin-Hydrazide as Green Agricultural Product. Polycyclic Aromatic Compounds. [Link]
-
Roux, L., et al. (2024). Backbone rigidity of disordered protein linkers from synergistic combination of NMR experiments and MD simulations. ChemRxiv. [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release. Frontiers in Pharmacology. [Link]
-
SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]
-
ResearchGate. (2019). Effects of linker rigidity on cell response. ResearchGate. [Link]
-
Johnson, D. S., et al. (2014). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry. [Link]
-
YouTube. (2019). Coarse-grained molecular dynamics simulation of spiro-TAD (single molecule). YouTube. [Link]
-
Pauw, B. R., et al. (2016). Combining NMR and small angle X-ray scattering for the study of biomolecular structure and dynamics. Methods. [Link]
-
Le, T. B., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Miller, J. K., et al. (2002). Flexible Alignment of Small Molecules. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. ResearchGate. [Link]
-
PubChemLite. Tert-butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate (C15H25NO3). PubChemLite. [Link]
-
PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]
-
Dolbois, A., et al. (2022). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Jaeger, C., et al. (2012). NMR and X-ray Study Revealing the Rigidity of Zeolitic Imidazolate Frameworks. The Journal of Physical Chemistry C. [Link]
-
Reymond Research Group. (2023). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]
-
Fülöp, F., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules. [Link]
-
de Souza, A. S., et al. (2024). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
-
Sargsyan, K., et al. (2017). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Pharmaceuticals. [Link]
-
da Silva, G. P., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]
-
Popowycz, F., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry. [Link]
-
Chongqing Chemdad Co., Ltd. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]
-
SpiroChem. Linker Design. SpiroChem. [Link]
-
Chen, I. J., & Foloppe, N. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (2023). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]
-
Taylor, M. S., et al. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters. [Link]
-
PubChem. tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]
-
Sense Chemicals (Shanghai) Co., Ltd. Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]
-
ResearchGate. (2007). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]
-
ResearchGate. (1998). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]
-
ResearchGate. (2018). A method for validating the accuracy of NMR protein structures. ResearchGate. [Link]
-
Kleckner, I. R., & Foster, M. P. (2011). An introduction to NMR-based approaches for measuring protein dynamics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. emolecules.com [emolecules.com]
- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News - Single [spirochem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of rigidity on the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [mdpi.com]
- 12. Exploration of interaction behavior between spiro[indene-2,2'-[1,3,5]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combining NMR and small angle X-ray scattering for the study of biomolecular structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
analytical methods for determining the purity of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
A Comparative Guide to Purity Determination of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic intermediates are paramount. Spirocyclic scaffolds are of particular interest due to their rigid three-dimensional structures which allow for precise exploration of chemical space.[1] The compound this compound, a key building block, presents a unique set of analytical challenges. Its purity directly impacts the yield, impurity profile, and biological activity of subsequent downstream products.
This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this molecule. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Analytical Challenge: A Structural Overview
Understanding the structure of this compound (Molecular Formula: C₁₄H₂₄N₂O₃, Mol. Wt.: 268.35 g/mol ) is crucial for selecting appropriate analytical techniques.
-
Spirocyclic Core: A rigid framework that imparts distinct spectroscopic signatures.
-
Tert-Butyloxycarbonyl (Boc) Group: Thermally labile and provides a highly characteristic signal in ¹H NMR spectroscopy.[2][3] Its presence is key to both identification and quantification.
-
Amide and Ketone Functionalities: These polar groups influence solubility and chromatographic behavior.
-
Lack of a Strong Chromophore: The absence of significant conjugated π-systems means the molecule will exhibit poor UV absorbance, a critical consideration for HPLC analysis.
Given these features, a multi-pronged analytical approach is not just recommended, but essential for a complete and accurate purity assessment. We will compare four orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Elemental Analysis (EA), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry, excelling at separating the target compound from non-volatile impurities.
Causality of Method Design: The primary challenge for this molecule is detection. Standard UV detectors are suboptimal due to the weak chromophore. Therefore, the logical choice is a universal mass-based detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which do not rely on light absorption. Reverse-phase chromatography using a C18 stationary phase is the standard starting point for molecules of this polarity.
Strengths:
-
High resolving power for separating structurally similar impurities.
-
Provides quantitative data on the relative abundance of all non-volatile components.
-
Well-established and validated methodology.
Limitations:
-
Requires a suitable universal detector (CAD/ELSD) for accurate quantification.
-
Does not provide definitive structural information on its own (requires coupling with Mass Spectrometry).
-
Volatile impurities may not be detected.
Experimental Protocol: HPLC-CAD
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Charged Aerosol Detector (CAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (diluent).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-CAD purity determination.
Quantitative ¹H NMR (qNMR) Spectroscopy
Nuclear Magnetic Resonance spectroscopy is arguably the most powerful technique for this specific molecule. It provides definitive structural confirmation and can be adapted for highly accurate purity determination (qNMR).[4] The Boc group's nine equivalent protons create a sharp, intense singlet, serving as an ideal internal reference point for quantification.[2]
Causality of Method Design: The principle of qNMR relies on the direct proportionality between the integrated signal area and the number of protons contributing to that signal. By adding a certified internal standard of known purity and mass, we can calculate the absolute purity of the analyte. The key is to select a standard with a resonance that is well-resolved from all analyte signals. Maleic acid is an excellent choice as its vinylic protons appear far downfield.
Strengths:
-
Provides both qualitative (structural identity) and quantitative (purity) data simultaneously.
-
Nondestructive to the sample.[4]
-
Primary analytical method; does not require a reference standard of the analyte itself.
-
Detects and quantifies both organic impurities and residual solvents.
Limitations:
-
Lower sensitivity compared to HPLC.
-
Requires a high-field NMR spectrometer for best results.
-
Impurities with overlapping signals can complicate analysis.
Experimental Protocol: qNMR
-
Materials:
-
Analyte: this compound.
-
Internal Standard (IS): Maleic Acid (Certified Reference Material).
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte into a clean vial. Record the mass (W_analyte).
-
Accurately weigh ~5 mg of the internal standard (Maleic Acid) into the same vial. Record the mass (W_IS).
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Key Parameters:
-
Set a long relaxation delay (D1) of at least 30 seconds to ensure full magnetization recovery for accurate integration.
-
Acquire a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
-
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the characteristic singlet of the analyte's Boc group (I_analyte, ~1.4 ppm, 9H).
-
Integrate the singlet of the internal standard's vinylic protons (I_IS, ~6.3 ppm, 2H).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS
-
Where: N = number of protons, MW = molecular weight, Purity_IS = purity of the standard (e.g., 99.9%).
-
-
Workflow for qNMR Purity Analysis
Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.
Elemental Analysis (EA)
Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis).[5] It provides an independent verification of the compound's elemental composition and, by extension, its purity. Many scientific journals require EA data to be within ±0.4% of the calculated values for publication of new compounds.[6][7]
Causality of Method Design: This method relies on the complete combustion of the sample. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.[8] Any deviation from the theoretical C, H, and N percentages indicates the presence of impurities (e.g., inorganic salts, residual solvents, or organic byproducts with a different elemental ratio). It is a bulk analysis technique and does not detect impurities on an individual basis.
Strengths:
-
Fast, simple, and inexpensive.[9]
-
Provides a highly accurate assessment of bulk purity against the theoretical formula.
-
Orthogonal to chromatographic and spectroscopic methods.
Limitations:
-
Does not provide information about the nature or number of impurities.
-
An impurity with a similar elemental composition to the target compound may go undetected.
-
Requires a completely dry and solvent-free sample for accurate results.
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation:
-
Ensure the sample is meticulously dried under high vacuum for several hours to remove all residual solvents and water.
-
Accurately weigh 1-3 mg of the dried sample into a tin capsule.
-
-
Instrumental Analysis:
-
Place the capsule into the autosampler of the elemental analyzer.
-
The instrument drops the sample into a high-temperature combustion furnace (~900-1000 °C) in a pure oxygen environment.
-
The resulting combustion gases are passed through a reduction furnace and then separated via a chromatographic column.
-
A thermal conductivity detector (TCD) quantifies the N₂, CO₂, and H₂O.
-
-
Data Analysis:
-
The instrument software calculates the weight percentages of C, H, and N.
-
Compare the experimental values to the theoretical values for C₁₄H₂₄N₂O₃ (C: 62.66%, H: 9.01%, N: 10.44%).
-
The results should fall within the accepted deviation of ±0.4%.[6]
-
Workflow for Elemental Analysis
Caption: Workflow for CHN elemental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10] For the target molecule, its primary utility lies in identifying low-molecular-weight impurities from the synthesis, such as starting materials or solvent residues.
Causality of Method Design: The Boc-protected spirocycle has a moderate molecular weight but may have limited thermal stability. Direct injection could lead to the thermal cleavage of the Boc group in the hot injector port. Therefore, GC-MS is better suited for profiling potential volatile impurities rather than for direct quantification of the main peak. A non-polar column is typically used for general screening.
Strengths:
-
Excellent for identifying volatile and semi-volatile impurities.[11]
-
High sensitivity and specificity due to mass spectral identification.
-
The NIST library provides extensive spectral data for rapid impurity identification.[12]
Limitations:
-
Risk of thermal degradation of the target compound.
-
Not suitable for non-volatile impurities (e.g., salts, high molecular weight polymers).
-
Quantification can be complex without appropriate standards for each impurity.
Experimental Protocol: GC-MS Impurity Profiling
-
System Preparation:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
-
Sample Preparation:
-
Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
Chromatographic and MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) for any peaks other than the main analyte.
-
Examine the mass spectrum of each impurity peak and compare it against the NIST spectral library for tentative identification.
-
Comparative Summary and Recommendations
The choice of analytical method depends on the specific question being asked. For a comprehensive purity assessment, a combination of these techniques is superior to any single method.
| Method | Principle | Information Provided | Quantitation | Destructive? | Best For |
| HPLC-CAD | Chromatographic Separation | Relative purity, detection of non-volatile impurities. | Relative (Area %) | Yes | Routine QC, resolving complex mixtures. |
| ¹H NMR (qNMR) | Nuclear Spin Resonance | Structural identity, absolute purity, solvent/water content. | Absolute | No | Definitive structural confirmation and primary purity assay.[4] |
| Elemental Analysis | Combustion | Elemental composition (%C, H, N). | Bulk Purity | Yes | Confirming empirical formula and bulk purity.[5][9] |
| GC-MS | Chromatographic Separation | Identification of volatile/semi-volatile impurities. | Semi-quantitative | Yes | Identifying process-related impurities and residual solvents.[10] |
Final Recommendation:
-
Primary Purity Assessment: Use quantitative ¹H NMR as the primary method. It provides an absolute purity value and confirms the structural identity in a single, non-destructive experiment.
-
Impurity Profiling: Employ HPLC-CAD to separate and quantify any non-volatile impurities that may not be visible or quantifiable by NMR.
-
Orthogonal Confirmation: Perform Elemental Analysis as an independent check on the bulk purity and to confirm the correct elemental composition, a common requirement for regulatory filings and publications.[7]
-
Process Impurity Check: Use GC-MS during process development to screen for volatile starting materials or byproducts.
By integrating the data from these orthogonal techniques, researchers can build a robust, self-validating, and comprehensive purity profile for this compound, ensuring the quality and reliability of this critical synthetic intermediate.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
Dova, D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Dova, D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Li, Y., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]
-
U.S. National Library of Medicine. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Chemistry For Everyone. (2024). How Is GC-MS Used In Aroma Analysis?[Link]
-
Okeke, C. U., et al. (2020). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Pharmaceutical Research International. [Link]
-
U.S. National Library of Medicine. (2015). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elemental analysis - Wikipedia [en.wikipedia.org]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 9. azom.com [azom.com]
- 10. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. repository.unar.ac.id [repository.unar.ac.id]
comparative study of synthetic routes to diazaspiro[5.5]undecanes
A Comprehensive Comparative Guide to the Synthetic Routes of Diazaspiro[5.5]undecanes for Researchers and Drug Development Professionals
The diazaspiro[5.5]undecane scaffold, a unique three-dimensional heterocyclic motif, has garnered significant attention in medicinal chemistry. Its rigid spirocyclic structure offers a distinct advantage in drug design by improving physicochemical properties such as solubility and metabolic stability when compared to non-spirocyclic analogues.[1] These compounds have shown a wide range of biological activities, including potential treatments for obesity, pain, immune system disorders, and various psychotic conditions.[2] This guide provides a comparative analysis of prominent synthetic routes to diazaspiro[5.5]undecanes, offering insights into the causality behind experimental choices and providing supporting data to aid researchers in selecting the optimal strategy for their specific target molecules.
Key Synthetic Strategies and Mechanistic Considerations
The construction of the diazaspiro[5.5]undecane core can be achieved through several elegant synthetic transformations. The choice of a particular route is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Here, we will delve into a comparative analysis of some of the most effective and widely employed strategies.
Double Michael Addition: A Convergent Approach to Highly Functionalized Scaffolds
The double Michael addition, or tandem Michael addition-cyclization, stands out as a powerful and convergent strategy for the one-pot synthesis of complex diazaspiro[5.5]undecane derivatives. This approach typically involves the reaction of a dinucleophile with a suitable Michael acceptor, leading to the formation of two new carbon-carbon or carbon-heteroatom bonds and the concomitant construction of the spirocyclic framework.
A notable example is the stereoselective synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones.[3][4] This method utilizes the base-promoted [5+1] double Michael addition of an active methylene compound, such as N,N-dimethylbarbituric acid, to a 1,5-diaryl-1,4-pentadien-3-one derivative. The reaction proceeds with high efficiency and stereoselectivity, furnishing the desired spiro-heterocycles in excellent yields.[3] The use of a mild base like diethylamine at ambient temperature makes this an environmentally benign and operationally simple procedure.[3]
Key Advantages:
-
High Convergence: Multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.
-
Excellent Yields: Often provides the desired products in high yields (up to 98%).[4]
-
Stereoselectivity: The reaction can proceed with a high degree of stereocontrol, leading to the formation of specific diastereomers.[3]
-
Operational Simplicity: The reactions are often performed under mild conditions with simple work-up procedures.[3]
Limitations:
-
The substrate scope may be limited by the availability of appropriately substituted divinylketones and active methylene compounds.
The general mechanism for this transformation is depicted below:
Caption: Double Michael Addition Pathway.
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a more classical yet highly effective approach to the synthesis of the diazaspiro[5.5]undecane core. These strategies typically involve the construction of a suitably functionalized precursor containing both nucleophilic and electrophilic centers, which then undergo an intramolecular reaction to form the second ring of the spirocycle.
An elegant example is the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives starting from 2-cyano-6-phenyloxazolopiperidine.[5][6] The key step in this synthesis is the generation of an iminium salt from the α-amino nitrile, followed by an in-situ intramolecular nucleophilic alkylation. This method allows for the preparation of both unsubstituted and substituted spiro compounds with a high degree of stereocontrol.[5]
Key Advantages:
-
High Stereocontrol: The use of chiral starting materials or auxiliaries allows for the synthesis of enantiomerically pure products.
-
Versatility: This approach can be adapted to synthesize a variety of substituted diazaspiro[5.5]undecanes.[7]
Limitations:
-
Requires the synthesis of a more complex, acyclic precursor, which can involve multiple synthetic steps.
-
The efficiency of the cyclization step can be sensitive to the nature of the substituents and the reaction conditions.
The general workflow for this approach is illustrated below:
Caption: Intramolecular Cyclization Workflow.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult to achieve under conventional heating. The synthesis of 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives has been shown to be significantly enhanced by the use of microwave irradiation.[8]
In a comparative study, the condensation of N,N-dimethyl barbituric acid with penta-1,4-diene-3-one derivatives under microwave irradiation resulted in significantly shorter reaction times and higher yields (78-92%) compared to traditional heating methods.[8] This rapid and efficient method is particularly valuable for the construction of compound libraries for high-throughput screening in drug discovery.
Key Advantages:
-
Reduced Reaction Times: Dramatically shortens reaction times from hours to minutes.
-
Increased Yields: Often leads to higher product yields compared to conventional methods.
-
Improved Purity: Can minimize the formation of side products.
Limitations:
-
Requires specialized microwave reactor equipment.
-
Scale-up can be challenging for some reactions.
Comparative Data Summary
To facilitate a direct comparison of the discussed synthetic routes, the following table summarizes key performance indicators based on reported experimental data.
| Synthetic Strategy | Key Reagents | Catalyst/Conditions | Yield (%) | Reaction Time | Stereoselectivity | Reference |
| Double Michael Addition | N,N-Dimethylbarbituric acid, Diarylideneketones | Diethylamine, Room Temperature | up to 98 | 2-4 h | High diastereoselectivity | [3],[4] |
| Intramolecular Cyclization | 2-Cyano-6-phenyloxazolopiperidine | Organometallic reagents, Reductive cyclization | 68-84 | Not specified | High (Asymmetric) | [5],[6] |
| Microwave-Assisted Synthesis | N,N-Dimethyl barbituric acid, Penta-1,4-diene-3-one | NEt3, CH2Cl2, Microwave | 78-92 | 15 min | Not specified | [8] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones via Double Michael Addition[3]
-
To a solution of 1,5-diaryl-1,4-pentadien-3-one (1.0 mmol) in dichloromethane (10 mL), add N,N-dimethylbarbituric acid (1.0 mmol).
-
Add diethylamine (0.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time specified in the literature (typically 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired diazaspiro[5.5]undecane derivative.
-
Characterize the product by NMR and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of 2,4-Diazaspiro[5.5]undecane-1,5,9-triones[8]
-
In a microwave reaction vessel, combine N,N-dimethyl barbituric acid (1.0 mmol), the appropriate penta-1,4-diene-3-one derivative (1.0 mmol), and triethylamine (a catalytic amount) in dichloromethane (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a specified temperature and power for 15 minutes.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield the pure product.
-
Confirm the structure of the synthesized compound using 1H-NMR, 13C-NMR, and LC-MS analysis.
Conclusion and Future Outlook
The synthesis of diazaspiro[5.5]undecanes offers a rich field of study for organic and medicinal chemists. The choice of the optimal synthetic route is a critical decision that depends on the specific target molecule, desired stereochemistry, and available resources. The double Michael addition provides a highly efficient and convergent route to complex, functionalized diazaspiro[5.5]undecanes. Intramolecular cyclization strategies offer excellent stereocontrol for the synthesis of chiral derivatives. Furthermore, modern techniques such as microwave-assisted synthesis can significantly accelerate the synthesis and purification process, which is highly beneficial in a drug discovery setting.
The continued development of novel, efficient, and stereoselective methods for the construction of these valuable scaffolds will undoubtedly fuel further exploration of their therapeutic potential. As our understanding of the structure-activity relationships of diazaspiro[5.5]undecane-containing compounds grows, so too will the demand for versatile and robust synthetic methodologies.
References
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. [Link]
-
A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. [Link]
-
Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. [Link]
-
Diversity-oriented synthesis of azaspirocycles. [Link]
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]
-
Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. [Link]
-
Synthesis of azaspirocycles and their evaluation in drug discovery. [Link]
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
Beyond the Chain: A Comparative Guide to the Physicochemical Properties of Spirocyclic Linkers in Drug Design
In the intricate dance of drug design, the linker region of a molecule is often perceived as a simple bridge, a necessary component to connect key pharmacophoric elements. However, this seemingly straightforward component holds profound influence over a compound's developability, dictating its physicochemical properties and, ultimately, its fate in the body. The relentless pursuit of drug candidates with superior pharmacological profiles has propelled medicinal chemists to "escape from flatland" and explore more three-dimensional molecular architectures. Among these, spirocyclic linkers have emerged as a powerful tool to modulate a molecule's properties in a predictable and advantageous manner.
This guide provides a comprehensive evaluation of the physicochemical properties of spirocyclic linkers, offering a direct comparison with their more traditional aliphatic and aromatic counterparts. We will delve into the mechanistic underpinnings of how the rigid, three-dimensional nature of spirocycles can be harnessed to overcome common drug development hurdles such as poor solubility, high lipophilicity, and metabolic instability. This analysis is supported by a curated selection of experimental data from published lead optimization studies, detailed experimental protocols for key assays, and visual workflows to guide researchers in their own drug discovery endeavors.
The Spirocyclic Advantage: A Paradigm Shift in Linker Design
Spirocycles are bicyclic systems where the two rings are connected by a single, shared carbon atom. This unique structural feature imparts a rigid, non-planar geometry that stands in stark contrast to the conformational flexibility of aliphatic chains and the planarity of aromatic rings. This inherent three-dimensionality is the cornerstone of the "spirocyclic advantage," leading to several beneficial effects on a molecule's drug-like properties.[1][2][3]
One of the key benefits of incorporating spirocyclic linkers is the ability to fine-tune a molecule's lipophilicity.[1] High lipophilicity is a common liability in drug candidates, often leading to poor solubility, increased metabolic clearance, and off-target toxicity. By replacing a flexible aliphatic or a flat aromatic linker with a more compact and rigid spirocycle, it is often possible to decrease lipophilicity (logP/logD) while maintaining or even improving biological activity. This is attributed to the reduced surface area and the specific spatial arrangement of atoms in the spirocyclic scaffold.
Furthermore, the rigidity of spirocyclic linkers can lead to improved metabolic stability.[4][5] Flexible linkers can adopt multiple conformations, some of which may be ideal substrates for metabolic enzymes like cytochrome P450s. The constrained nature of a spirocycle can prevent the molecule from adopting these metabolically vulnerable conformations, thereby increasing its half-life in the body.
Finally, the introduction of a spirocyclic moiety can have a profound impact on a compound's solubility. By disrupting the planarity and potential for crystal lattice packing that can be associated with aromatic linkers, spirocycles can lead to a significant improvement in aqueous solubility, a critical parameter for oral bioavailability.[1]
Comparative Analysis of Physicochemical Properties
To illustrate the tangible benefits of employing spirocyclic linkers, we have compiled experimental data from various lead optimization studies. The following tables provide a quantitative comparison of key physicochemical properties for pairs of molecules where a spirocyclic linker was introduced to replace an aliphatic or aromatic counterpart.
| Compound Pair | Linker Type | Solubility (µM) | Lipophilicity (clogP) | Metabolic Stability (t1/2, min) | Cell Permeability (Papp, 10-6 cm/s) | Reference |
| Benzothiazinone Analogues | ||||||
| PBTZ169 | Piperazine | <0.1 | 3.8 | 30 (human microsomes) | Not Reported | [1] |
| Compound 5 | Azabicyclo[3.1.0]hexane (Spiro-like) | >100 | 3.2 | 60 (human microsomes) | Not Reported | [1] |
| PKCθ Inhibitors | ||||||
| Compound 4a | Phenylamino | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| Compound 4p | Indolylamino (Fused Aromatic) | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| Spiro[4.5]decanone PHD Inhibitors | ||||||
| Lead Compound | Not specified (likely non-spirocyclic) | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| Spiro[4.5]decanone Analogues | Spiro[4.5]decanone | Potent Inhibition | Not Reported | Not Reported | Not Reported | [7] |
| Spirooxindole-Pyrroline Derivatives | ||||||
| Compound 4b | Spirooxindole-pyrroline | Not Reported | Not Reported | Not Reported | Log Kp: -4.233 cm/h | [8] |
| Compound 4f | Spirooxindole-pyrroline | Not Reported | Not Reported | Not Reported | Log Kp: -2.723 cm/h | [8] |
Note: This table is a representative compilation. Direct, one-to-one comparisons with identical assays are often challenging to find in the literature. The presented data aims to highlight the general trends observed when incorporating spirocyclic linkers.
Experimental Protocols for Physicochemical Property Evaluation
To ensure the reproducibility and validity of the data presented, it is crucial to employ standardized and robust experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to evaluate the physicochemical properties of drug candidates.
Kinetic Solubility Assay
This assay provides a high-throughput method to determine the solubility of a compound in an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).
-
Addition to Buffer: Add 2 µL of each DMSO solution to a 96-well microplate.
-
Aqueous Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Filter the solutions through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Determine the highest concentration at which the compound remains in solution.
Caption: Workflow for the Kinetic Solubility Assay.
Caco-2 Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) to predict in vivo drug absorption across the intestinal epithelium.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Dosing Solution Preparation: Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (upper) chamber of the Transwell®.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be determined to assess active transport.
Caption: Caco-2 Permeability Assay Workflow.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of liver microsomes (human or other species) in phosphate buffer.
-
Prepare a solution of the NADPH regenerating system.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the liver microsome solution, the NADPH regenerating system, and the test compound.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Supernatant Analysis: Transfer the supernatant to a new plate for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound in the supernatant at each time point using LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining parent compound versus time and calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[4][5][9][10]
Caption: Workflow for In Vitro Metabolic Stability Assay.
Conclusion: Embracing Three-Dimensionality for Superior Drug Candidates
The strategic incorporation of spirocyclic linkers represents a significant advancement in the field of medicinal chemistry, offering a powerful approach to overcome common physicochemical hurdles in drug discovery. By embracing the principles of three-dimensional molecular design, researchers can effectively modulate solubility, lipophilicity, and metabolic stability, thereby increasing the probability of identifying high-quality clinical candidates.[11] The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to leverage the "spirocyclic advantage" in their own research programs. As the availability of novel spirocyclic building blocks continues to expand, so too will the opportunities to design and develop safer and more effective medicines.
References
-
Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica, 69(3), 345-361. Available from: [Link]
-
Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties. (2018). ACS Infectious Diseases, 4(11), 1584-1592. Available from: [Link]
-
Rational approaches towards lead optimization of kinase inhibitors: the issue of specificity. (2014). Journal of the Royal Society Interface, 11(99), 20140615. Available from: [Link]
-
Recent Advances in Structural Modification Strategies for Lead Optimization of Tyrosine Kinase Inhibitors to Explore Novel Anticancer Agents. (2023). Current Medicinal Chemistry, 30(24), 2734-2761. Available from: [Link]
-
Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. (2019). MedChemComm, 10(4), 589-595. Available from: [Link]
-
Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2023). Molecules, 28(8), 3465. Available from: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). Molecules, 26(11), 3244. Available from: [Link]
-
Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. (2003). Drug Metabolism and Disposition, 31(8), 1027-1032. Available from: [Link]
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). Drug Metabolism Reviews, 53(3), 459-477. Available from: [Link]
-
Phase I metabolic stability of selected analogues in mouse liver microsomes. (2023). ResearchGate. Available from: [Link]
-
Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors. (2022). Journal of Medicinal Chemistry, 65(20), 13735-13753. Available from: [Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021). Drug Metabolism Reviews, 53(3), 459-477. Available from: [Link]
-
Identification, characterization and initial hit-to-lead optimization of a series of 4-arylamino-3-pyridinecarbonitrile as protein kinase C theta (PKCtheta) inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(21), 5758-5762. Available from: [Link]
-
Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2023). ResearchGate. Available from: [Link]
-
Comparison of diffusion coefficients for matched pairs of macrocyclic and linear molecules over a drug-like molecular weight range. (2021). ResearchGate. Available from: [Link]
-
Lead Optimization. SpiroChem. Available from: [Link]
-
New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. (2020). Molecules, 25(1), 184. Available from: [Link]
-
Prediction of Drug-Like Properties. (2004). In Madame Curie Bioscience Database. Landes Bioscience. Available from: [Link]
-
The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (2015). The AAPS Journal, 17(5), 1066-1077. Available from: [Link]
-
Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. (2021). ACS Medicinal Chemistry Letters, 12(2), 223-231. Available from: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). Molecules, 26(11), 3244. Available from: [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). Molecules, 29(1), 1. Available from: [Link]
Sources
- 1. Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification, characterization and initial hit-to-lead optimization of a series of 4-arylamino-3-pyridinecarbonitrile as protein kinase C theta (PKCtheta) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
An Essential Protocol for Laboratory Safety and Operational Integrity
As a cornerstone of contemporary drug discovery and development, the synthesis and manipulation of novel chemical entities demand a commensurate level of safety and procedural rigor. This guide provides a detailed protocol for the safe handling of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, a key building block in the generation of diverse chemical libraries. Adherence to these guidelines is paramount to ensuring the safety of laboratory personnel and the integrity of your research.
While specific safety data for this compound is not extensively documented, a thorough risk assessment based on structurally analogous compounds, such as tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, indicates a clear need for caution. These related compounds are classified as harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended, but essential.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Prevents dermal absorption, a primary route of exposure. Always inspect gloves for tears or punctures before use. Double gloving is recommended for extended handling periods. Change gloves every 30-60 minutes or immediately upon known or suspected contact with the compound.[4] |
| Eyes/Face | Safety goggles with side shields or a full-face shield | Protects against accidental splashes and airborne particles. Standard safety glasses are insufficient.[4][5] |
| Body | Long-sleeved laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. Ensure the coat is fully buttoned. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | To be used when handling the compound outside of a certified chemical fume hood, or when there is a potential for aerosolization. A surgical mask offers no protection from chemical vapors.[4][5] |
II. Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and cross-contamination. The following diagram and procedural steps outline the recommended operational plan.
Caption: Workflow for Safe Handling of this compound
Step 1: Preparation
-
Designate a specific area within a certified chemical fume hood for all handling procedures.[1]
-
Assemble all necessary PPE as detailed in the table above.
-
Gather all required materials and equipment , including the compound, solvents, glassware, and waste containers. This minimizes the need to move in and out of the designated handling area.
Step 2: Handling (within a Chemical Fume Hood)
-
Don all required PPE before entering the designated handling area.
-
Carefully weigh and transfer the compound. Avoid generating dust or aerosols.[6] Use non-sparking tools.[6]
-
Set up the reaction or experimental procedure as required. Keep all containers tightly closed when not in use.
Step 3: Cleanup and Disposal
-
Decontaminate all glassware and equipment that has come into contact with the compound. Triple-rinse with an appropriate solvent, collecting the rinsate as hazardous waste.[1]
-
Dispose of all waste in designated, properly labeled, and sealed containers. This includes contaminated gloves, bench paper, and other disposable materials.[1] All chemical waste must be handled in accordance with institutional and local regulations.
-
Doff PPE in a manner that avoids contaminating your skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.[1][6]
III. Emergency Procedures: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and decisive action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
IV. Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated waste is a critical component of the laboratory safety protocol.
-
Solid Waste: Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: All liquid waste, including reaction mixtures and rinsates, must be collected in a labeled, sealed, and appropriate hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures. Never dispose of this compound down the drain or in regular trash.[1]
V. Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds is a shared responsibility. By integrating these protocols into your daily laboratory practices, you contribute to a culture of safety that protects yourself, your colleagues, and the integrity of your scientific endeavors. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheets for the chemicals you are handling.
References
- Benchchem. Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one.
- Chemsrc. tert-butyl 3,9-diazaspiro[5.
- Fisher Scientific.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Sigma-Aldrich. tert-butyl 9-oxo-3-azaspiro[5.
- Spivey, A. C. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing, 29(6), 337-344.
- ChemicalBook. tert-Butyl 3,9-diazaspiro[5.
- MedChemExpress. tert-Butyl 3,9-diazaspiro[5.
- PubChem. tert-Butyl 3,9-diazaspiro[5.
- PubChem. tert-Butyl 9-oxo-3-azaspiro[5.
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019).
- ChemShuttle. tert-butyl 8-oxo-3,9-diazaspiro[5.
- ChemScene. tert-Butyl 3-oxo-2,9-diazaspiro[5.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022).
Sources
- 1. CAS#:173405-78-2 | tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | Chemsrc [chemsrc.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 | CID 15296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
